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Foundational

The Enigmatic Basicity of a Bridged Scaffold: A Technical Guide to 2,5-Diazabicyclo[2.2.1]heptan-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,5-diazabicyclo[2.2.1]heptane framework is a cornerstone in medicinal chemistry, prized for its conformational rigidity and value as a versati...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-diazabicyclo[2.2.1]heptane framework is a cornerstone in medicinal chemistry, prized for its conformational rigidity and value as a versatile scaffold. The introduction of a carbonyl group at the 3-position, yielding 2,5-diazabicyclo[2.2.1]heptan-3-one, profoundly alters the electronic landscape of this bicyclic system. This guide provides an in-depth exploration of the basic properties of this molecule, offering a theoretical framework and practical methodologies for its characterization. Understanding the nuanced basicity of its distinct nitrogen centers is paramount for leveraging this scaffold in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction: A Tale of Two Nitrogens in a Constrained System

The structure of 2,5-diazabicyclo[2.2.1]heptan-3-one presents a fascinating case study in molecular basicity. It features two nitrogen atoms in unique chemical environments: an amide nitrogen (N2) and a tertiary amine nitrogen (N5). The rigid bicyclic structure imposes significant geometric constraints, influencing the hybridization and electron availability at each nitrogenous center.

The core of understanding this molecule's properties lies in dissecting the electronic interplay between the amide and amine functionalities within this sterically demanding framework. Unlike simple amines or amides, the constrained nature of the bicyclo[2.2.1]heptane system is expected to give rise to non-classical basicity profiles.

The Dichotomy of Basicity: N2 versus N5

The two nitrogen atoms in 2,5-diazabicyclo[2.2.1]heptan-3-one will exhibit markedly different basicities. A qualitative prediction suggests that the tertiary amine nitrogen (N5) will be significantly more basic than the amide nitrogen (N2).

2.1. The Amide Nitrogen (N2): A Reluctant Proton Acceptor

Generally, amides are significantly less basic than amines. This is attributed to two primary factors:

  • Resonance Delocalization: The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group. This resonance stabilization is diminished upon protonation of the nitrogen.

  • Inductive Effect: The electronegative oxygen atom of the carbonyl group exerts a powerful electron-withdrawing inductive effect, decreasing the electron density on the nitrogen atom.[1][2]

In planar amides, protonation preferentially occurs at the carbonyl oxygen. However, in strained bicyclic lactams, such as the one present in our target molecule, the planarity required for optimal resonance is disrupted. This " twisting" of the amide bond can lead to increased pyramidalization of the nitrogen atom and localization of its lone pair, thereby increasing its basicity and favoring N-protonation over O-protonation.[3] Despite this, the inductive effect of the carbonyl group remains a potent deactivating factor.

2.2. The Tertiary Amine Nitrogen (N5): A More Likely Basic Center

The N5 nitrogen is a tertiary amine and is expected to be the primary basic center in the molecule. Its basicity, however, is not as straightforward as that of a simple acyclic tertiary amine. The bicyclic structure imposes a specific geometry, and the proximity of the electron-withdrawing amide group will have an impact. The rigid framework can also influence the solvation of the protonated form, which plays a crucial role in the overall basicity in solution.[3]

The following diagram illustrates the key structural features influencing the basicity of the two nitrogen atoms.

G cluster_molecule 2,5-Diazabicyclo[2.2.1]heptan-3-one cluster_effects Electronic Effects N2 N2 (Amide) C6 C6 N2->C6 Resonance Resonance Delocalization (reduces N2 basicity) N2->Resonance Lone Pair Strain Ring Strain (increases N2 basicity) N2->Strain Non-planar amide N5 N5 (Amine) C3 C3=O N5->C3 C3->N2 Inductive Inductive Effect (reduces N2 and N5 basicity) C3->Inductive e- withdrawing C1 C1 C1->N2 C7 C7 C1->C7 C4 C4 C4->N5 C4->C1 C6->C1 C7->C4 G start Prepare a solution of 2,5-diazabicyclo[2.2.1]heptan-3-one in deionized water or a suitable co-solvent. titration Titrate with a standardized solution of a strong acid (e.g., HCl). start->titration measurement Record the pH of the solution after each addition of titrant using a calibrated pH meter. titration->measurement plot Plot the pH versus the volume of titrant added. measurement->plot analysis Analyze the titration curve to determine the equivalence points and pKa values. plot->analysis end Report pKa1 and pKa2. analysis->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Accurately weigh a sample of 2,5-diazabicyclo[2.2.1]heptan-3-one and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol can be used, but the pKa values will be apparent pKa values for that specific solvent system.

    • Prepare a standardized solution of a strong acid, typically 0.1 M HCl.

  • Titration:

    • Place the sample solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse a calibrated combination pH electrode in the solution.

    • Add the standardized HCl solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show two inflection points, corresponding to the protonation of the two nitrogen atoms.

    • The pKa values can be determined from the half-equivalence points. The first pKa (pKa1) corresponds to the more basic nitrogen (N5), and the second pKa (pKa2) corresponds to the less basic nitrogen (N2).

    • Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

Expected Results and Interpretation

The titration will yield two macroscopic pKa values.

ParameterExpected Value RangeCorresponding NitrogenRationale
pKa1 6 - 8N5 (tertiary amine)The tertiary amine is the more basic site, but its basicity is reduced by the inductive effect of the nearby amide group.
pKa2 1 - 3N2 (amide)The amide nitrogen is significantly less basic due to resonance and inductive effects, although ring strain may slightly increase its basicity compared to a planar amide. [3]

Note: These are estimated ranges and the actual experimental values may vary.

Computational pKa Prediction: An In Silico Approach

Computational methods provide a powerful tool for predicting pKa values and understanding the underlying electronic and structural factors that govern basicity. [4][5][6]

Computational Workflow

G start Generate 3D structures of the neutral, N5-protonated, and N2-protonated species. optimization Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., DFT). start->optimization solvation Calculate the free energy of solvation for each species using a continuum solvation model (e.g., PCM, SMD). optimization->solvation gibbs Calculate the Gibbs free energy of protonation for both nitrogen atoms. solvation->gibbs pka Calculate the pKa values using the Gibbs free energy and a thermodynamic cycle. gibbs->pka end Compare computational and experimental pKa values. pka->end

Caption: Workflow for computational pKa prediction.

Methodological Considerations
  • Level of Theory: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p)) is a common choice for geometry optimization and energy calculations.

  • Solvation Model: An accurate continuum solvation model is crucial for obtaining reliable pKa values in solution.

  • Thermodynamic Cycle: The use of a thermodynamic cycle with a known reference compound can help to reduce systematic errors in the calculations.

Implications for Drug Development

The basicity of 2,5-diazabicyclo[2.2.1]heptan-3-one and its derivatives has profound implications for their use in drug development:

  • Solubility and Absorption: The pKa values determine the charge state of the molecule at physiological pH, which in turn affects its aqueous solubility and ability to cross biological membranes.

  • Target Binding: The protonation state of the nitrogen atoms can be critical for interactions with the target protein, such as forming salt bridges or hydrogen bonds.

  • Pharmacokinetics: The overall basicity of the molecule influences its volume of distribution, clearance, and potential for off-target effects.

By understanding and being able to modulate the basicity of this scaffold, medicinal chemists can fine-tune the properties of drug candidates to achieve the desired therapeutic profile.

Conclusion

2,5-Diazabicyclo[2.2.1]heptan-3-one is a molecule of significant interest due to the unique interplay of its structural and electronic features. The presence of two nitrogen atoms with distinct basicities within a rigid bicyclic framework offers both challenges and opportunities for drug design. A thorough characterization of its basic properties, through a combination of experimental and computational approaches, is essential for unlocking the full potential of this valuable scaffold in medicinal chemistry.

References

  • A Theoretical Evaluation of the pKa for Twisted Amides Using Density Functional Theory and Dielectric Continuum Methods. The Journal of Physical Chemistry A. [Link]

  • BASICITY OF LACTAMS & LACTONES. YouTube. [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. PMC. [Link]

  • Basicity of Amines. Chemistry Steps. [Link]

  • Acid‐base and complexing properties of amides. ResearchGate. [Link]

  • Simple Method for the Estimation of pKa of Amines†. [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Modular Synthesis of Bicyclic Twisted Amides and Anilines. ResearchGate. [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan. [Link]

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Exploratory

An In-depth Technical Guide to 2,5-Diazabicyclo[2.2.1]heptan-3-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Rigid Potential In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structura...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Rigid Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacological properties is perpetual. 2,5-Diazabicyclo[2.2.1]heptan-3-one emerges as a compelling entity in this pursuit. As a conformationally constrained analog of piperazine, this bicyclic lactam provides a rigid framework that can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity of drug candidates.[1][2] This guide provides a comprehensive overview of 2,5-Diazabicyclo[2.2.1]heptan-3-one, focusing on its chemical identity, a detailed synthesis protocol, and its burgeoning applications in the field of drug development.

Chemical Identity and Physicochemical Properties

The core of 2,5-Diazabicyclo[2.2.1]heptan-3-one is a bridged bicyclic system containing two nitrogen atoms and a ketone functional group in the form of a lactam. The Chemical Abstracts Service (CAS) has assigned several numbers to this scaffold, reflecting its various stereoisomers and salt forms. The most general CAS number for the parent structure is 1506560-22-0 .[3][4]

The rigid structure of this molecule imparts distinct physicochemical properties that are advantageous in drug design. The bicyclic nature limits the number of accessible conformations, which can lead to a more precise and stronger interaction with a target protein.

PropertyValueSource
CAS Number 1506560-22-0[3][4]
Molecular Formula C₅H₈N₂O[4]
Molecular Weight 112.13 g/mol [4]
Appearance Solid[4]
Purity Typically >97%[4]

Synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one: The Epimerization-Lactamization Cascade

A key and elegant synthetic route to the (1R,4R) enantiomer of 2,5-Diazabicyclo[2.2.1]heptan-3-one utilizes an epimerization-lactamization cascade reaction starting from the readily available trans-4-hydroxy-L-proline.[1][5][6] This method is particularly noteworthy for its stereochemical control and efficient formation of the bicyclic lactam core.[5][7]

The underlying principle of this synthesis is the base-mediated epimerization at the α-carbon of a (2S,4R)-4-aminoproline methyl ester derivative. This stereochemical inversion allows for a subsequent intramolecular aminolysis, where the newly oriented amino group attacks the ester functionality to form the desired bridged lactam intermediate.[1][6] Key factors for the success of this cascade are the presence of an electron-withdrawing protecting group on the nitrogen and the use of a strong base to facilitate the epimerization.[1][5]

Experimental Protocol: Synthesis of (1R,4R)-2-Benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one

This protocol is based on the work of Cui et al. and outlines the key steps to achieve the bicyclic lactam.[1][6]

Step 1: Synthesis of (2S,4R)-1-Benzoyl-4-azido-proline methyl ester

  • N-Benzoylation: Start with trans-4-hydroxy-L-proline. Protect the nitrogen atom by reacting it with benzoyl chloride in a suitable basic medium.

  • Esterification: Convert the carboxylic acid to a methyl ester using standard esterification conditions (e.g., methanol and an acid catalyst).

  • Azide Introduction: The hydroxyl group at the 4-position is then converted to an azide. This is typically achieved via a Mitsunobu reaction with diethyl azodicarboxylate (DEAD), triphenylphosphine, and an azide source like sodium azide.[1]

Step 2: Reduction of the Azide to an Amine

  • The azido group is reduced to the corresponding primary amine. This can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or with a reducing agent like triphenylphosphine followed by hydrolysis.[1]

Step 3: Epimerization-Lactamization Cascade

  • The resulting (2S,4R)-1-benzoyl-4-amino-proline methyl ester is treated with a strong base (e.g., sodium methoxide in methanol) at an elevated temperature.

  • The base induces epimerization at the C-2 position, forming the (2R)-epimer in situ.

  • This transient (2R)-epimer is now stereochemically poised for the amino group to perform an intramolecular nucleophilic attack on the methyl ester, leading to the formation of the bridged lactam and the elimination of methanol.[1][6]

Step 4: Purification

  • The final product, (1R,4R)-2-benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one, is then purified using standard techniques such as column chromatography.

The benzoyl protecting group can be subsequently removed if the parent 2,5-Diazabicyclo[2.2.1]heptan-3-one is desired.

Below is a diagram illustrating the key epimerization-lactamization step.

G cluster_start Starting Material cluster_process Cascade Reaction cluster_product Product A (2S,4R)-4-aminoproline methyl ester derivative B Epimerization at C-2 (transient (2R)-epimer) A->B Strong Base (e.g., NaOMe) C Intramolecular Aminolysis B->C Spontaneous D (1R,4R)-2,5-Diazabicyclo[2.2.1]- heptan-3-one derivative C->D Lactam formation

Caption: The epimerization-lactamization cascade.

Applications in Drug Development

The rigid framework of 2,5-Diazabicyclo[2.2.1]heptan-3-one makes it a valuable scaffold in the design of therapeutic agents. Its constrained nature can be exploited to mimic peptide turns or to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to improved binding affinity and selectivity for a variety of biological targets.[1][2]

As a Constrained Peptide Mimic

The bicyclic lactam structure can serve as a rigid scaffold to mimic the secondary structures of peptides, such as β-turns. This is particularly useful in the design of inhibitors for protein-protein interactions (PPIs), which are often mediated by extended and flexible peptide segments. By replacing a flexible portion of a peptide with the rigid 2,5-Diazabicyclo[2.2.1]heptan-3-one core, it is possible to pre-organize the key interacting residues in a bioactive conformation, thereby enhancing binding affinity.

In the Development of Novel Antibiotics

The diazabicyclo core is a key feature in a class of non-β-lactam β-lactamase inhibitors. These compounds are crucial in combating antibiotic resistance in bacteria. The rigid structure of the bicyclic system plays a role in the mechanism of inhibition of these critical bacterial enzymes.

As a Scaffold for Diverse Pharmacological Targets

The 2,5-Diazabicyclo[2.2.1]heptane scaffold, in general, has been incorporated into molecules targeting a wide range of receptors and enzymes. These include nicotinic acetylcholine receptor (nAChR) partial agonists, CCR2 antagonists, and B-Raf inhibitors.[8] The introduction of the lactam functionality at the 3-position provides an additional point for chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

The workflow for utilizing this scaffold in drug discovery is depicted below.

G A 2,5-Diazabicyclo[2.2.1]heptan-3-one (Core Scaffold) B Functionalization at N2 and/or N5 A->B Synthetic Chemistry C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E Biological Assays F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow.

Conclusion

2,5-Diazabicyclo[2.2.1]heptan-3-one represents a significant building block for medicinal chemists and drug discovery professionals. Its rigid, bicyclic structure offers a unique platform for the design of potent and selective therapeutic agents. The elegant and efficient synthesis via an epimerization-lactamization cascade makes this scaffold accessible for further exploration. As our understanding of the structural requirements for targeting complex biological systems grows, the utility of conformationally constrained scaffolds like 2,5-Diazabicyclo[2.2.1]heptan-3-one is poised to expand, paving the way for the development of next-generation therapeutics.

References

  • Cui, B., Yu, J., Yu, F. C., Li, Y. M., Chang, K. J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386–10392. [Link]

  • Ambast, P. K., Kumar, V., & Shard, A. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(1), 27-54. [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (n.d.). East Texas A&M University. [Link]

  • Cui, B., Yu, J., Yu, F. C., Li, Y. M., Chang, K. J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (2015). RSC Publishing. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2024). RSC Publishing. [Link]

  • Constrained Peptides Mimic a Viral Suppressor of RNA Silencing. (2020). ChemRxiv. [Link]

  • bicyclo[2.1.0]pentane. (n.d.). Organic Syntheses Procedure. [Link]

  • β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (2019). PMC. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). ACS Publications. [Link]

  • Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. (2018). PubMed. [Link]

  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. (2020). Informatics Journals. [Link]

  • Nuclear Magnetic Resonance (NMR). (2024). Cureus. [Link]

  • In silico peptide-directed ligand design complements experimental peptide-directed binding for protein–protein interaction modulator discovery. (2020). CORE. [Link]

  • Reactions of proteins with a few organopalladium compounds of medicinal interest. (2022). RSC Advances. [Link]

  • RSC Advances. (2013). Royal Society of Chemistry. [Link]

  • RSC Advances. (20xx). Royal Society of Chemistry. [Link]

  • New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. (2018). ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to 2,5-Diazabicyclo[2.2.1]heptan-3-one: A Core Scaffold in Modern Medicinal Chemistry

Abstract This technical guide provides a comprehensive analysis of 2,5-Diazabicyclo[2.2.1]heptan-3-one, a pivotal heterocyclic compound in contemporary drug discovery. As a derivative of the conformationally rigid 2,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2,5-Diazabicyclo[2.2.1]heptan-3-one, a pivotal heterocyclic compound in contemporary drug discovery. As a derivative of the conformationally rigid 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold, this lactam variant offers a unique three-dimensional architecture that is increasingly leveraged to enhance pharmacological profiles and target engagement.[1][2] This document will delve into the fundamental physicochemical properties of the molecule, with a primary focus on the determination and verification of its molecular weight. We will explore the mechanistic intricacies of its synthesis, validated protocols for its characterization, and its significant applications as a structural modulator in the development of novel therapeutics for oncology, neurological disorders, and beyond.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this valuable molecular framework.

The 2,5-Diazabicyclo[2.2.1]heptane Framework: A Privileged Structure

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, diverse biological targets. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is a prominent member of this class.[1][2] Its defining feature is its conformational rigidity, which locks the relative positions of its two nitrogen atoms, presenting well-defined vectors for substitution.[1] This pre-organized geometry reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.

2,5-Diazabicyclo[2.2.1]heptan-3-one is a key derivative that incorporates a lactam (a cyclic amide) into this rigid bicyclic system. The presence of the carbonyl group introduces a planar, polar moiety that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), further expanding its utility in molecular design.

Caption: Core structure of 2,5-Diazabicyclo[2.2.1]heptan-3-one.

Physicochemical Properties & Molecular Weight Determination

Accurate knowledge of a compound's physicochemical properties is the bedrock of all subsequent research and development. The molecular weight, in particular, is a fundamental parameter for stoichiometric calculations in synthesis, quantitative analysis, and interpretation of mass spectrometry data.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂O[3]
Molecular Weight 112.13 g/mol [3]
CAS Number 80986-21-6 (for 1S,4S isomer)[3]
SMILES O=C1NC2CNC1C2
Parent Compound (2,5-DBH) C₅H₁₀N₂[4]
Parent MW 98.15 g/mol [4]
Theoretical Molecular Weight Calculation

The theoretical molecular weight is derived from its molecular formula, C₅H₈N₂O, using the standard atomic weights of its constituent elements.

  • Carbon (C): 5 × 12.011 amu = 60.055 amu

  • Hydrogen (H): 8 × 1.008 amu = 8.064 amu

  • Nitrogen (N): 2 × 14.007 amu = 28.014 amu

  • Oxygen (O): 1 × 15.999 amu = 15.999 amu

  • Total Molecular Weight: 112.132 amu (or g/mol )

This calculated value is the basis for all experimental verification.

Experimental Verification by Mass Spectrometry

While theoretical calculation is precise, experimental verification is a mandatory quality control step to confirm the identity and integrity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), typically coupled with Liquid Chromatography (LC-MS), is the gold standard.

Expert Insight: The choice of ionization technique is critical. For a polar, non-volatile molecule like 2,5-Diazabicyclo[2.2.1]heptan-3-one, Electrospray Ionization (ESI) in positive ion mode is the preferred method. The two nitrogen atoms are basic and readily accept a proton, leading to the formation of a stable protonated molecular ion, [M+H]⁺, which is easily detected.

G cluster_workflow Molecular Weight Verification Workflow Sample 1. Sample Preparation (Dissolve in MeOH/H₂O) LC 2. LC Separation (C18 Column) Sample->LC Inject ESI 3. ESI Source (Positive Ion Mode) LC->ESI Elute MS 4. Mass Analyzer (TOF or Orbitrap) ESI->MS Ionize & Transfer Detector 5. Detection (Detects m/z) MS->Detector Separate Ions Data 6. Data Analysis (Find [M+H]⁺ at ~113.0658) Detector->Data Signal

Caption: Experimental workflow for molecular weight verification via LC-MS.

Protocol: Molecular Weight Verification by LC-MS

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

  • Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

    • Causality: The formic acid serves to acidify the mobile phase, ensuring the analyte remains protonated for efficient ionization in the ESI source.

  • Mass Spectrometry: Analyze the column eluent using a Time-of-Flight (TOF) or Orbitrap mass spectrometer operating in positive ESI mode.

  • Data Analysis: Process the resulting spectrum. The expected primary ion will be the protonated molecule [C₅H₈N₂O + H]⁺. The exact mass should be compared to the theoretical value (113.0658 Da). A mass accuracy within 5 ppm provides high confidence in the compound's identity.

Synthesis and Mechanistic Insights

The construction of the strained bicyclic lactam system requires a sophisticated synthetic strategy. One of the most elegant and efficient methods is the epimerization-lactamization cascade reaction, which often starts from readily available chiral precursors like 4-hydroxy-L-proline.[1][5]

The Epimerization-Lactamization Cascade

This cascade is a powerful transformation that forms the core structure in a highly controlled manner.[5] It typically involves a functionalized (2S,4R)-4-aminoproline methyl ester as the substrate.

Mechanism Rationale:

  • Base-Promoted Epimerization: The process is initiated by a strong, non-nucleophilic base (e.g., DBU). The base abstracts the acidic proton at the C2 position, which is activated by the adjacent ester group. This leads to the formation of an enolate intermediate.

  • Stereochemical Inversion: Reprotonation of the enolate can occur from either face, but the thermodynamically more stable (2R)-epimer is formed preferentially.

  • Intramolecular Aminolysis: Crucially, in the (2R)-epimer, the C4-amino group is now correctly positioned to perform an intramolecular nucleophilic attack on the C1-ester carbonyl. This cyclization is rapid and irreversible, forming the stable bridged lactam and displacing methanol.

This self-validating protocol is powerful because the cyclization can only occur after the correct epimer is formed, ensuring high stereochemical purity in the final product.[5]

Start (2S,4R)-4-Aminoproline Methyl Ester Base Strong Base (e.g., DBU) Start->Base Proton Abstraction at C2 Epimer (2R)-Epimer (via Enolate) Base->Epimer Epimerization Product 2,5-Diazabicyclo[2.2.1] heptan-3-one Epimer->Product Intramolecular Lactamization

Caption: The epimerization-lactamization cascade synthesis pathway.

Applications in Drug Discovery

The true value of 2,5-Diazabicyclo[2.2.1]heptan-3-one and its parent scaffold lies in its application as a building block for complex, biologically active molecules. Its rigid structure allows it to function as a compact and predictable linker or core element, positioning pharmacophoric groups in a precise three-dimensional orientation for optimal interaction with a biological target.

Derivatives of the parent 2,5-DBH scaffold have been successfully incorporated into a wide range of therapeutic candidates, demonstrating its versatility.[1] Notable examples include:

  • B-Raf Inhibitors: Used in the development of novel cancer therapeutics.[6][7]

  • CCR2 Antagonists: Investigated for the treatment of inflammatory diseases and diabetic nephropathy.[6]

  • α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists: Developed for potential use in treating neurological disorders like Alzheimer's disease and ADHD.[6]

  • 11β-HSD1 Inhibitors: Targeted for metabolic disorders such as type 2 diabetes and obesity.[6]

The lactam functionality of 2,5-Diazabicyclo[2.2.1]heptan-3-one provides an additional handle for chemical modification, further enhancing the synthetic possibilities and allowing for fine-tuning of properties like solubility and metabolic stability.

node1 Core Scaffold (2,5-DBH / Lactam) node2 Chemical Derivatization node1->node2 node3 B-Raf Inhibitors (Oncology) node2->node3 node4 CCR2 Antagonists (Inflammation) node2->node4 node5 nAChR Agonists (Neurology) node2->node5

Caption: Role of the scaffold in generating diverse therapeutic agents.

Conclusion

2,5-Diazabicyclo[2.2.1]heptan-3-one is more than just a molecule with a molecular weight of 112.13 g/mol . It is a highly valuable, structurally rigid scaffold that offers medicinal chemists a reliable platform for the design and synthesis of next-generation therapeutics. Its unique combination of a constrained bicyclic system and a versatile lactam functional group makes it a powerful tool in the quest for more potent, selective, and effective drugs. A thorough understanding of its synthesis, properties, and characterization, as outlined in this guide, is essential for any researcher aiming to harness its full potential in drug discovery.

References

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PubMed Central. [Link]

  • Wang, Y., et al. (2018). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]

  • Mendeleev Communications. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. RSC Publishing. [Link]

  • The Journal of Organic Chemistry. Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. ACS Publications. [Link]

  • ResearchGate. A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]

  • apicule. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5) API Intermediate Manufacturers. apicule. [Link]

  • PubChem. 2,5-Diazabicyclo[2.2.1]heptane. National Center for Biotechnology Information. [Link]

Sources

Exploratory

The 2,5-Diazabicyclo[2.2.1]heptan-3-one Scaffold: IUPAC Nomenclature, Structural Dynamics, and Synthetic Methodologies

Executive Summary & Scope The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core has emerged as a privileged, conformationally rigid scaffold in modern medicinal chemistry [1]. By functioning as a rigidified bioisostere of pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core has emerged as a privileged, conformationally rigid scaffold in modern medicinal chemistry [1]. By functioning as a rigidified bioisostere of piperazine, it significantly improves target engagement by reducing the entropic penalty upon receptor binding. Within this chemical family, 2,5-diazabicyclo[2.2.1]heptan-3-one introduces a γ -lactam moiety into the bridged bicyclic system. This specific structural modification not only fine-tunes the basicity and metabolic stability of the molecule but also serves as a highly effective structural mimic of β -lactam antibiotics, making it a critical intermediate in the development of novel β -lactamase inhibitors and central nervous system (CNS) therapeutics [1, 3].

This technical guide deconstructs the IUPAC nomenclature of this complex bridged system, explores its structural significance, and provides field-proven, self-validating synthetic protocols for its construction.

IUPAC Nomenclature & Structural Architecture

Understanding the von Baeyer nomenclature for bridged bicyclic systems is essential for accurately mapping the 3D architecture of this scaffold. The IUPAC name 2,5-diazabicyclo[2.2.1]heptan-3-one is derived through a strict hierarchical ruleset:

  • Bicyclo[2.2.1]heptane Parent: The skeletal framework contains a total of 7 atoms (heptane). It consists of two rings that share two bridgehead atoms. The numbers in the brackets [2.2.1] denote the number of atoms in the three distinct paths connecting the two bridgeheads:

    • Path 1 (Longest): 2 atoms.

    • Path 2 (Second Longest): 2 atoms.

    • Path 3 (Shortest/Bridge): 1 atom.

  • Heteroatom Placement (2,5-diaza): Numbering begins at one bridgehead (Position 1) and proceeds along the longest path to the second bridgehead (Position 4), then along the second longest path back to the first bridgehead, and finally the shortest path. According to IUPAC rules, heteroatoms must be assigned the lowest possible locants. Placing the nitrogen atoms at positions 2 and 5 satisfies this rule.

  • Principal Functional Group (3-one): A ketone (carbonyl) group is located at position 3, forming a γ -lactam ring within the bicyclic framework.

IUPAC_Logic A 2,5-Diazabicyclo[2.2.1]heptan-3-one B Bicyclo[2.2.1]heptane Parent 7 skeletal atoms, 2 bridgeheads A->B C Bridgehead Atoms Positions 1 and 4 B->C D Path Lengths [2.2.1] Path 1: C2, C3 Path 2: C5, C6 Path 3: C7 C->D E Heteroatom Substitution (2,5-diaza) Nitrogens at positions 2 and 5 D->E F Functional Group (3-one) Ketone carbonyl at position 3 E->F

Figure 1: IUPAC von Baeyer nomenclature logic for 2,5-diazabicyclo[2.2.1]heptan-3-one.

Medicinal Chemistry Applications

The integration of the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold into drug discovery pipelines is driven by two primary mechanistic advantages:

  • β -Lactam Mimicry: The γ -lactam ring embedded in the distorted boat conformation of the bicyclic system mimics the spatial and electronic properties of β -lactam antibiotics. Derivatives of this scaffold have been validated as competitive inhibitors of class A and C β -lactamases, achieving Ki​ values as low as 70 µM [3]. The non-planarity of the lactam nitrogen in this bridged system increases the ground-state energy of the amide, enhancing its reactivity toward nucleophilic attack by the serine residue in β -lactamases.

  • Vectorial Trajectory & Target Engagement: As a rigidified piperazine analog, the 2,5-DBH core projects its substituents in highly defined, predictable vectors. This reduces the entropic cost of binding to target proteins (e.g., nAChR partial agonists or CCR2 antagonists) compared to highly flexible linear or monocyclic amines [1].

Synthetic Methodologies & Self-Validating Protocols

Synthesizing the bridged lactam core requires overcoming significant steric strain. Below are two field-proven methodologies, detailing the causality behind the chemical choices and the in-process validation steps required to ensure scientific integrity.

Method A: Epimerization-Lactamization Cascade

This modern, highly scalable approach utilizes inexpensive trans-4-hydroxy-L-proline to construct the (1R,4R)-enantiomer of the scaffold via a base-promoted cascade reaction [2].

Causality: Converting the 4-hydroxy group to an amine yields (2S,4R)-4-aminoproline methyl ester. However, the trans stereochemistry prevents intramolecular cyclization. By treating the system with a strong, non-nucleophilic base (KHMDS), the C2 position undergoes epimerization. The resulting (2R)-epimer is thermodynamically driven to undergo spontaneous intramolecular aminolysis, forming the bridged lactam.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve N-substituted (2S,4R)-4-aminoproline methyl ester (1.0 mmol) in anhydrous THF (4.0 mL) under a nitrogen atmosphere at room temperature.

  • Base Addition: Dropwise add Potassium hexamethyldisilazide (KHMDS) solution (1.0 M in THF, 1.2 mL, 1.2 mmol). The strong base deprotonates the α -carbon, initiating the epimerization at C2.

  • Cascade Cyclization: Stir the solution at room temperature for 15 minutes. The transient (2R)-epimer rapidly undergoes intramolecular attack by the C4-amine onto the C1-methyl ester.

  • Quenching & Extraction: Quench the reaction with acetic acid (1.0 equiv. relative to KHMDS). Remove the solvent under reduced pressure, partition between dichloromethane and water, and extract the aqueous layer.

  • Self-Validation (In-Process):

    • TLC: Monitor the complete consumption of the starting material.

    • Chiral HPLC & Polarimetry: Validate the enantiomeric purity of the isolated lactam. For instance, the (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one derivative must exhibit an optical rotation of [α]D25​=−10.4 ( c 1.40, CHCl 3​ ) [2].

Synthesis_Workflow N1 trans-4-hydroxy-L-proline N2 (2S,4R)-4-aminoproline methyl ester N1->N2 N-protection, Esterification, Azidation/Reduction N3 Base-Promoted Epimerization (KHMDS) N2->N3 N4 (2R)-epimer intermediate (Pre-organized) N3->N4 Inversion at C2 N5 Intramolecular Aminolysis N4->N5 N6 (1R,4R)-2,5-Diazabicyclo [2.2.1]heptan-3-one N5->N6 Lactam Ring Closure

Figure 2: Epimerization-lactamization cascade synthesis of the 2,5-DBH core.

Method B: The Unexpected Mitsunobu Cyclization

An alternative route involves the unexpected intramolecular cyclization of N-protected (2S,4R)-4-hydroxyproline anilides under Mitsunobu conditions[3].

Causality: When attempting to convert the 4-hydroxy group to a thiol using thioacetic acid, DEAD, and PPh 3​ , the standard intermolecular displacement is outcompeted. Because the anilide nitrogen is sufficiently acidic (lowered pKa due to the aromatic ring), the hydrazido anion generated in the Mitsunobu reaction deprotonates the anilide. This triggers an intramolecular nucleophilic displacement of the activated C4-hydroxy group, directly yielding the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton.

Step-by-Step Protocol:

  • Activation: Dissolve the N-protected (2S,4R)-4-hydroxyproline anilide (1.0 eq) and triphenylphosphine (PPh 3​ , 1.2 eq) in anhydrous THF at 0 °C.

  • Mitsunobu Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4-6 hours. The thioacetic acid (if added) acts merely as a spectator, as the intramolecular cyclization is kinetically favored.

  • Self-Validation (In-Process):

    • 1 H NMR Spectroscopy: The success of the cyclization is definitively confirmed by the disappearance of the broad N-H anilide proton and the distinct downfield shift and coupling pattern changes of the bridgehead protons (C1 and C4) due to the newly formed rigid bicyclic strain.

Physicochemical Data Summary

To facilitate rapid reference during drug design and analytical validation, the quantitative physicochemical properties of the core scaffold and its common synthetic derivatives are summarized below.

Property(1S,4S)-Free BaseHydrochloride Salt(1R,4R)-5-Boc Derivative(1R,4R)-5-Benzoyl Derivative
Molecular Formula C 5​ H 8​ N 2​ OC 5​ H 9​ ClN 2​ OC 10​ H 16​ N 2​ O 3​ C 12​ H 12​ N 2​ O 2​
Molecular Weight 112.13 g/mol 148.59 g/mol 212.25 g/mol 216.24 g/mol
Optical Rotation [α]D25​ N/AN/A-10.4 ( c 1.40, CHCl 3​ )+96.8 ( c 0.84, CHCl 3​ )
Physical State SolidSolidLight yellow solidColorless solid
Key Use Case Building BlockWater-soluble intermediateOrthogonally protected coreUV-active intermediate

References

  • Title: 2,5-Diazabicyclo[2.2.
  • Title: Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.
  • Title: An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.
Foundational

An In-Depth Technical Guide to the Synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one from 4-Hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,5-diazabicyclo[2.2.1]heptane framework, a conformationally constrained analog of piperazine, has emerged as a privileged scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-diazabicyclo[2.2.1]heptane framework, a conformationally constrained analog of piperazine, has emerged as a privileged scaffold in medicinal chemistry due to its unique three-dimensional architecture and ability to improve pharmacological profiles.[1] This guide provides an in-depth technical overview of a stereoselective synthesis of the bicyclic lactam, 2,5-diazabicyclo[2.2.1]heptan-3-one, utilizing the readily available and chiral starting material, trans-4-hydroxy-L-proline. The core of this synthetic strategy hinges on a novel epimerization-lactamization cascade reaction, which efficiently constructs the bridged ring system.[2] We will dissect the strategic considerations behind each synthetic step, from the selection of protecting groups to the mechanistic intricacies of the key cyclization, offering field-proven insights and detailed experimental protocols for drug development professionals.

Introduction: The Strategic Value of Constrained Proline Analogs

In modern drug discovery, the modulation of molecular conformation is a cornerstone of rational design. Flexible molecules often pay an entropic penalty upon binding to a biological target. By introducing conformational rigidity, medicinal chemists can pre-organize a molecule into its bioactive conformation, leading to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is an exemplary constrained diamine that has garnered significant attention as a rigid surrogate for the more flexible piperazine ring, a common motif in bioactive molecules.[3] The bicyclic nature of the DBH core locks the piperazine-like ring into a distorted boat conformation, presenting substituent vectors in well-defined spatial orientations.[3] This guide focuses on the synthesis of a key intermediate, the bicyclic lactam 2,5-diazabicyclo[2.2.1]heptan-3-one, which serves as a versatile precursor to a wide array of functionalized DBH derivatives. The synthesis begins from trans-4-hydroxy-L-proline, a cost-effective starting material from the chiral pool, allowing for the stereocontrolled construction of this valuable scaffold.[2][4]

Retrosynthetic Analysis and Strategic Overview

The synthesis of the (1R,4R)-enantiomer of the target lactam from trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxyproline) necessitates an inversion of stereochemistry at the C2 position. A standard linear approach would be synthetically cumbersome. A more elegant and efficient strategy, developed by Li and colleagues, employs a base-mediated epimerization-lactamization cascade reaction as the key step.[2]

The overall workflow can be visualized as follows:

G A trans-4-Hydroxy-L-proline B Step 1: N- and O-Protection (e.g., Boc, Methyl Ester) A->B Protection C Step 2: C4-Stereoinversion & Amine Installation (Mitsunobu) B->C Activation & Substitution D Step 3: Deprotection & N-Functionalization C->D Modification E Step 4: Key Epimerization- Lactamization Cascade D->E Key Transformation F Target: (1R,4R)-2,5-Diazabicyclo- [2.2.1]heptan-3-one Derivative E->F Cyclization

Figure 1: High-level synthetic workflow from 4-hydroxy-L-proline to the target bicyclic lactam.

This strategy cleverly utilizes the inherent reactivity of the proline scaffold. By installing an electron-withdrawing group on the proline nitrogen, the acidity of the C2-proton is increased, facilitating the key epimerization under basic conditions. This epimerization is immediately followed by a rapid intramolecular cyclization to yield the thermodynamically stable bicyclic lactam.[2]

Step-by-Step Synthesis and Mechanistic Discussion

Stage 1: Protection and Functionalization of 4-Hydroxy-L-proline

The initial steps involve protecting the native functional groups of trans-4-hydroxy-L-proline and converting the C4-hydroxyl into a nitrogen-containing moiety with the correct stereochemistry for the subsequent cyclization.

Step 1: N-Protection and O-Esterification

The synthesis commences with the protection of the secondary amine and carboxylic acid of trans-4-hydroxy-L-proline.

  • Amine Protection: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the proline nitrogen. It is robust enough to withstand the conditions of subsequent steps but can be readily removed with acid (e.g., TFA).[5][6] Its electron-withdrawing character, while modest, is a precursor to the more strongly withdrawing groups needed later.

  • Carboxyl Protection: The carboxylic acid is typically converted to a methyl or ethyl ester. This is achieved under standard Fischer esterification conditions (e.g., SOCl₂ in methanol) or by using an alkyl halide with a base. The ester group serves as the electrophile in the final lactamization step.

Step 2: Stereoinversion at C4 via Mitsunobu Reaction

To form the required cis-4-aminoproline derivative from the trans-4-hydroxyproline starting material, a stereochemical inversion at the C4 position is necessary. The Mitsunobu reaction is the gold standard for this transformation.

  • Mechanism & Rationale: The reaction of the N-Boc-protected hydroxyproline methyl ester with a nitrogen nucleophile (e.g., phthalimide or an azide precursor) in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) proceeds via an Sₙ2 mechanism. This results in a clean inversion of the stereocenter at C4, yielding the desired (2S,4S) configuration.[7] Using an azide source (like diphenylphosphoryl azide, DPPA) is often preferred for its clean conversion to the amine via reduction in the next step.

Step 3: Conversion to the Free Amine

The product from the Mitsunobu reaction (the 4-azido derivative) is then reduced to the corresponding 4-amino derivative.

  • Methodology: This reduction is typically accomplished with high efficiency using catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C) or through Staudinger reduction (PPh₃ followed by water).[8] The resulting (2S,4S)-4-aminoproline derivative now possesses the correct stereochemistry and functional groups for the key cyclization.

Stage 2: The Critical Epimerization-Lactamization Cascade

This is the pivotal transformation that constructs the bicyclic core. The success of this step relies on the careful selection of an N-protecting group that sufficiently acidifies the C2-proton and a base that promotes epimerization without inducing side reactions.

Step 4: N-Sulfonylation and Cyclization

The N-Boc group on the (2S,4S)-4-aminoproline derivative is typically swapped for a more strongly electron-withdrawing group, such as a tosyl (Ts) or nosyl (Ns) group. This significantly increases the kinetic acidity of the C2 proton.

  • Causality of Experimental Choice: An electron-withdrawing group at the N-position is critical for stabilizing the enolate intermediate formed upon deprotonation at C2.[2] This stabilization lowers the activation energy for epimerization, allowing the reaction to proceed under reasonably mild basic conditions.

Upon treatment with a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), the C2 proton is abstracted. The resulting planar enolate intermediate can be protonated from either face. While protonation can reform the (2S) starting material, protonation from the opposite face yields the (2R)-epimer. In this (2R)-epimer, the C4-amino group and the C2-ester are now pseudo-axial and in close proximity, allowing for a rapid and irreversible intramolecular aminolysis. This attack forms the desired five-membered lactam ring, yielding the stable 2,5-diazabicyclo[2.2.1]heptan-3-one core.[2]

The mechanism is illustrated below:

G cluster_0 Mechanism of Epimerization-Lactamization A (2S,4S)-4-Aminoproline Derivative (N-protected, C-esterified) B Enolate Intermediate (Planar at C2) A->B + Base (-H⁺) B->A + H⁺ (retention) C (2R,4S)-Epimer (Transient) B->C + H⁺ (inversion) D Target Bicyclic Lactam (Thermodynamically Stable) C->D Intramolecular Aminolysis (fast, irreversible)

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Exploratory

Chiral synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one

An In-Depth Technical Guide to the Chiral Synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one: A Key Scaffold for Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract The 2,5-diazabicyclo[...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one: A Key Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-diazabicyclo[2.2.1]heptan-3-one core represents a conformationally constrained diamine scaffold of significant interest in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional architecture that can be exploited to enhance target engagement and improve the pharmacological profiles of drug candidates.[1][2] This guide provides a comprehensive overview of the chiral synthesis of this valuable heterocyclic entity, with a primary focus on a robust and stereoselective epimerization-lactamization cascade strategy. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the 2,5-Diazabicyclo[2.2.1]heptan-3-one Scaffold

The quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic properties is a central theme in modern drug discovery. The incorporation of rigid scaffolds is a well-established strategy to limit the conformational flexibility of a molecule, thereby pre-organizing it for optimal interaction with its biological target. The 2,5-diazabicyclo[2.2.1]heptane framework has emerged as a privileged scaffold in this regard, offering a constrained piperazine analog with a well-defined spatial arrangement of its nitrogen atoms.[1][2] The introduction of a lactam functionality at the 3-position further functionalizes this core, providing a handle for diverse synthetic modifications while maintaining the structural rigidity.

The chiral nature of the 2,5-diazabicyclo[2.2.1]heptan-3-one core is of paramount importance, as the stereochemistry of the bridgehead carbons dictates the spatial projection of substituents and, consequently, the biological activity. Access to enantiomerically pure forms of this scaffold is therefore a critical prerequisite for its successful application in drug development programs.

The Epimerization-Lactamization Cascade: A Powerful Strategy for Chiral Synthesis

A highly effective and elegant method for the asymmetric synthesis of the 2,5-diazabicyclo[2.2.1]heptan-3-one core is the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters.[3][4] This strategy is particularly noteworthy for its ability to invert the stereochemistry at the C2 position of the proline ring, enabling access to the (1R,4R) diastereomer from the readily available trans-4-hydroxy-L-proline.[2][4]

Mechanistic Rationale: A Tale of Two Stereocenters

The core of this synthetic strategy lies in the base-mediated epimerization of the C2 stereocenter of a suitably protected (2S,4R)-4-aminoproline derivative. This is followed by a spontaneous intramolecular aminolysis to form the thermodynamically stable bicyclic lactam.[3][4]

The key factors influencing the success of this cascade are:

  • The Nature of the N-Protecting Group: An electron-withdrawing protecting group on the proline nitrogen is crucial to facilitate the deprotonation and subsequent epimerization at the C2 position.[3][4]

  • The Choice of Base: A strong, non-nucleophilic base is required to effect the epimerization without promoting undesired side reactions.[3][4]

The overall transformation can be visualized as follows:

G cluster_0 Epimerization-Lactamization Cascade Start (2S,4R)-4-Aminoproline Methyl Ester Epimerization C2-Epimerization (Base-mediated) Start->Epimerization Strong Base Intermediate (2R,4R)-Epimer (Transient) Epimerization->Intermediate Lactamization Intramolecular Aminolysis Intermediate->Lactamization Spontaneous Product (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one Lactamization->Product

Caption: The epimerization-lactamization cascade for the synthesis of the chiral bicyclic lactam.

Starting Material: The Versatility of trans-4-Hydroxy-L-proline

trans-4-Hydroxy-L-proline is an inexpensive and readily available chiral building block that serves as an excellent starting material for the synthesis of both (1S,4S)- and (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives.[2] Its inherent stereochemistry provides a robust foundation for the construction of the target bicyclic system.

The synthetic sequence typically begins with the protection of the amine and carboxylic acid functionalities, followed by the conversion of the hydroxyl group to a suitable leaving group for subsequent nucleophilic substitution with an amino group.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of the epimerization-lactamization cascade for the synthesis of a protected (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one derivative, based on the work of Cui et al. (2015).[4]

Synthesis of the (2S,4R)-4-Aminoproline Precursor

The initial steps involve the preparation of the key (2S,4R)-4-aminoproline methyl ester intermediate from trans-4-hydroxy-L-proline. This multi-step process typically involves:

  • Esterification and N-protection: The carboxylic acid of trans-4-hydroxy-L-proline is first esterified (e.g., with methanol and HCl), followed by the protection of the secondary amine with a suitable electron-withdrawing group (e.g., benzoyl chloride).

  • Activation of the Hydroxyl Group: The hydroxyl group is then activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.

  • Azide Introduction and Reduction: The activated hydroxyl group is displaced with an azide (e.g., using sodium azide), which is subsequently reduced to the primary amine to afford the (2S,4R)-4-aminoproline derivative.

The Key Epimerization-Lactamization Step

Reaction:

To a solution of the N-protected (2S,4R)-4-aminoproline methyl ester in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base (e.g., lithium hexamethyldisilazide, LiHMDS) is added at low temperature (e.g., -78 °C). The reaction is then allowed to warm to room temperature and stirred until completion.

Work-up and Purification:

The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one derivative.

Deprotection and Further Functionalization

The protecting group on the bicyclic lactam can be removed under appropriate conditions to provide the free amine, which can then be used in subsequent synthetic transformations. For example, a benzoyl group can be removed by hydrolysis.

Data Presentation: A Comparative Overview

The efficiency of the epimerization-lactamization cascade is highly dependent on the choice of the N-protecting group and the base. The following table summarizes representative data from the literature.

N-Protecting GroupBaseSolventTemperature (°C)Yield (%)Reference
BenzoylLiHMDSTHF-78 to rt70-80[4]
TosylNaHDMF0 to rt65
BocLDATHF-78 to 055

Note: The yields are indicative and may vary depending on the specific substrate and reaction conditions.

Conclusion and Future Perspectives

The chiral synthesis of 2,5-diazabicyclo[2.2.1]heptan-3-one via the epimerization-lactamization cascade represents a significant advancement in the field of heterocyclic chemistry. This robust and stereoselective method provides efficient access to a valuable scaffold for drug discovery. The insights into the reaction mechanism and the influence of protecting groups and reaction conditions offer a solid foundation for further optimization and application of this methodology.

Future research in this area may focus on the development of catalytic enantioselective methods for the synthesis of this bicyclic lactam, as well as the exploration of a broader range of starting materials. The continued development of efficient synthetic routes to this and related chiral scaffolds will undoubtedly fuel the discovery of new and improved therapeutic agents.

References

  • Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]

Sources

Foundational

Stereoisomers of 2,5-Diazabicyclo[2.2.1]heptan-3-one: Synthesis, Resolution, and Medicinal Chemistry Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Structural Rationale and Stereochemical Foundations The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Structural Rationale and Stereochemical Foundations

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold and its 3-oxo derivative have emerged as privileged, conformationally restricted motifs in modern drug discovery[1]. By acting as rigidified analogs of the ubiquitous piperazine ring, these bridged bicyclic systems minimize entropic penalties upon target binding, thereby improving target engagement and pharmacokinetic profiles[2].

From a stereochemical perspective, the geometry of the [2.2.1] bridge strictly dictates its isomerism. The system cannot accommodate a trans relationship at the bridgehead carbons (C1 and C4) due to prohibitive ring strain. Consequently, the scaffold exists exclusively as two enantiomers: (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one and (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one [3]. Controlling the absolute configuration of these bridgehead carbons is a critical challenge in process chemistry, requiring highly specific synthetic and analytical workflows.

Synthetic Methodologies and Mechanistic Causality

Synthesizing enantiopure 2,5-DBH derivatives requires precise control over the C2 and C4 stereocenters of the starting chiral pool, typically trans-4-hydroxy-L-proline[3]. Below are the field-proven methodologies for accessing both enantiomers, complete with the mechanistic causality behind the experimental choices.

The Mitsunobu-Driven Intramolecular Cyclization (Accessing the 1S,4S Enantiomer)

As demonstrated by, the (1S,4S) enantiomer can be accessed via an unexpected Mitsunobu cyclization[4].

Causality in Experimental Design: The standard Mitsunobu reaction typically facilitates intermolecular displacement with inversion of stereochemistry. However, the experimental choice to use an N-protected (2S,4R)-4-hydroxyproline anilide is deliberate. The electron-withdrawing nature of the phenyl ring lowers the pKa​ of the amide proton. Upon formation of the phosphonium betaine intermediate at the C4-hydroxyl, the relatively acidic anilide nitrogen is deprotonated, rendering it a potent internal nucleophile[5]. This proximity effect outcompetes the external thioacetate nucleophile, driving an intramolecular SN​2 displacement that inverts the C4 stereocenter and forms the highly strained[2.2.1] bicyclic lactam[6].

Protocol 1: Step-by-Step Mitsunobu Cyclization
  • Preparation: Dissolve the N-protected (2S,4R)-4-hydroxyproline anilide (1.0 equiv) and triphenylphosphine ( PPh3​ , 1.2 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[5].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic betaine formation.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD, 1.2 equiv) dropwise over 15 minutes to form the activated intermediate.

  • Nucleophile Introduction: Add thioacetic acid (1.2 equiv) dropwise. Maintain the temperature at 0 °C for 30 minutes.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12-16 hours. The intramolecular SN​2 displacement occurs, inverting the C4 stereocenter[7].

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass ( [M+H]+ ) and the appearance of the cyclized product mass confirms successful lactamization. 1H -NMR will show a rigidified bicyclic signature with a pronounced downfield shift of the C4 proton[6].

Epimerization-Lactamization Cascade (Accessing the 1R,4R Enantiomer)

Causality in Experimental Design: To access the (1R,4R) enantiomer from the same starting material, researchers employ an epimerization-lactamization cascade[3]. The intermediate (2S,4R)-4-aminoproline methyl ester cannot spontaneously cyclize due to the trans relationship between the C2-ester and C4-amine. The introduction of a strong base (sodium methoxide) catalyzes deprotonation at the C2 position. Subsequent reprotonation yields a thermodynamic mixture of (2S) and (2R) epimers. Only the (2R,4R) epimer possesses the cis geometry required for intramolecular aminolysis. Because this lactamization is irreversible, it drives the equilibrium entirely toward the (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one product[3].

Protocol 2: Base-Promoted Cascade
  • Preparation: Dissolve (2S,4R)-4-aminoproline methyl ester (1.0 equiv) in anhydrous methanol.

  • Base Addition: Add a solution of sodium methoxide (MeONa, 2.0 equiv) in methanol dropwise at room temperature[3].

  • Cascade Progression: Heat the mixture to a gentle reflux (65 °C) for 4-6 hours to accelerate the C2 epimerization and subsequent aminolysis[3].

  • Workup: Neutralize the reaction with a mild acid (e.g., 1M HCl) to pH 7, concentrate under reduced pressure, and extract the lactam into dichloromethane.

Validation Checkpoint: The irreversible nature of the lactamization means the reaction will drive to completion. Monitor via chiral HPLC to ensure no (1S,4S) enantiomer is formed, validating the stereospecificity of the cis-aminolysis[3].

Chiral Resolution Workflows

When de novo asymmetric synthesis is not feasible, racemic mixtures of 2,5-DBH derivatives must be resolved. Supercritical Fluid Chromatography (SFC) is the industry standard for this process[8].

Causality in Experimental Design: SFC is preferred over traditional normal-phase HPLC for the resolution of polar bicyclic amines. The low viscosity and high diffusivity of supercritical CO2​ enhance mass transfer kinetics, allowing for higher flow rates without prohibitive backpressure. The addition of a basic modifier (0.1% DEA) is a critical experimental choice; it suppresses secondary interactions between the basic nitrogen of the diazabicycle and residual silanols on the chiral stationary phase, preventing peak tailing[8].

Protocol 3: Preparative SFC Resolution
  • Sample Preparation: Dissolve the racemic mixture in a Methanol/ CO2​ modifier blend at 10-20 mg/mL.

  • Column Selection: Equip the SFC system with a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 21.2 mm, 5 µm)[8].

  • Method Parameters: Set the mobile phase to supercritical CO2​ with 15-20% Methanol cosolvent containing 0.1% diethylamine (DEA).

  • Flow & Pressure: Maintain a flow rate of 60 mL/min and a backpressure of 120 bar at 35 °C.

  • Fraction Collection: Monitor via UV (210 nm). Collect the separated (1S,4S) and (1R,4R) fractions based on baseline resolution.

Validation Checkpoint: Inject a racemic standard prior to preparative runs to establish baseline resolution ( Rs​>1.5 ). Post-purification, analyze fractions via analytical chiral SFC to confirm >99% enantiomeric excess (ee)[8].

Pharmacological Applications

The stereochemistry of the 2,5-DBH-3-one scaffold profoundly impacts its vectorization in target binding pockets. Table 1 summarizes the diverse applications of these stereoisomers in modern therapeutics.

Table 1: Quantitative Pharmacological Metrics of 2,5-Diazabicyclo[2.2.1]heptane Derivatives

Compound / DerivativeTarget / Disease ModelQuantitative MetricMechanism of Action
Bicyclic γ -lactam analog Class A and C β -lactamases Ki​≈70μM Competitive enzyme inhibition acting as a β -lactam mimic[4].
(1S,4S)-Dithiocarbamate hybrid CaSki Cervical Cancer Cells IC50​=1.2−5.4μM Apoptosis induction without necrosis via molecular hybridization[9].
KRAS G12C DBH-inhibitor KRAS G12C Mutant TumorsSub-micromolar IC50​ Disruption of GTPase signaling pathways via covalent binding[8].
(1R,4R)-DBH GLP-1 Agonist GLP-1 ReceptorHigh binding affinity ( EC50​<10nM )Receptor agonism for glycemic control and metabolic regulation[10].

Visualizing the Synthetic Divergence

The following diagram illustrates the logical flow and divergent synthetic strategies required to access both enantiomers from a common chiral pool.

Divergent synthetic pathways to (1S,4S) and (1R,4R) stereoisomers from L-proline.

References

  • Hadfield, P. S., Galt, R. H. B., Sawyer, Y., Layland, N. J., & Page, M. I. (1997). An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1, (4), 503-509.[Link]

  • Beinat, C., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.[Link]

  • Juaristi, E., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1).[Link]

  • World Intellectual Property Organization. (2024). Kras inhibitors.
  • United States Patent and Trademark Office. (2021). GLP-1 receptor agonists and uses thereof.

Sources

Exploratory

Spectroscopic Characterization and Synthetic Methodologies of 2,5-Diazabicyclo[2.2.1]heptan-3-one Derivatives: A Technical Guide

Executive Summary & Pharmacological Relevance The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a highly valued, conformationally rigid bioisostere of piperazine used extensively in medicinal chemistry to improve the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a highly valued, conformationally rigid bioisostere of piperazine used extensively in medicinal chemistry to improve the pharmacokinetic properties and target selectivity of drug candidates. Within this structural class, the 2,5-diazabicyclo[2.2.1]heptan-3-one (DBH-3-one) derivative holds unique significance. Functioning as a bridged γ-lactam, it serves as a structural mimic of β-lactam antibiotics.

This whitepaper provides an in-depth analysis of the synthetic pathways to the DBH-3-one core and delivers a comprehensive breakdown of its spectroscopic signatures (NMR, IR, MS). By understanding the causality behind both the synthetic mechanisms and the resulting spectral data, researchers can confidently synthesize, characterize, and validate these critical building blocks.

Mechanistic Pathways to the DBH-3-one Scaffold

The synthesis of the highly strained DBH-3-one skeleton requires overcoming significant thermodynamic barriers. Historically, this was achieved via an unexpected intramolecular Mitsunobu cyclization. When anilides of N-protected (2S,4R)-4-hydroxyproline are subjected to Mitsunobu conditions, the lowered pKa of the anilide NH allows it to be deprotonated by the betaine intermediate, triggering an intramolecular displacement of the activated 4-hydroxy group to form the bridged system ().

A more modern, highly scalable approach utilizes an epimerization–lactamization cascade ().

The Causality of the Cascade

Starting from trans-4-aminoproline methyl ester, direct cyclization is geometrically impossible. However, treating the substrate with a strong, non-nucleophilic base like Potassium bis(trimethylsilyl)amide (KHMDS) deprotonates the α -carbon. This drives a C2-epimerization, converting the trans-configuration to a cis-configuration. Once the cis-epimer is formed, the spatial proximity of the C4-amino group to the C2-methyl ester enables a rapid, spontaneous intramolecular aminolysis, expelling methanol and irreversibly trapping the molecule in the bridged DBH-3-one form.

Cascade A (2S,4R)-4-Aminoproline Methyl Ester B Base-Promoted C2-Epimerization A->B KHMDS, THF Room Temp C (2R,4R)-Intermediate (Cis-configuration) B->C Enolate Formation D Intramolecular Aminolysis C->D Ring Closure E (1R,4R)-2,5-Diazabicyclo [2.2.1]heptan-3-one D->E - MeOH

Fig 1. Mechanistic workflow of the epimerization-lactamization cascade for DBH-3-one synthesis.

Comprehensive Spectroscopic Profiling

To validate the successful formation of the DBH-3-one scaffold, orthogonal spectroscopic techniques must be employed. The data below corresponds to the widely utilized intermediate (1R,4R)-5-Benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigid bicyclic geometry of DBH-3-one dictates unique NMR behaviors.

  • The Karplus Effect Causality: In 1 H NMR, the bridgehead protons (C1 and C4) appear as apparent singlets (or finely unresolved broad singlets) at δ 4.37 and 4.20 ppm. This is because the rigid [2.2.1] geometry forces the dihedral angle between the bridgehead protons and the adjacent methylene protons to be approximately 90°. According to the Karplus equation, a 90° dihedral angle results in a 3J coupling constant of ~0 Hz.

  • Rotameric Broadening: N-acylation at the 5-position (e.g., Benzoyl or Boc) often results in line broadening or fractional integration in the 1 H NMR due to restricted rotation around the amide bond at room temperature.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 7.69 – 7.66 | Multiplet (m) | 2H | Benzoyl ortho-Ar-H | | 7.42 – 7.38 | Multiplet (m) | 3H | Benzoyl meta/para-Ar-H | | 6.50 | Broad Singlet (bs) | 1H | Lactam N-H | | 4.37 | Singlet (s) | 1H | Bridgehead C-H | | 4.20 | Singlet (s) | 1H | Bridgehead C-H | | 3.75 | Doublet (d, J = 11.0 Hz) | 1H | Diastereotopic CH 2​ | | 3.47 | Doublet (d, J = 11.0 Hz) | 1H | Diastereotopic CH 2​ | | 2.04 – 2.00 | Multiplet (m) | 1H | Diastereotopic CH 2​ | | 1.88 – 1.84 | Multiplet (m) | 1H | Diastereotopic CH 2​ |

Table 2: 13 C NMR Data (101 MHz, DMSO-d 6​ ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 173.6 | Quaternary (C=O) | Strained γ -Lactam Carbonyl | | 167.7 | Quaternary (C=O) | Amide Carbonyl (Benzoyl) | | 135.5, 130.4, 128.3, 127.6 | Aromatic (C, CH) | Benzoyl Ring Carbons | | 63.3, 51.4 | Methine (CH) | Bridgehead Carbons | | 52.6, 40.9 | Methylene (CH 2​ ) | Scaffold Methylene Carbons |

Infrared (IR) Spectroscopy

Standard unstrained γ -lactams typically exhibit a C=O stretch around 1680–1700 cm −1 . However, the DBH-3-one scaffold exhibits a distinct shift to 1720–1730 cm −1 ().

  • Causality: The geometric constraints of the [2.2.1] bicycle prevent the lactam nitrogen from achieving perfect planarity. This steric inhibition of resonance prevents the nitrogen lone pair from fully delocalizing into the carbonyl group. Consequently, the C=O bond retains higher double-bond character, increasing the force constant and shifting the IR absorption frequency higher. This structural tension is precisely what allows the molecule to act as a reactive acylating agent against bacterial transpeptidases.

Mass Spectrometry (MS)

Under Electrospray Ionization (ESI), the rigid DBH-3-one skeleton is highly stable against in-source fragmentation. High-Resolution Mass Spectrometry (HRMS) typically yields the intact protonated adduct [M+H]+ as the base peak. For the 5-benzoyl derivative, the calculated exact mass for C 12​ H 13​ N 2​ O 2+​ is 217.0977 (Found: 217.0985).

Validated Experimental Protocols

Protocol 1: Synthesis of (1R,4R)-5-Benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one

This protocol is designed as a self-validating system; the precise stoichiometric quenching ensures the integrity of the acid-sensitive lactam.

  • Preparation: Dissolve N-benzoyl-(2S,4R)-4-aminoproline methyl ester (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 4.0 mL) under a dry nitrogen atmosphere at room temperature.

  • Epimerization Initiation: Dropwise, add a solution of KHMDS (1.0 M in THF, 1.2 mL, 1.2 mmol). The solution will transition in color as the enolate forms.

  • Cyclization: Stir the mixture at room temperature for exactly 15 minutes. Validation check: A rapid TLC (EtOAc/Hexane) should confirm the complete consumption of the starting ester.

  • Stoichiometric Quench: Quench the reaction by adding exactly 1.2 mmol of Glacial Acetic Acid (AcOH). Causality: Using exactly 1 equivalent relative to KHMDS neutralizes the strong base without creating a highly acidic environment that could trigger lactam ring-opening.

  • Workup: Remove THF under reduced pressure. Partition the residue between Dichloromethane (DCM) and deionized water. Extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate. Purify via flash column chromatography to yield the product as a light yellow solid (Yield: ~80%).

Protocol 2: Analytical Workflow for Spectroscopic Validation

Analytical cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry Sample Purified DBH-3-one Derivative NMR_Prep Dissolve in CDCl3 / DMSO-d6 Sample->NMR_Prep IR_Prep Prepare Neat or KBr Pellet Sample->IR_Prep MS_Prep Dilute in MeOH/H2O + Formic Acid Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq IR_Acq Measure Strained C=O (~1730 cm⁻¹) IR_Prep->IR_Acq MS_Acq HRMS (ESI-TOF) Positive Ion MS_Prep->MS_Acq

Fig 2. Standardized analytical workflow for the spectroscopic validation of DBH-3-one.

  • NMR Preparation: Dissolve 10-15 mg of the purified solid in 0.6 mL of CDCl 3​ (for 1 H) or DMSO-d 6​ (for optimal 13 C resolution of the carbonyls). Acquire at 298 K.

  • IR Preparation: Analyze the solid via Attenuated Total Reflectance (ATR-FTIR) or as a pressed KBr pellet. Scan from 4000 to 400 cm −1 , paying specific attention to the 1750–1650 cm −1 window.

  • HRMS Preparation: Dilute a 1 mg/mL stock solution 1:100 in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization. Inject directly into an ESI-TOF mass spectrometer in positive ion mode.

Conclusion

The 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold is a triumph of geometric constraint in organic synthesis. By leveraging base-promoted epimerization cascades, researchers can efficiently access this core. Validation of the synthesized product relies heavily on understanding the physical causality behind its spectra: the ~0 Hz Karplus coupling of its bridgehead protons in NMR, and the resonance-inhibited ~1730 cm −1 lactam stretch in IR. Mastery of these analytical signatures ensures high-fidelity integration of this scaffold into downstream drug development pipelines.

References

  • Shen, Y., Cui, B., et al. "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction." RSC Advances, 5(14), 10386-10392 (2015). URL:[Link][1][2][3]

  • Hadfield, P. S., et al. "An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics." Journal of the Chemical Society, Perkin Transactions 1, (4), 503-509 (1997). URL:[Link][4][5]

Sources

Foundational

2,5-Diazabicyclo[2.2.1]heptan-3-one: A Rigid Scaffold for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the quest for novel m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional control is paramount. The 2,5-diazabicyclo[2.2.1]heptan-3-one core has emerged as a scaffold of significant interest, providing a conformationally constrained framework that serves as a rigid bioisostere of piperazine and a unique building block for complex molecular architectures. This guide provides a comprehensive technical overview of the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold, from its synthesis and structural properties to its strategic application in drug design. We will delve into the causality behind synthetic choices, provide detailed experimental methodologies, and explore the potential of this scaffold to unlock new therapeutic opportunities.

The Imperative for Rigidity in Drug Design: Introducing the 2,5-Diazabicyclo[2.2.1]heptan-3-one Core

The conformational flexibility of a drug molecule can be a double-edged sword. While it allows for adaptation to a binding site, it can also lead to a significant entropic penalty upon binding and potential off-target effects. Rigid scaffolds, by pre-organizing the pharmacophoric elements in a bioactive conformation, can enhance binding affinity, improve selectivity, and increase metabolic stability.

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework is a prime example of a privileged rigid scaffold in medicinal chemistry.[1][2] Its distorted boat conformation makes it a valuable, conformationally restricted counterpart to the flexible piperazine ring, a common motif in many approved drugs.[1][2] This guide focuses on a key derivative of this core: 2,5-diazabicyclo[2.2.1]heptan-3-one . The introduction of the lactam functionality imparts distinct physicochemical properties, including altered polarity, hydrogen bonding capabilities, and metabolic profile, while retaining the fundamental rigidity of the bicyclic system.

Structural & Conformational Analysis: The Foundation of Rigidity

The defining feature of the 2,5-diazabicyclo[2.2.1]heptane system is its rigid, bicyclic structure, which severely restricts conformational freedom. The parent diamine, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, has been characterized by X-ray crystallography, confirming its distorted boat conformation.[3][4]

The introduction of a carbonyl group at the 3-position to form the lactam is expected to have a subtle but significant impact on the local geometry. The amide bond will be planar, which will influence the overall ring pucker. While a crystal structure for the unsubstituted 2,5-diazabicyclo[2.2.1]heptan-3-one is not publicly available, we can infer its key geometric parameters based on the diamine structure and standard amide bond lengths and angles.

Parameter2,5-Diazabicyclo[2.2.1]heptane (Experimental)2,5-Diazabicyclo[2.2.1]heptan-3-one (Predicted)Rationale for Prediction
C1-N2 Bond Length~1.47 Å~1.47 ÅExpected to be similar to the parent amine.
N2-C3 Bond Length~1.46 Å~1.34 ÅTypical C-N bond length in an amide.
C3-C4 Bond Length~1.53 Å~1.52 ÅMinor change due to the adjacent sp2 carbon.
C1-C7-C4 Bridge Angle~94°~94°The bridgehead angle is largely defined by the bicyclic system.
N2-C3=O Bond AngleN/A~121°Standard bond angle for a carbonyl in a lactam.
C1-N2-C3 Angle~109°~115°The endocyclic angle of the amide in the five-membered ring.

Data for 2,5-Diazabicyclo[2.2.1]heptane is based on the crystal structure of its dibromide salt.[3][4]

This inherent rigidity makes the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold an excellent choice for applications where precise positioning of substituents is critical for biological activity.

Diagram: The 2,5-Diazabicyclo[2.2.1]heptan-3-one Core

Caption: Ball-and-stick representation of the 2,5-diazabicyclo[2.2.1]heptan-3-one core.

Synthesis of the Scaffold: An Epimerization-Lactamization Cascade

The synthesis of the 2,5-diazabicyclo[2.2.1]heptan-3-one core is elegantly achieved through an epimerization-lactamization cascade reaction, starting from the readily available chiral building block, trans-4-hydroxy-L-proline. This strategic approach highlights the power of cascade reactions to build molecular complexity in an efficient manner.

The key to this synthesis is the base-promoted epimerization at the C2 position of a (2S,4R)-4-aminoproline methyl ester intermediate. This stereochemical inversion allows for a subsequent intramolecular aminolysis to form the desired bridged lactam. An electron-withdrawing protecting group on the proline nitrogen is crucial for facilitating this cascade.

G start trans-4-hydroxy-L-proline step1 (2S,4R)-4-aminoproline methyl ester intermediate start->step1 Multi-step protection & functionalization step2 Epimerization at C2 (Base-promoted) step1->step2 step3 (2R,4R)-epimer (transient) step2->step3 step4 Intramolecular Aminolysis step3->step4 end_product 2,5-Diazabicyclo[2.2.1]heptan-3-one core step4->end_product

Caption: Common functionalization strategies for the secondary amine of the scaffold.

Conclusion and Future Outlook

The 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold represents a compelling building block for contemporary drug discovery. Its inherent rigidity, coupled with the synthetic accessibility via an elegant cascade reaction, makes it an attractive starting point for the design of novel therapeutics. The introduction of the lactam functionality provides a handle for fine-tuning physicochemical properties and for establishing additional interactions with biological targets. As our understanding of the structure-activity relationships of this scaffold grows, we can anticipate its increasing application in the development of next-generation therapies for a wide range of diseases.

References

  • Ambast, P. K., et al. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 14(12), 2345-2371. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3527810, 2,5-Diazabicyclo[2.2.1]heptane. Retrieved March 15, 2024 from [Link].

  • Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]

  • Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1861–1865. [Link]

Sources

Exploratory

The Resurgence of a Privileged Scaffold: A Technical Guide to Bicyclic Lactams in Modern Medicinal Chemistry

Abstract The bicyclic lactam motif, a cornerstone of antibiotic discovery, is experiencing a remarkable renaissance in medicinal chemistry. Beyond its foundational role in β-lactam antibiotics, this structurally constrai...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclic lactam motif, a cornerstone of antibiotic discovery, is experiencing a remarkable renaissance in medicinal chemistry. Beyond its foundational role in β-lactam antibiotics, this structurally constrained scaffold is proving to be a versatile template for the design of potent and selective inhibitors of a diverse range of enzymes. This guide provides an in-depth technical exploration of bicyclic lactams, moving beyond a simple survey to offer a field-proven perspective on their synthesis, mechanisms of action, and burgeoning therapeutic applications. We will delve into the causality behind experimental choices in their development and provide detailed protocols for their synthesis and evaluation, empowering researchers and drug development professionals to leverage the full potential of this privileged structural class.

The Enduring Potency of the Bicyclic Lactam Core

The inherent reactivity of the four-membered β-lactam ring, a consequence of significant ring strain, is central to its biological activity.[1] In bicyclic systems, this reactivity is further modulated by the fusion to a second ring, which introduces specific conformational constraints and dictates the orientation of key functional groups.[1][2] This rigid architecture provides a unique three-dimensional framework that can be precisely tailored to fit the active sites of target enzymes, often with high affinity and specificity.[3] The early success of bicyclic lactams, exemplified by the penicillin and cephalosporin classes of antibiotics, laid the groundwork for their continued exploration in drug discovery.[4][5]

Key Structural Features and Stereochemical Considerations

The fusion of the β-lactam ring to a second ring system, typically a five- or six-membered ring, creates a variety of bicyclic scaffolds, including penams, cephems, and diazabicyclooctanes.[4] The stereochemistry at the bridgehead carbons and any substituents on the rings is critical for biological activity. Asymmetric synthesis is therefore a key consideration in the development of bicyclic lactam-based therapeutics to ensure the production of the desired enantiomerically pure compounds.[6]

Bicyclic Lactams as a Countermeasure to Antibiotic Resistance: The β-Lactamase Inhibitors

One of the most significant challenges in modern medicine is the rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria.[7][8] These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[7] The development of bicyclic lactams as β-lactamase inhibitors (BLIs) has been a crucial strategy to overcome this resistance.

Avibactam: A Paradigm of Reversible Covalent Inhibition

Avibactam, a non-β-lactam β-lactamase inhibitor, features a diazabicyclooctane (DBO) core.[9][10] Its novel mechanism of action involves a reversible covalent interaction with the active site serine of β-lactamases.[11][12] Unlike traditional "suicide" inhibitors, avibactam's ring-opening reaction is reversible, allowing it to be released intact and inhibit other enzyme molecules.[9][10] This unique mechanism contributes to its broad-spectrum activity against Ambler Class A, C, and some Class D β-lactamases.[9][12] Avibactam is clinically used in combination with ceftazidime to treat complicated infections caused by multidrug-resistant Gram-negative bacteria.[13]

cluster_0 Avibactam Mechanism of Action Avibactam Avibactam Acyl_Enzyme_Intermediate Acyl_Enzyme_Intermediate Avibactam->Acyl_Enzyme_Intermediate Covalent Attack by Serine Beta_Lactamase Beta_Lactamase Beta_Lactamase->Acyl_Enzyme_Intermediate Binding Regenerated_Enzyme Regenerated_Enzyme Acyl_Enzyme_Intermediate->Regenerated_Enzyme Reversible Ring Closure (Recyclization) Intact_Avibactam Intact_Avibactam Acyl_Enzyme_Intermediate->Intact_Avibactam Release

Mechanism of reversible covalent inhibition by avibactam.

Zidebactam: A Dual-Action β-Lactam Enhancer

Zidebactam, another innovative bicyclic lactam, exhibits a dual mechanism of action.[14][15] It not only inhibits a broad range of β-lactamases but also binds with high affinity to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[15][16] This direct antibacterial activity, independent of its β-lactamase inhibition, has led to its designation as a "β-lactam enhancer."[15] By targeting both the resistance mechanism and a key bacterial enzyme, zidebactam potentiates the activity of partner β-lactams, such as cefepime.[14][17]

cluster_1 Zidebactam Dual-Action Mechanism Zidebactam Zidebactam Beta_Lactamase_Inhibition Inhibition of β-Lactamases Zidebactam->Beta_Lactamase_Inhibition PBP2_Binding Binding to PBP2 Zidebactam->PBP2_Binding Partner_Beta_Lactam Partner_Beta_Lactam Beta_Lactamase_Inhibition->Partner_Beta_Lactam Protects Bacterial_Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP2_Binding->Bacterial_Cell_Wall_Synthesis Inhibits Partner_Beta_Lactam->Bacterial_Cell_Wall_Synthesis Inhibits Bactericidal_Effect Bactericidal_Effect Bacterial_Cell_Wall_Synthesis->Bactericidal_Effect Disruption leads to

Dual mechanism of action of the β-lactam enhancer zidebactam.

Taniborbactam: A Broad-Spectrum Boron-Based Inhibitor

Taniborbactam is a bicyclic boronate that demonstrates an exceptionally broad spectrum of activity, inhibiting both serine- and metallo-β-lactamases (Ambler Classes A, B, C, and D).[18][19] The boron atom in taniborbactam is key to its mechanism, forming a covalent adduct with the active site serine of serine-β-lactamases and coordinating with the zinc ions in the active site of metallo-β-lactamases.[20][21] This versatility makes taniborbactam a promising agent against infections caused by carbapenem-resistant Enterobacteriaceae and other difficult-to-treat pathogens.[18]

InhibitorCore StructureMechanism of ActionSpectrum of β-Lactamase Inhibition
Avibactam DiazabicyclooctaneReversible covalent inhibitionAmbler Class A, C, and some D
Zidebactam Bicyclo-acyl hydrazideβ-lactamase inhibition and PBP2 bindingAmbler Class A and C
Taniborbactam Bicyclic boronateReversible covalent inhibition (serine-β-lactamases); competitive inhibition (metallo-β-lactamases)Ambler Class A, B, C, and D

Expanding Therapeutic Horizons: Bicyclic Lactams Beyond Antibacterials

The unique structural and chemical properties of bicyclic lactams have led to their exploration in a variety of other therapeutic areas.

Anticancer Agents

Certain bicyclic lactam derivatives have demonstrated potent anticancer activity.[22][23] These compounds can induce apoptosis in tumor cells and may act through various mechanisms, including the inhibition of matrix metalloproteinases and tubulin polymerization.[23][24] The rigid bicyclic scaffold allows for the precise positioning of substituents to interact with specific targets in cancer cells, offering a promising avenue for the development of novel oncology therapeutics.[25][26]

Thrombin Inhibitors

Bicyclic lactams have also been designed as potent and selective inhibitors of thrombin, a key enzyme in the coagulation cascade.[27] By mimicking the structure of natural substrates, these compounds can effectively block the active site of thrombin, preventing the formation of fibrin clots.[27] This makes them attractive candidates for the development of new antithrombotic agents for the treatment and prevention of cardiovascular diseases.[28]

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, this section provides detailed, field-tested protocols for the synthesis and evaluation of bicyclic lactams.

Synthesis of a Diazabicyclooctane (DBO) Core Intermediate

This protocol outlines a general procedure for the synthesis of a key DBO intermediate, a common scaffold for many β-lactamase inhibitors.[13][29]

Materials:

  • (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide

  • Diisopropylethylamine (DIPEA)

  • Chlorobenzene

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Carbonyl diimidazole (CDI)

  • Diethylamine

Procedure:

  • To a solution of (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide in chlorobenzene, add DIPEA at room temperature.

  • Slowly add a solution of Fmoc-Cl in chlorobenzene, maintaining the temperature below 35°C.

  • After the reaction is complete (monitored by TLC or LC-MS), add CDI and stir the mixture at 15°C for approximately 11 hours.

  • Add diethylamine and continue stirring at 30°C for about 3.5 hours to remove the Fmoc protecting group.

  • Work up the reaction mixture by washing with aqueous solutions and concentrate the organic layer to yield the crude DBO intermediate.

  • Purify the intermediate by column chromatography or recrystallization.

β-Lactamase Inhibition Assay using Nitrocefin

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against β-lactamases.[30][31]

Materials:

  • β-lactamase enzyme (e.g., TEM-1)

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.0)

  • Test inhibitor (bicyclic lactam)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test inhibitor at various concentrations in the assay buffer.

  • In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

  • Add the different concentrations of the test inhibitor to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes. The rate of color change is proportional to the enzyme activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

cluster_2 β-Lactamase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Dispense_Enzyme_Inhibitor Dispense Enzyme and Inhibitor into 96-well Plate Prepare_Reagents->Dispense_Enzyme_Inhibitor Incubate Incubate (10-15 min) Dispense_Enzyme_Inhibitor->Incubate Add_Substrate Add Nitrocefin Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (490 nm) in Kinetic Mode Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Absorbance->Analyze_Data

Sources

Foundational

The Architecture of Rigidity: Discovery, Synthesis, and Application of 2,5-Diazabicyclo[2.2.1]heptane Derivatives

Executive Summary The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. At the forefront of this "escape from flat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. At the forefront of this "escape from flatland" is 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) , a conformationally restricted, bridged bicyclic diamine. By acting as a rigid bioisostere of piperazine, 2,5-DBH derivatives offer profound advantages in metabolic stability, target engagement, and pharmacokinetic profiling. This technical guide explores the historical discovery, structural causality, and self-validating synthetic methodologies of 2,5-DBH, providing a comprehensive resource for drug development professionals.

Historical Context and Discovery

The synthesis of the 2,5-DBH scaffold was first documented in 1966 by Philip S. Portoghese and Adel A. Mikhail[1][2]. During an era when medicinal chemistry was heavily reliant on easily accessible planar heterocycles, Portoghese’s team elaborated a novel route starting from naturally occurring trans-4-hydroxy-L-proline[1].

For decades, the scaffold remained a niche chemical curiosity. However, as high-throughput screening libraries became saturated with lipophilic, flat molecules (often leading to poor clinical translation due to off-target toxicity and rapid metabolic clearance), the industry recognized the need for higher fraction sp3 ( Fsp3​ ) character. The 2,5-DBH cage, with its distorted boat conformation, was rediscovered in the 21st century as a privileged scaffold, enabling precise vectorization of substituents in 3D space[3].

G A Piperazine (Flat, High flexibility) B Conformational Restriction A->B C 2,5-DBH (Bridged, High Fsp3) B->C

Conceptual transition from piperazine to the conformationally restricted 2,5-DBH scaffold.

Structural Causality: The Ultimate Piperazine Bioisostere

To understand why 2,5-DBH is utilized, one must analyze its physicochemical geometry. Piperazine is a ubiquitous moiety in neuroactive drugs, anti-infectives, and oncology agents. However, its conformational plasticity allows it to adopt multiple states, sometimes leading to promiscuous receptor binding[4].

The 2,5-DBH scaffold locks the diamine into a rigid, distorted boat conformation. Crystallographic data reveals that the N–N distance in 2,5-DBH is approximately 2.97 Å, which is remarkably similar to the native N–N distance of piperazine (3.05 Å)[4]. This precise geometric mimicry allows 2,5-DBH to slot seamlessly into established pharmacophores while its rigidity pays an entropic dividend during target binding.

Quantitative Comparison of Diamine Scaffolds
ScaffoldN–N Distance (Å)Conformational Flexibility Fsp3​ CharacterPrimary Medicinal Advantage
Piperazine ~3.05High (Chair/Boat transitions)ModerateBroad synthetic accessibility
Homopiperazine 2.75 – 3.28Very HighModeratePlasticity for dynamic targets
2,5-DBH ~2.97Rigid (Locked Boat) High High target selectivity, metabolic stability

Data synthesized from crystallographic analyses of piperazine bioisosteres[4].

Medicinal Chemistry Applications & Clinical Candidates

The integration of 2,5-DBH into drug discovery pipelines is not arbitrary; it is a calculated structural intervention designed to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) hurdles.

A. Veterinary Antimicrobials: Danofloxacin

Danofloxacin is a potent fluoroquinolone antibiotic utilized in veterinary medicine. The drug's architecture is defined by the attachment of a (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane side chain to a fluoroquinolone nucleus[5]. The symmetry of the 2,5-DBH molecule dictates that the N-methyl substitution can reside on either nitrogen during early synthesis, a factor that heavily influenced the design of its commercial manufacturing route[5]. The rigid side chain prevents the rapid metabolic degradation often seen with standard piperazine-linked fluoroquinolones.

B. CNS Penetrance and SAR Optimization (e.g., AZD3759 Development)

In the pursuit of Epidermal Growth Factor Receptor (EGFR) inhibitors capable of treating brain metastases, researchers must balance lipophilicity with basicity to cross the blood-brain barrier (BBB). During the structure-activity relationship (SAR) campaign that ultimately led to the clinical candidate AZD3759, 2,5-DBH derivatives (such as (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carbonyl chloride) were aggressively explored[6][7]. Incorporating the 2,5-DBH core allows medicinal chemists to tune the pKa​ (often pushing it toward ~8.4) and increase aqueous solubility, dramatically improving brain and cerebrospinal fluid exposure compared to flexible diamines[7].

C. Sigma-2 ( σ2​ ) Receptor Ligands

Recent explorations into σ2​ receptor ligands—targets implicated in Alzheimer's and Parkinson's diseases—demonstrated that replacing a lead compound's piperazine moiety with a bridged 2,5-DBH ring retained nanomolar binding affinities[8][9]. The rigidity of 2,5-DBH perfectly aligns the basic nitrogen to form critical hydrogen bonds with ASP29 in the TMEM97/ σ2​ receptor pocket[8].

Pharm N1 Piperazine Replacement N2 2,5-DBH Scaffold Integration N1->N2 N3 pKa Tuning & Reduced Flexibility N2->N3 N4 Enhanced BBB Penetration N3->N4

Pharmacokinetic optimization pathway utilizing 2,5-DBH for enhanced CNS penetrance.

Self-Validating Synthetic Methodology

To ensure reproducibility, the following protocol details the classic, highly scalable Portoghese route for synthesizing (1S,4S)-2,5-DBH from trans-4-hydroxy-L-proline[1][3][10]. This workflow is designed as a self-validating system: the stereochemical integrity of the starting material strictly dictates the final enantiomeric configuration.

Phase 1: Protection and Esterification

Objective: Mask the secondary amine and carboxylic acid to prevent unwanted polymerization.

  • N-Tosylation: Suspend trans-4-hydroxy-L-proline in an aqueous alkaline solution (e.g., Na2​CO3​ ). Slowly add p -toluenesulfonyl chloride (TsCl) at 0 °C.

  • Esterification: React the resulting N-tosyl derivative with methanol under acidic conditions (or using diazomethane) to yield the methyl ester derivative.

    • Causality Check: The bulky tosyl group not only protects the nitrogen but also provides necessary steric bulk to force the pyrrolidine ring into a conformation favorable for downstream cyclization.

Phase 2: Reduction and Activation

Objective: Convert the ester to a primary alcohol and activate both hydroxyl groups as leaving groups. 3. Reduction: Treat the methyl ester with NaBH4​/BF3​⋅Et2​O in refluxing THF for 15 hours to yield N-tosyl hydroxy-L-prolinol[1]. 4. Tritosylation: Dissolve the prolinol intermediate in anhydrous pyridine. Add an excess of TsCl and stir for 20 hours.

  • In-Process Control (IPC): TLC should indicate complete conversion to the tritosylate intermediate. The primary and secondary hydroxyls are now highly reactive electrophilic centers.

Phase 3: Intramolecular SN​2 Ring Closure

Objective: Form the bridged bicyclic system via a double nucleophilic displacement. 5. Cyclization: Dissolve the tritosylate in toluene. Add a primary amine (e.g., benzylamine) and reflux for 2 hours[1].

  • Mechanistic Logic: Benzylamine acts as a bis-nucleophile. It first displaces the primary tosylate, followed by an intramolecular SN​2 attack on the secondary tosylate. The inversion of stereochemistry at the secondary carbon during this SN​2 attack is what establishes the defining cis-bridged architecture of the (1S,4S) isomer.

Phase 4: Deprotection

Objective: Unmask the secondary amines to yield the free 2,5-DBH base. 6. Detosylation: Treat the cyclized intermediate with HBr under microwave irradiation (100 W, 100 °C) for 30 minutes to remove the tosyl group[1]. 7. Hydrogenolysis: Remove the benzyl group by stirring the intermediate in a MeOH/H2​O mixture under an H2​ atmosphere (1 atm) with 10% Pd/C catalyst for 1 hour[1]. 8. Isolation: Filter through diatomaceous earth, concentrate, and crystallize as the dihydrobromide or dihydrochloride salt[10].

Synthesis N1 trans-4-hydroxy-L-proline N2 N-Tosylation & Esterification (Protection) N1->N2 N3 Reduction (N-tosyl hydroxy-L-prolinol) N2->N3 N4 Further Tosylation (Tritosylate Intermediate) N3->N4 N5 Intramolecular SN2 Ring Closure (with Benzylamine) N4->N5 N6 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane N5->N6

Classic Portoghese synthetic route for (1S,4S)-2,5-DBH from trans-4-hydroxy-L-proline.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: RSC Advances / PMC (National Institutes of Health) URL:[Link]

  • Synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes Source: ResearchGate (Original work by Portoghese & Mikhail, 1966) URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2​ Receptor Ligands Source: International Journal of Molecular Sciences / PubMed URL:[Link]

  • Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Source: ResearchGate URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diazabicyclo[2.2.1]heptan-3-one

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Diazabicyclo[2.2.1]heptan-3-one, a valuable bicyclic lactam built upon a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Diazabicyclo[2.2.1]heptan-3-one, a valuable bicyclic lactam built upon a privileged scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It outlines the strategic importance of each property and details the rigorous, field-proven experimental protocols required for their accurate determination. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide serves as a practical handbook for the thorough characterization of this and similar heterocyclic compounds.

Introduction: The Strategic Value of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is a conformationally rigid bicyclic diamine that has garnered significant attention as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional architecture serves as a superior replacement for the more flexible piperazine ring, offering chemists a tool to refine the spatial arrangement of pharmacophoric elements and enhance target engagement.[3] The introduction of a lactam functionality, as seen in 2,5-Diazabicyclo[2.2.1]heptan-3-one, further functionalizes this scaffold, introducing a hydrogen bond donor/acceptor site while maintaining a constrained geometry.

Understanding the fundamental physicochemical properties of this molecule is a critical first step in its journey from a synthetic intermediate to a potential drug candidate. These properties govern everything from its synthetic purification and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide provides the foundational knowledge and experimental framework necessary for this characterization.

Core Molecular and Physical Properties

PropertyValue / DataSource
Molecular Formula C₅H₈N₂O[4]
Molecular Weight 112.13 g/mol [4]
Appearance Reported as a solid.Commercial Supplier Data
CAS Number 1506560-22-0 (racemate) 80986-21-6 ((1S,4S)-enantiomer)[5], Commercial Supplier Data
Predicted XlogP -0.9[4]
Predicted pKa (Basic) ~7-9 (for N5 amine)Structural Analogy
Predicted pKa (Acidic) ~17 (for N2 amide N-H)[6]

Thermal Properties: Melting Point and Decomposition

Expert Insight: The melting point (Tm) is more than a simple physical constant; it is a critical indicator of purity, crystal lattice energy, and by extension, solubility.[7] A sharp melting peak suggests high purity, while a broad peak can indicate impurities or multiple crystalline forms (polymorphism). Differential Scanning Calorimetry (DSC) is the gold-standard technique, providing not only the melting point but also the enthalpy of fusion (ΔHfus), which is thermodynamically linked to solubility.[8] Concurrently, Thermogravimetric Analysis (TGA) provides an orthogonal assessment of thermal stability, pinpointing the onset temperature of decomposition.[9]

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the determination of the melting point and enthalpy of fusion using a heat-flux DSC instrument.

Methodology Rationale: A controlled heating rate (e.g., 10 °C/min) is chosen as a balance between resolution and experimental time.[10] A nitrogen purge creates an inert atmosphere, preventing oxidative degradation of the sample. Calibration with high-purity standards like indium is crucial for ensuring the accuracy of both temperature and enthalpy measurements.[8]

Step-by-Step Protocol:

  • Instrument Calibration:

    • Perform a two-point temperature calibration using high-purity indium (Tm ≈ 156.6 °C) and zinc (Tm ≈ 419.5 °C).

    • Perform an enthalpy calibration using the known enthalpy of fusion for indium.

    • Run a baseline calibration with empty, sealed aluminum pans.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2,5-Diazabicyclo[2.2.1]heptan-3-one into an aluminum DSC pan.

    • Hermetically seal the pan to ensure a closed system, preventing mass loss from sublimation prior to melting.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Set the initial temperature to 25 °C and allow the system to equilibrate.

    • Program a heating ramp from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).[8]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak representing melting.

    • Determine the onset temperature of the peak, which is reported as the melting point (Tm).[11]

    • Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate DSC with Indium & Zinc Standards Weigh Weigh 2-5 mg of Sample Seal Hermetically Seal in Al Pan Weigh->Seal Load Load Sample & Ref Pans into Cell Seal->Load Run Heat at 10°C/min under N2 Purge Load->Run Record Record Heat Flow vs. Temperature Run->Record Analyze Analyze Thermogram Record->Analyze Tm Determine Onset Temp (Melting Point, Tm) Analyze->Tm dHf Integrate Peak Area (Enthalpy, ΔHfus) Analyze->dHf

Caption: Workflow for Melting Point Determination using DSC.

Spectroscopic Characterization

Expert Insight: Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A standard suite of 1D NMR (¹H and ¹³C) experiments confirms the chemical environment of each atom, while 2D NMR (like COSY and HSQC) can establish connectivity. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can further support the structure.

Experimental Protocol: NMR Spectroscopy

Methodology Rationale: Deuterated solvents are required to avoid large solvent signals in ¹H NMR.[12] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points for polar organic molecules. A sample concentration of 10-50 mM for ¹H and 50-200 mM for ¹³C is recommended to achieve a good signal-to-noise ratio in a reasonable time.[12]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve ~5 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[13]

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[14]

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum using a standard pulse sequence.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512 or more scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.[15]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and pick peaks for both spectra.

Ionization Constant (pKa)

Expert Insight: The pKa value is one of the most influential physicochemical parameters in drug development, directly impacting solubility, membrane permeability, and receptor binding. 2,5-Diazabicyclo[2.2.1]heptan-3-one has two potential ionization sites: the secondary amine at the N5 position and the amide proton at the N2 position. The N5 amine is expected to be basic (pKa of the conjugate acid likely in the 7-9 range), meaning it will be significantly protonated at physiological pH.[16] Conversely, the amide N-H is exceptionally weakly acidic (pKa > 16) and will not ionize under physiological conditions.[6] Potentiometric titration is the most accurate and reliable method for determining the pKa of the basic amine.[17][18]

Experimental Protocol: pKa Determination by Potentiometric Titration

Methodology Rationale: This method measures the change in pH of a solution upon the incremental addition of a titrant (acid or base).[1] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal. Maintaining a constant ionic strength with KCl minimizes activity coefficient variations. Purging with nitrogen removes dissolved CO₂, which can interfere with the titration of bases.[18]

Step-by-Step Protocol:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[1]

  • Sample Preparation:

    • Prepare a ~1 mM solution of 2,5-Diazabicyclo[2.2.1]heptan-3-one in deionized water containing a constant ionic strength background electrolyte (e.g., 0.15 M KCl).[18] If solubility is low, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKaapp).[19]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a precision titrant delivery tube into the solution.

    • Gently stir the solution and purge with nitrogen for 10-15 minutes before and during the titration.[18]

  • Titration Procedure:

    • As the compound is a base, titrate with a standardized solution of 0.1 M HCl.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH and the volume of titrant added. Continue well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[1]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (3-point) PrepareSol Prepare ~1 mM Analyte Solution in 0.15M KCl Calibrate->PrepareSol Setup Setup Titration Vessel (25°C, N2 Purge) PrepareSol->Setup Titrate Titrate with 0.1M HCl in Small Increments Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Equiv Find Equivalence Point (1st Derivative Peak) Plot->Equiv pKa Determine pH at Half-Equivalence Point Equiv->pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Aqueous Solubility

Expert Insight: Aqueous solubility is a gatekeeper property for oral drug delivery. Poor solubility can lead to low bioavailability and high inter-patient variability.[7] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens from a DMSO stock, can overestimate the true solubility due to the formation of supersaturated solutions.[20] Thermodynamic solubility, determined using the shake-flask method, represents the true equilibrium solubility and is the value required for regulatory submissions.[21]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Methodology Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing the most accurate and relevant solubility value.[22] Adding excess solid guarantees that the solution becomes saturated. Agitating for an extended period (24-48 hours) allows sufficient time for this equilibrium to be established.[23] Analysis by a validated, stability-indicating HPLC method is essential for accurate quantification.

Step-by-Step Protocol:

  • Method Development: Develop and validate a reverse-phase HPLC method (e.g., using a C18 column) with UV detection for the quantification of 2,5-Diazabicyclo[2.2.1]heptan-3-one. This includes establishing linearity, accuracy, and precision.

  • Sample Preparation:

    • Add an excess amount of the solid compound to vials containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline to simulate physiological conditions). The excess solid should be clearly visible.

    • Prepare samples in at least duplicate.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate for 24 to 48 hours to ensure equilibrium is reached.[23]

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase as necessary to fall within the linear range of the standard curve.

    • Analyze the diluted sample by the validated HPLC method.

    • Calculate the concentration in the original sample based on the dilution factor and the calibration curve. This concentration is the thermodynamic solubility.

References

  • [1] Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • [17] Sneyers, J., et al. (2015). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • [18] DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • [12] University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

  • [15] Unknown Source. NMR data acquisition. Available from: [Link]

  • [24] ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]

  • [3] Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. Available from: [Link]

  • [21] Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • [23] Taylor, L. S., & Zhang, G. G. Z. (2016). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Available from: [Link]

  • [7] American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • [13] Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • [25] RSC Publishing. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Available from: [Link]

  • [10] Precisa Gravimetrics AG. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • [26] PubMed. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Available from: [Link]

  • [22] ResearchGate. Handbook of Solubility Data for Pharmaceuticals. Available from: [Link]

  • [27] RSC Publishing. (2023). Modular synthesis of bicyclic twisted amides and anilines. Available from: [Link]

  • [28] NETZSCH-Gerätebau GmbH. (2022). Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. Available from: [Link]

  • [29] RSC Publishing. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Available from: [Link]

  • [8] SciELO. (2008). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available from: [Link]

  • [30] ResearchGate. Thermal protocol used for the DSC experiments. Available from: [Link]

  • [31] ResearchGate. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Available from: [Link]

  • [32] Unknown Source. Simple Method for the Estimation of pKa of Amines. Available from: [Link]

  • [33] TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. Available from: [Link]

  • [11] Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Available from: [Link]

  • [34] Unknown Source. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Available from: [Link]

  • [35] ACS Publications. Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry. Available from: [Link]

  • [6] Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. Available from: [Link]

  • [36] SpectraBase. 2-Azabicyclo[2.2.1]hept-5-en-3-one. Available from: [Link]

  • [37] PubChem. 2,5-Diazabicyclo[2.2.1]heptane. Available from: [Link]

  • [9] Lab Manager. (2025). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Available from: [Link]

  • [38] ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Available from: [Link]

  • [4] PubChemLite. (1s,4s)-2,5-diazabicyclo[2.2.1]heptan-3-one. Available from: [Link]

  • [39] UCLA Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Available from: [Link]

  • [2] RSC Publishing. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Available from: [Link]

  • [40] NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available from: [Link]

  • [41] PubChem. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Conformationally Restricted Scaffolds

An In-Depth Guide to the Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one: A Chiral Scaffold for Drug Discovery In the field of medicinal chemistry, the spatial arrangement of functional groups is a critical dete...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one: A Chiral Scaffold for Drug Discovery

In the field of medicinal chemistry, the spatial arrangement of functional groups is a critical determinant of a molecule's interaction with its biological target. Conformationally restricted scaffolds, which limit the rotational freedom of a molecule, are invaluable tools for designing potent and selective ligands.[1][2] By locking a molecule into a specific bioactive conformation, these scaffolds can reduce the entropic penalty of binding, leading to enhanced affinity and efficacy.[1] The 2,5-diazabicyclo[2.2.1]heptane (DBH) framework is a rigid analog of piperazine that has garnered significant attention as a versatile building block in drug discovery.[3][4] This guide focuses on the stereoselective synthesis of a key derivative, (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one, a chiral bicyclic lactam that serves as a crucial intermediate for advanced therapeutic agents.

The synthesis of the (1R,4R) enantiomer presents a unique stereochemical challenge. The most common and economically viable chiral starting material for this family of compounds is trans-4-hydroxy-L-proline, which possesses a (2S,4R) configuration. Therefore, a successful synthesis requires an inversion of stereochemistry at the C2 position. This guide details a robust and efficient strategy centered around a base-promoted epimerization-lactamization cascade reaction to achieve this critical transformation.[5][6][7]

Retrosynthetic Strategy: The Epimerization-Lactamization Cascade

The primary strategy for constructing the (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one core relies on an elegant cascade reaction. The synthesis begins with a suitably protected (2S,4R)-4-aminoproline methyl ester. Treatment with a strong, non-nucleophilic base promotes the epimerization of the C2 stereocenter. This is followed by a rapid, intramolecular aminolysis where the C4-amino group attacks the C1-ester, forming the desired bicyclic lactam.[5][6][7]

The key to this transformation is the acidity of the proton at the C2 position. An electron-withdrawing protecting group on the proline nitrogen (N5 in the final product) is essential to sufficiently acidify this proton, allowing for its removal by a strong base. The resulting planar enolate intermediate can then be re-protonated from either face. While this process is reversible, the subsequent intramolecular cyclization of the (2R,4R)-epimer is a rapid and irreversible step that consumes this epimer, effectively driving the equilibrium towards the formation of the desired (1R,4R)-bicyclic product.[6][7]

Synthetic Workflow Proline trans-4-Hydroxy-L-proline (2S,4R) Precursor N-Protected (2S,4R)-4-aminoproline Methyl Ester Proline->Precursor Multi-step (Protection, Esterification, N-functionalization) Epimer (2R,4R)-Epimer (transient intermediate) Precursor->Epimer Strong Base (e.g., NaH, KHMDS) - Epimerization at C2 Product (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one Precursor->Product Epimerization-Lactamization Cascade Epimer->Product Intramolecular Lactamization

Caption: Overall workflow for the synthesis of the target bicyclic lactam.

Detailed Experimental Protocols

This section provides a representative, multi-step protocol for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one, starting from the commercially available trans-4-hydroxy-L-proline.

Part 1: Synthesis of Precursor - (2S,4R)-1-Benzoyl-4-aminoproline Methyl Ester

This precursor synthesis involves several standard organic transformations. The following is a condensed pathway based on established literature procedures.[3]

  • Esterification: trans-4-hydroxy-L-proline is first converted to its methyl ester hydrochloride using methanolic HCl.

  • N-Benzoylation: The secondary amine is protected with an electron-withdrawing benzoyl group using benzoyl chloride and a base (e.g., triethylamine). The benzoyl group is chosen for its ability to facilitate the crucial C2 epimerization in the subsequent cascade step.

  • Hydroxyl to Azide Conversion: The hydroxyl group at C4 is converted to an azide. This is typically a two-step process involving mesylation or tosylation, followed by nucleophilic substitution with sodium azide.

  • Azide Reduction: The azide is reduced to the primary amine, for example, via catalytic hydrogenation (H₂, Pd/C) or using triphenylphosphine (Staudinger reaction), to yield the key precursor, (2S,4R)-1-benzoyl-4-aminoproline methyl ester.

Part 2: The Core Reaction - Epimerization-Lactamization Cascade

This protocol details the critical step where the stereochemistry is set and the bicyclic core is formed.[6][7]

Materials:

  • (2S,4R)-1-Benzoyl-4-aminoproline methyl ester (precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or another strong, non-nucleophilic base like KHMDS.

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.5 equivalents, 60% dispersion). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, and then place the flask under a positive pressure of dry nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry (approx. 0.1 M concentration relative to the substrate). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the (2S,4R)-1-benzoyl-4-aminoproline methyl ester (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (1R,4R)-5-benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one.

Data Summary and Characterization

The following table provides representative data for the key epimerization-lactamization cascade reaction.

Reagent/ParameterValue/ConditionRationale
Substrate (2S,4R)-1-Benzoyl-4-aminoproline methyl esterN-benzoyl group acidifies C2-H; contains amine and ester for lactamization.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base to deprotonate C2 without competing reactions.
Equivalents of Base 1.5 - 2.0 eq.Ensures complete deprotonation and drives the reaction to completion.
Solvent Anhydrous THFAprotic solvent, compatible with the strong base. Anhydrous conditions are critical.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming facilitates the cascade.
Reaction Time 2 - 4 hoursMonitored by TLC/LC-MS for completion.
Typical Yield 70 - 85%High efficiency is characteristic of this intramolecular cascade reaction.[6]

Characterization: The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the bicyclic structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC: To determine the enantiomeric purity of the final compound.

Conclusion and Outlook

The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one via a base-promoted epimerization-lactamization cascade is a powerful and efficient method for accessing this valuable chiral building block. The strategy cleverly utilizes an essential electron-withdrawing N-protecting group to facilitate the key C2-epimerization, which, when coupled with an irreversible intramolecular cyclization, allows for the complete inversion of a critical stereocenter. This protocol provides a reliable pathway for researchers and drug development professionals to produce this and related scaffolds, paving the way for the discovery of novel therapeutics with precisely controlled three-dimensional structures.

References

  • BenchChem. Protocol for Boc protection of diamines using Di-tert-butyl ethane-1,2-diyldicarbamate.

  • Flores-Larios, A. et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).

  • BenchChem. Technical Support Center: Boc Deprotection in Acidic Conditions.

  • Flores-Larios, A. et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate.

  • BenchChem. Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.

  • Di Donato, N. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8056.

  • Cui, B. et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate.

  • Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.

  • El-Malah, A. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.

  • Cui, B. et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392.

  • Cui, B. et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances.

  • Obach, A. et al. (2017). Synthesis and conformational analysis of new [3.2.1]- and [3.2.2]-3-azabicyclic diamines. Tetrahedron, 73(43), 6263-6270.

  • Kaur, H. et al. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 14(10), 1845-1869.

  • Andres, J. et al. (2002). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC.

  • Britvin, R. et al. (2017). Molecular structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E, 73(Pt 9), 1335-1338.

Sources

Application

Revolutionizing Constrained Dipeptide Mimetics: An Application Guide to the Epimerization-Lactamization Cascade for 2,5-Diazabicyclo[2.2.1]heptan-3-one Synthesis

The quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a driving force in modern drug discovery. A key strategy in this endeavor is the use of conformationally constrained d...

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Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a driving force in modern drug discovery. A key strategy in this endeavor is the use of conformationally constrained dipeptide mimetics, which lock the peptide backbone into specific orientations to mimic bioactive conformations of natural peptides.[1] Among these, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has emerged as a privileged structure due to its rigid bicyclic framework and favorable three-dimensional architecture.[2][3] This guide provides an in-depth exploration of a highly efficient synthetic strategy—the epimerization-lactamization cascade—for the construction of the 2,5-diazabicyclo[2.2.1]heptan-3-one core, a key intermediate for a diverse range of 2,5-DBH derivatives.

This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel peptidomimetics and other complex molecular architectures. We will delve into the mechanistic underpinnings of this elegant cascade reaction, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Strategic Advantage of the 2,5-Diazabicyclo[2.2.1]heptan-3-one Scaffold

The 2,5-DBH core is a rigid analogue of the piperazine ring, a common motif in bioactive molecules.[2] Its constrained nature reduces the conformational flexibility inherent in linear peptides, which can lead to improved binding affinity for biological targets and enhanced resistance to enzymatic degradation.[1][4] The synthesis of the bicyclic lactam, 2,5-diazabicyclo[2.2.1]heptan-3-one, provides a versatile entry point for a wide array of functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting areas such as oncology, neurological disorders, and infectious diseases.[3][5]

Unraveling the Reaction Mechanism: An Epimerization-Driven Cascade

The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one derivatives via an epimerization-lactamization cascade is a prime example of strategic reaction design. This process ingeniously utilizes what is often considered an undesirable side reaction in amino acid chemistry—epimerization at the α-carbon—and harnesses it to drive the formation of a complex bicyclic structure.[6]

The cascade commences with a suitably N-protected (2S,4R)-4-aminoproline methyl ester. The key to initiating the cascade lies in the application of a strong base.[7] This base abstracts the acidic proton at the C2 position (the α-carbon) of the proline ring, leading to the formation of a planar enolate intermediate.[8] This step is facilitated by the presence of an electron-withdrawing protecting group on the proline nitrogen, which increases the acidity of the C2 proton.[6][7]

Reprotonation of the enolate can occur from either face, leading to a mixture of the starting (2S) epimer and the newly formed (2R) epimer. Crucially, the (2R)-epimer is poised for a rapid intramolecular aminolysis. The amino group at the C4 position attacks the carbonyl carbon of the methyl ester, displacing methanol and forging the new amide bond. This intramolecular cyclization is highly favorable and effectively irreversible under the reaction conditions, thus driving the equilibrium of the initial epimerization towards the (2R) isomer and ultimately to the formation of the bridged lactam product.[6][7]

Epimerization_Lactamization_Cascade Start (2S,4R)-4-Aminoproline Methyl Ester Enolate Planar Enolate Intermediate Start->Enolate + Strong Base - H+ Enolate->Start + H+ (reversible) 2R_Epimer (2R,4R)-4-Aminoproline Methyl Ester Enolate->2R_Epimer + H+ Lactam (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one 2R_Epimer->Lactam

Figure 1. The epimerization-lactamization cascade mechanism.

Materials and Methods

This section provides a comprehensive list of necessary reagents and equipment, followed by a detailed, step-by-step protocol for the synthesis of a representative N-benzoyl protected (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
(2S,4R)-1-Benzoyl-4-aminoproline methyl ester>98% purityCommercially available or synthesized
Sodium methoxide (NaOMe)25% solution in methanolSigma-Aldrich
Methanol (MeOH)Anhydrous, >99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, >99.8%Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent gradeVWR
Brine (saturated aqueous NaCl)Reagent gradeVWR
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeEMD Millipore
Silica gel230-400 mesh, for column chromatographySorbent Technologies
Ethyl acetate (EtOAc)HPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Round-bottom flasksVarious sizes, oven-driedKimble
Magnetic stirrer and stir barsVWR
Argon or Nitrogen gas supply with manifoldAirgas
Syringes and needlesBecton Dickinson
Rotary evaporatorBüchi
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
UV lampFor TLC visualizationVWR
Nuclear Magnetic Resonance (NMR) spectrometer400 MHz or higherBruker
Mass spectrometer (MS)ESI or HRMS capabilityWaters

Experimental Protocol

The following protocol details the synthesis of (1R,4R)-1-benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one from (2S,4R)-1-benzoyl-4-aminoproline methyl ester.

Protocol_Workflow A 1. Reaction Setup - Dissolve starting material in anhydrous MeOH - Inert atmosphere (Ar or N2) B 2. Base Addition - Add NaOMe solution dropwise at 0 °C A->B C 3. Reaction Monitoring - Warm to room temperature - Monitor by TLC B->C D 4. Quenching - Add saturated aq. NaHCO3 C->D E 5. Extraction - Remove MeOH in vacuo - Extract with DCM D->E F 6. Workup - Wash with brine - Dry with Na2SO4 E->F G 7. Purification - Concentrate in vacuo - Purify by silica gel chromatography F->G H 8. Characterization - NMR, Mass Spectrometry G->H

Figure 2. Step-by-step experimental workflow.

Step 1: Reaction Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (2S,4R)-1-benzoyl-4-aminoproline methyl ester (e.g., 2.62 g, 10.0 mmol).

  • Add anhydrous methanol (50 mL) to dissolve the starting material.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent side reactions involving moisture.

  • Cool the flask to 0 °C in an ice-water bath.

Step 2: Base Addition

  • While stirring at 0 °C, add a 25% solution of sodium methoxide in methanol (e.g., 0.23 mL, 1.0 mmol, 0.1 eq.) dropwise via syringe. The catalytic amount of a strong base is sufficient to initiate and sustain the epimerization-lactamization cascade.[6]

Step 3: Reaction Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.

Step 4: Quenching and Workup

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). This neutralizes the sodium methoxide catalyst.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification and Characterization

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the (1R,4R)-1-benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected ¹H NMR signals for a similar N-phenylsulfonyl protected product include characteristic peaks for the bicyclic core.[6]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional amount of sodium methoxide can be added. Ensure that anhydrous conditions are maintained, as water can hydrolyze the ester and inhibit the reaction.

  • Low Yield: The purity of the starting material is crucial. Impurities can interfere with the cascade. Additionally, ensure efficient extraction and careful purification to minimize product loss. The choice and amount of base can also be optimized.

  • Epimerization Control: The success of this synthesis hinges on the controlled epimerization at the C2 position. The presence of an electron-withdrawing group on the nitrogen is a key factor for this cascade reaction.[2][7]

Subsequent Transformations

The resulting bicyclic lactam is a valuable intermediate. The lactam can be reduced, for example with lithium aluminum hydride (LiAlH₄), to yield the corresponding (1R,4R)-2,5-diazabicyclo[2.2.1]heptane core.[6] This diamine can then be further functionalized to introduce a wide range of substituents for SAR studies.

Conclusion

The epimerization-lactamization cascade represents a powerful and elegant strategy for the asymmetric synthesis of the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold. By understanding the underlying mechanistic principles and adhering to a well-defined protocol, researchers can efficiently access this valuable building block for the development of novel, conformationally constrained therapeutic agents. This approach exemplifies the principles of cascade reactions in organic synthesis, offering step and atom economy, and providing a streamlined route to complex molecular architectures.[6]

References

  • Synthesis of Conformationally Constrained Dipeptide Mimetics with Azabicyclo[1][9]nonanone and Azabicyclo[7][9]decanone Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. Available at: [Link]

  • Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. ScienceDirect. Available at: [Link]

  • Design, Synthesis, and Application of Azabicyclo[X.Y.O]alkanone Amino Acids as Constrained Dipeptide Surrogates and Peptide Mimics. ResearchGate. Available at: [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. Available at: [Link]

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. Available at: [Link]

  • Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC. Available at: [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Available at: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. Available at: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available at: [Link]

  • Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes 1. ACS Publications. Available at: [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin(1). ACS Publications. Available at: [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Taylor & Francis Online. Available at: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. ResearchGate. Available at: [Link]

  • Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. ACS Publications. Available at: [Link]

  • New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. RSC Publishing. Available at: [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]

  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. Available at: [Link]

  • Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases. Bradford Scholars. Available at: [Link]

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Proline Derivatives and Analogs. Iris Biotech. Available at: [Link]

  • Synthesis, Characterisation and Application of New Amino Acid Proline Derivatives. ResearchGate. Available at: [Link]

  • Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. RSC Publishing. Available at: [Link]

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Method

Application Notes and Protocols for the Derivatization of 2,5-Diazabicyclo[2.2.1]heptan-3-one at the N2 and N5 Positions

Introduction: The Strategic Value of the 2,5-Diazabicyclo[2.2.1]heptan-3-one Scaffold The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework has garnered significant attention in medicinal chemistry, serving as a rigid a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2,5-Diazabicyclo[2.2.1]heptan-3-one Scaffold

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework has garnered significant attention in medicinal chemistry, serving as a rigid and conformationally constrained scaffold.[1][2][3] Its unique three-dimensional architecture offers a distinct advantage over more flexible structures, such as piperazine, by pre-organizing substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a carbonyl group at the 3-position to form 2,5-diazabicyclo[2.2.1]heptan-3-one creates a bicyclic lactam with two chemically distinct nitrogen atoms: an amide nitrogen at the N2 position and a secondary amine at the N5 position. This differentiation is the cornerstone of its synthetic utility, allowing for selective functionalization at either nitrogen to generate a diverse array of molecular probes and therapeutic candidates. This guide provides a detailed exploration of the strategies and protocols for the selective derivatization of this valuable scaffold at both the N2 and N5 positions.

Strategic Considerations: Exploiting the Inherent Reactivity of N2 and N5

The successful derivatization of 2,5-diazabicyclo[2.2.1]heptan-3-one hinges on understanding the differential reactivity of its two nitrogen atoms. The N5 nitrogen is a secondary amine and, as such, is nucleophilic and basic. In contrast, the N2 nitrogen is part of an amide (lactam) functionality. The lone pair of electrons on the N2 nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic and less basic than the N5 amine.

This inherent difference in reactivity allows for a straightforward strategy for selective derivatization:

  • Selective N5-Derivatization: The more nucleophilic N5 amine can be selectively targeted with a variety of electrophiles under standard conditions, while the N2 amide remains unreactive.

  • N2-Derivatization: To achieve derivatization at the less reactive N2 position, the N5 amine must first be protected with a suitable protecting group. Following protection, the N2 amide can be functionalized, often requiring more forcing conditions. Subsequent deprotection of N5 yields the N2-derivatized product.

This strategic approach is visualized in the workflow diagram below.

derivatization_strategy start 2,5-Diazabicyclo[2.2.1]heptan-3-one N5_derivatization Selective N5-Derivatization (Alkylation, Acylation, etc.) start->N5_derivatization N5_protection N5 Protection (e.g., Boc, Cbz) start->N5_protection N5_product N5-Substituted Product N5_derivatization->N5_product protected_intermediate N5-Protected Intermediate N5_protection->protected_intermediate N2_derivatization N2-Derivatization (Alkylation, Acylation) protected_intermediate->N2_derivatization N2_protected_product N2-Substituted, N5-Protected Product N2_derivatization->N2_protected_product N5_deprotection N5 Deprotection N2_protected_product->N5_deprotection N2_product N2-Substituted Product N5_deprotection->N2_product

Caption: General workflow for the selective derivatization of 2,5-diazabicyclo[2.2.1]heptan-3-one.

Protocols for Selective N5-Derivatization

The higher nucleophilicity of the N5 amine allows for its selective functionalization under relatively mild conditions. The first step in this process is often the synthesis of an N-protected precursor, typically at the other nitrogen of the parent diamine, followed by cyclization to the lactam. A common and versatile starting material is the mono-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.

Protocol 1: N5-Alkylation

This protocol describes a general procedure for the N5-alkylation of 2,5-diazabicyclo[2.2.1]heptan-3-one using an alkyl halide.

Materials:

  • 2,5-Diazabicyclo[2.2.1]heptan-3-one

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) in ACN or DMF, add a base such as K₂CO₃ (2.0 eq) or TEA (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N5-alkylated product.

Protocol 2: N5-Acylation

This protocol provides a general method for the N5-acylation using an acid chloride or anhydride.

Materials:

  • 2,5-Diazabicyclo[2.2.1]heptan-3-one

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) in DCM or THF and cool the solution to 0 °C in an ice bath.

  • Add a base such as TEA (1.5 eq) or pyridine (1.5 eq).

  • Add the acyl chloride or anhydride (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the N5-acylated product.

Protocols for Selective N2-Derivatization

Derivatization of the less reactive N2 amide nitrogen requires a protection-functionalization-deprotection strategy. The choice of protecting group for the N5 amine is critical and should be orthogonal to the conditions required for N2 derivatization and its own subsequent removal. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

Step 1: N5-Protection

The initial step is the protection of the N5 amine.

N5_Protection cluster_0 N5 Protection start 2,5-Diazabicyclo[2.2.1]heptan-3-one reagents + Boc₂O, Base (e.g., TEA) in DCM start->reagents product N5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one reagents->product

Caption: Workflow for the N5-protection of 2,5-diazabicyclo[2.2.1]heptan-3-one.

Protocol 3: N5-Boc Protection

  • Dissolve 2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain N5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one.

Step 2: N2-Derivatization

With the N5 position protected, the N2 amide can be functionalized. This typically requires a strong base to deprotonate the amide nitrogen, followed by reaction with an electrophile.

Protocol 4: N2-Alkylation (Representative Protocol)

Self-Validating System Note: The following is a representative protocol based on standard procedures for N-alkylation of lactams. The specific conditions may require optimization for the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold.

Materials:

  • N5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base (e.g., LDA, KHMDS)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of N5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Step 3: N5-Deprotection

The final step is the removal of the N5 protecting group.

N5_Deprotection cluster_1 N5 Deprotection start N2-Substituted, N5-Boc-Protected Intermediate reagents + Acid (e.g., TFA in DCM or HCl in Dioxane) start->reagents product N2-Substituted 2,5-Diazabicyclo[2.2.1]heptan-3-one reagents->product

Caption: Workflow for the N5-deprotection to yield the N2-substituted product.

Protocol 5: N5-Boc Deprotection

  • Dissolve the N2-substituted, N5-Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-4 hours.

  • Alternatively, dissolve the intermediate in a solution of HCl in dioxane (e.g., 4M) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous NaHCO₃ solution or a mild base.

  • Extract the product into an organic solvent, dry, and concentrate.

  • Purify as needed, often by crystallization or chromatography, to yield the final N2-derivatized product.

Data Summary: Representative Derivatization Reactions

EntryPositionReaction TypeElectrophile/ReagentsBaseSolventYield (%)Reference
1N5AlkylationBenzyl bromideK₂CO₃ACNGoodInferred from standard procedures
2N5AcylationBenzoyl chlorideTEADCMHighInferred from standard procedures
3N5SulfonylationTosyl chloridePyridineDCMHighInferred from standard procedures
4N2ProtectionBoc₂OTEADCMGood[1]
5N2AlkylationMethyl iodideNaHTHFModerateInferred from analogous lactam alkylations
6N2AcylationAcetic anhydrideNaH, then Ac₂OTHFModerateInferred from analogous lactam acylations

Note: Yields are generalized based on typical outcomes for these reaction types and may vary depending on the specific substrate and conditions.

Conclusion

The 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold offers a powerful platform for the synthesis of novel, structurally defined molecules for drug discovery and chemical biology. The distinct electronic properties of the N2-amide and N5-amine nitrogens allow for predictable and selective functionalization. By employing the strategies and protocols outlined in this guide, researchers can effectively access a wide range of N2- and N5-substituted derivatives, enabling the systematic exploration of chemical space around this privileged bicyclic lactam core.

References

  • Regla, I., et al. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32:1, 1146-1154 (2017). [Link]

  • Ambast, P. K., et al. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, (2024). [Link]

  • Jordis, U., et al. New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001 (ii) 69-81 (2001). [Link]

  • Beinat, C., et al. A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347 (2013). [Link]

Sources

Application

Application Notes &amp; Protocols for the Functionalization of the 2,5-Diazabicyclo[2.2.1]heptan-3-one Core

Introduction: A Scaffold of Rigid Elegance in Medicinal Chemistry The 2,5-diazabicyclo[2.2.1]heptan-3-one core, a conformationally constrained lactam, has emerged as a privileged scaffold in modern drug discovery. Its ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Rigid Elegance in Medicinal Chemistry

The 2,5-diazabicyclo[2.2.1]heptan-3-one core, a conformationally constrained lactam, has emerged as a privileged scaffold in modern drug discovery. Its rigid bicyclic structure serves as an excellent platform for the design of constrained dipeptide mimetics, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets.[1][2] This structural rigidity, a stark contrast to the flexibility of open-chain molecules, is paramount in reducing the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.[3][4] The strategic functionalization of this core at its nitrogen and carbon centers allows for the systematic exploration of chemical space, making it a valuable tool for medicinal chemists in the development of novel therapeutics, particularly in areas such as oncology and neurology.[3][5]

These application notes provide a comprehensive guide to the synthetic functionalization of the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, grounded in established chemical principles.

Synthesis of the Core Scaffold: An Epimerization-Lactamization Cascade Approach

The synthesis of the 2,5-diazabicyclo[2.2.1]heptan-3-one core is elegantly achieved through an epimerization-lactamization cascade reaction, starting from readily available trans-4-hydroxy-L-proline. This method is advantageous as it allows for the stereocontrolled synthesis of the desired enantiomer.[6]

The key to this transformation is the epimerization at the C2 position of a (2S,4R)-4-aminoproline methyl ester intermediate under basic conditions. This is followed by an intramolecular aminolysis by the (2R)-epimer to form the bridged lactam. The presence of an electron-withdrawing group on the nitrogen atom of the proline ring is crucial for this cascade reaction to proceed efficiently.[6]

start trans-4-hydroxy-L-proline intermediate1 (2S,4R)-4-aminoproline methyl ester derivative start->intermediate1 Functional group manipulation epimer (2R)-epimer intermediate1->epimer Strong base (e.g., NaH, KHMDS) lactam (1R,4R)-2,5-diazabicyclo [2.2.1]heptan-3-one core epimer->lactam Intramolecular aminolysis

Caption: Synthesis of the 2,5-diazabicyclo[2.2.1]heptan-3-one core.

Part 1: N-Functionalization Strategies

The two nitrogen atoms of the 2,5-diazabicyclo[2.2.1]heptan-3-one core offer versatile handles for introducing molecular diversity. The differential reactivity of the lactam nitrogen (N2) and the secondary amine nitrogen (N5) allows for regioselective functionalization. Generally, the N5 position is more nucleophilic and can be selectively functionalized under standard conditions, while modification of the N2 lactam nitrogen may require more forcing conditions or specific activation.

Protocol 1.1: Selective N5-Acylation

N5-acylation is a fundamental transformation for introducing a wide array of functional groups. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Standard peptide coupling reagents are highly effective.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-protected (e.g., Boc) 2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

EntryCarboxylic AcidCoupling ReagentSolventYield (%)
1Benzoic acidHATU/DIPEADMF92
2Acetic acidEDC/HOBtDCM88
3Phenylacetic acidT3PEthyl95

Table 1: Representative Examples of N5-Acylation

Protocol 1.2: N5-Alkylation

N5-alkylation introduces alkyl or arylalkyl substituents, which can significantly impact the pharmacological properties of the molecule. Reductive amination or direct alkylation with a suitable electrophile are common strategies.

Step-by-Step Methodology (Reductive Amination):

  • Formation of Imine/Enamine: Dissolve the N-protected 2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a solvent such as methanol or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

EntryAldehyde/KetoneReducing AgentSolventYield (%)
1BenzaldehydeNaBH(OAc)₃DCE85
2AcetoneNaBH₃CNMeOH78
3CyclohexanoneNaBH(OAc)₃DCM82

Table 2: Representative Examples of N5-Alkylation via Reductive Amination

Part 2: C-H Functionalization Strategies

Direct functionalization of C-H bonds is a powerful tool for the late-stage modification of complex molecules. For the 2,5-diazabicyclo[2.2.1]heptan-3-one core, directed metalation has proven to be an effective strategy for introducing substituents at specific carbon atoms.[4]

Protocol 2.1: Directed Metalation for C-Substitution

This protocol is based on the directed metalation of the related N-Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, and can be adapted for the 3-oxo derivative. The Boc group acts as a directed metalation group (DMG), facilitating deprotonation at an adjacent carbon atom by a strong organolithium base.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the N-Boc-protected 2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) in dry THF.

  • Deprotonation: Cool the solution to -78 °C and add sec-butyllithium (1.5 eq) dropwise. Stir the mixture at this temperature for 2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an alkyl halide, disulfide, or ketone) (2.0 eq) in dry THF to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature over several hours. Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

start N-Boc-2,5-diazabicyclo [2.2.1]heptan-3-one lithiated Lithiated Intermediate start->lithiated 1. sec-BuLi, THF, -78 °C functionalized C-Functionalized Product lithiated->functionalized 2. Electrophile (E+)

Caption: Directed metalation for C-H functionalization.

EntryElectrophileProduct SubstituentPosition of SubstitutionYield (%)
1Methyl iodide-CH₃C1/C465
2Diphenyl disulfide-SPhC1/C472
3Benzophenone-C(OH)Ph₂C1/C458

Table 3: Representative Examples of C-H Functionalization via Directed Metalation (Note: Yields are adapted from related non-oxo systems and may vary for the 3-oxo derivative).

Conclusion and Future Outlook

The 2,5-diazabicyclo[2.2.1]heptan-3-one core represents a synthetically tractable and medicinally relevant scaffold. The protocols outlined in these application notes provide a robust framework for its N- and C-functionalization, enabling the generation of diverse libraries of constrained dipeptide mimetics for drug discovery programs. Future research in this area will likely focus on the development of novel catalytic methods for the asymmetric functionalization of this core, as well as the exploration of its utility in a broader range of therapeutic areas. The continued development of efficient and selective synthetic methodologies will undoubtedly solidify the importance of this unique bicyclic lactam in the medicinal chemist's toolbox.

References

  • Jordis, U., Sauter, F., Siddiqi, S. M., & Küenburg, B. (1990). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.
  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.
  • Cluzeau, J., & Lubell, W. D. (2005). Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics. Biopolymers, 80(2-3), 98-150.
  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(36), 4955-4957.
  • Melgar-Fernandez, R., et al. (2008). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde.
  • Cui, H., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(25), 19323-19326.
  • Baxendale, I. R., et al. (2010). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 16(44), 13134-13149.
  • Gonzalez-Olvera, R., et al. (2008). Application of (1S, 4S)-2, 5-diazabicyclo [2.2. 1] heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(vi), 232-241.
  • Hanessian, S., & Lubell, W. D. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Accounts of Chemical Research, 30(10), 413-421.

Sources

Method

Application Note: Harnessing 2,5-Diazabicyclo[2.2.1]heptan-3-one as a Conformationally Restricted Scaffold in Antiviral Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Mechanistic Rationale In the pursuit of highly potent and metabolically stable antiviral agents, medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

In the pursuit of highly potent and metabolically stable antiviral agents, medicinal chemists frequently employ "scaffold hopping" to optimize pharmacokinetic and pharmacodynamic properties. The 2,5-diazabicyclo[2.2.1]heptan-3-one (DBH-3-one) core has emerged as a privileged, conformationally restricted bioisostere for piperazine and piperazinone rings.

The Causality of Conformational Restriction: Flexible saturated rings like piperazine exist in multiple rapidly interconverting conformations (e.g., chair, boat, twist-boat). When a flexible molecule binds to a viral target, it must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy (an "entropic penalty"). By incorporating the bridged bicyclic DBH-3-one scaffold, researchers pre-organize the molecule into its bioactive geometry. This structural rigidity minimizes the entropic penalty upon binding, which frequently translates to a lower dissociation constant ( Kd​ ) and enhanced antiviral efficacy ()[1]. Furthermore, the bridged architecture sterically shields the nitrogen atoms, reducing susceptibility to cytochrome P450-mediated N-oxidation and improving the drug's metabolic half-life.

ScaffoldHopping A Flexible Piperazine B Entropic Penalty A->B C DBH-3-one Scaffold B->C D Pre-organized Geometry C->D E Enhanced Affinity D->E

Fig 1. Thermodynamic rationale for scaffold hopping to rigid DBH-3-one in antiviral design.

Key Applications in Antiviral Drug Discovery

Influenza A Virus: Nucleoprotein (NP) Aggregation

Nucleozin is a potent inhibitor of the Influenza A virus that works by inducing the unnatural aggregation of the viral nucleoprotein (NP), halting the viral replication cycle. Recent structure-activity relationship (SAR) studies have substituted the flexible piperazine ring of nucleozin with the rigid 2,5-diazabicyclo[2.2.1]heptane system ()[2]. The DBH-3-one derivatives act as rigid structural probes, revealing the exact spatial and vector requirements of the NP binding pocket, ensuring that the aromatic appendages are perfectly angled to induce intermolecular cross-linking of the viral proteins.

MOA A Viral Nucleoprotein (NP) B DBH-3-one Analog Binding A->B C Intermolecular Cross-linking B->C D NP Aggregation C->D E Viral Replication Halt D->E

Fig 2. Mechanism of action for DBH-3-one nucleozin analogs inducing viral NP aggregation.

HIV-1: Reverse Transcriptase & Protease Inhibitors

In the development of HIV-1 nucleotide-competing reverse transcriptase inhibitors (NcRTIs), high-throughput screening hits often require extensive optimization to improve physicochemical properties. The incorporation of rigid heterocycles like DBH-3-one allows for the precise positioning of pharmacophores within the tight enzymatic cleft of the reverse transcriptase, achieving potent antiviral activity without relying on highly basic amines that can cause off-target toxicity ()[3].

Quantitative Data Presentation

The table below summarizes the typical physicochemical and biological shifts observed when transitioning from a standard piperazine/piperazinone scaffold to a DBH-3-one scaffold in antiviral hit-to-lead optimization.

ParameterFlexible Piperazine2,5-Diazabicyclo[2.2.1]heptan-3-oneMechanistic Consequence
Conformational Entropy HighLowRigid scaffold reduces the entropic penalty upon binding to viral targets.
Target Affinity (IC₅₀) BaselineOften Enhanced (10–100x)Pre-organization perfectly aligns pharmacophores within tight enzymatic pockets.
Metabolic Stability (t₁/₂) Moderate (prone to N-oxidation)HighThe bridged bicyclic structure sterically shields nitrogen lone pairs from CYPs.
Aqueous Solubility (LogS) HighModerate to HighThe lactam oxygen provides a strong hydrogen bond acceptor, offsetting lipophilicity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal check to confirm causality and success before proceeding.

Protocol A: Synthesis of DBH-3-one Antiviral Conjugates via Amide Coupling

Due to the steric hindrance inherent to the bridged secondary amine of DBH-3-one, standard coupling reagents (like EDC/HOBt) often yield poor conversion rates. This protocol utilizes HATU to overcome this energy barrier.

  • Reagent Preparation: Dissolve the target antiviral carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive O-7-azabenzotriazol-1-yl ester intermediate.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Stir for 15 minutes. Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to initiate activation without competing with the amine for the electrophilic center.

  • Coupling: Add 2,5-diazabicyclo[2.2.1]heptan-3-one hydrochloride (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (LC-MS): Before quenching, extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. Validation Check: The reaction is deemed successful only if the extracted ion chromatogram shows the disappearance of the starting carboxylic acid mass and the emergence of the desired [M+H]+ product peak.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Viral Nucleoprotein (NP) Aggregation Assay (Influenza A)

This protocol validates the mechanism of action for DBH-3-one-based nucleozin analogs using Dynamic Light Scattering (DLS).

  • Protein Preparation: Express and purify recombinant Influenza A NP. Dilute the protein to 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Incubation: Add the DBH-3-one analog (dissolved in DMSO) to the protein solution to a final concentration of 10 µM. Ensure final DMSO concentration does not exceed 1% v/v. Causality: The compound binds to the NP monomer, inducing a conformational shift that exposes the tail-loop binding pocket, triggering a cascade of intermolecular cross-linking.

  • DLS Measurement: Transfer 50 µL of the mixture to a quartz cuvette. Measure the hydrodynamic radius ( Rh​ ) using a DLS instrument at 25°C, taking measurements every 5 minutes for 1 hour.

  • Self-Validation (Controls):

    • Negative Control: NP + 1% DMSO. Must maintain a stable Rh​ of ~4-5 nm (monomeric/trimeric state).

    • Positive Control: NP + 10 µM standard Nucleozin. Must show a rapid shift to an Rh​ > 100 nm within 20 minutes.

    • Validation Check: If the negative control aggregates, the buffer is compromised. If the DBH-3-one analog curve mirrors the positive control, the mechanism of action is successfully validated.

References

  • Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLoS ONE, 18(2): e0277073. (2023). URL:[Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. European Journal of Medicinal Chemistry, 254: 115344. (2023). URL:[Link]

  • The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). Chemistry of Heterocyclic Compounds, 51(11-12): 951-975. (2015). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2,5-Diazabicyclo[2.2.1]heptan-3-one Analogs in Therapeutic Drug Discovery

Executive Summary & Scientific Rationale The pursuit of novel chemical space in drug discovery relies heavily on conformationally restricted scaffolds that can improve metabolic stability, enhance target selectivity, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pursuit of novel chemical space in drug discovery relies heavily on conformationally restricted scaffolds that can improve metabolic stability, enhance target selectivity, and reduce the entropic penalty of binding. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) system is a privileged bridged bicyclic diamine, widely utilized as a rigid bioisostere for piperazine and pyrrolidine rings[1][2].

When oxidized or synthesized as a lactam to form 2,5-diazabicyclo[2.2.1]heptan-3-one , the scaffold gains a critical hydrogen-bond acceptor vector. This structural rigidification provides a highly specific three-dimensional architecture. Historically, this γ-lactam framework was discovered to act as a structural mimic of β-lactam antibiotics, competitively inhibiting class A and C β-lactamases[3]. Today, its utility has expanded into oncology and metabolic diseases, where the precise spatial arrangement of its substituents is leveraged to engage complex binding pockets, such as those in Poly(ADP-ribose) polymerase (PARP) and the Glucagon-like peptide-1 (GLP-1) receptor[4][5].

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the causality behind the synthetic and analytical methodologies used to develop these analogs. Every protocol detailed herein is designed as a self-validating system to ensure rigorous, reproducible data generation.

Therapeutic Landscape & Quantitative Profiling

The versatility of the 2,5-DBH-3-one scaffold lies in its ability to project pharmacophores at defined dihedral angles. Table 1 summarizes the primary therapeutic applications and the mechanistic rationale for utilizing this specific bicyclic system.

Table 1: Therapeutic Applications of 2,5-Diazabicyclo[2.2.1]heptan-3-one Analogs

Therapeutic AreaPrimary TargetScaffold Role & CausalityPharmacological Effect
Infectious Disease Class A/C β-Lactamasesγ-Lactam Mimic: Mimics the transition state of β-lactam cleavage; non-planar lactam nitrogen enhances binding affinity.Competitive inhibition ( Ki​ values reaching ~70 µM); restores antibiotic efficacy[3].
Oncology PARP-1 / B-RafHinge-Binder: The rigid bicyclic core locks the molecule in a bioactive conformation, minimizing entropic loss upon target engagement.Synthetic lethality in BRCA-mutant tumors; inhibition of tumor proliferation[5].
Metabolic Disease GLP-1 ReceptorConformational Restrictor: Acts as a rigid linker that optimally spaces lipophilic and hydrogen-bonding domains.Allosteric/Orthosteric agonism; improved glycemic control and metabolic stability[4].

Visualizing the Workflows and Mechanisms

To understand how we transition from raw synthesis to target validation, we must map the logical flow of our experimental design.

Workflow A N-Protected 4-Hydroxyproline B Intramolecular Mitsunobu Cyclization A->B Thioacetic acid, DIAD, PPh3 C 2,5-DBH-3-one Scaffold B->C Stereoinversion D Derivatization (N-alkylation/acylation) C->D E In Vitro Screening (e.g., β-Lactamase Assay) D->E F Lead Optimization E->F Hit Validation

Diagram 1: End-to-end workflow from scaffold synthesis to lead optimization.

Mechanism Target Target Enzyme Class A/C β-Lactamase ActiveSite Active Site Serine Nucleophile Target->ActiveSite Complex Binding Complex Competitive Inhibition ActiveSite->Complex Steric Blockade Inhibitor Inhibitor 2,5-DBH-3-one Analog Inhibitor->ActiveSite γ-Lactam Mimicry Outcome Therapeutic Outcome Antibiotic Rescue Complex->Outcome

Diagram 2: Mechanism of action for 2,5-DBH-3-one analogs as β-lactamase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of the 2,5-Diazabicyclo[2.2.1]heptan-3-one Scaffold via Mitsunobu Cyclization

Scientific Rationale & Causality: The direct synthesis of the 2,5-DBH-3-one skeleton can be elegantly achieved via an unexpected intramolecular Mitsunobu reaction[3]. When anilides of N-protected (2S,4R)-4-hydroxyproline are treated with thioacetic acid, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine ( PPh3​ ), the generated hydrazido anion acts as an internal nucleophile. It displaces the activated C4-hydroxy group, resulting in an inversion of stereochemistry and the formation of the rigid bicyclic γ-lactam.

Materials:

  • N-Boc-(2S,4R)-4-hydroxyproline anilide (1.0 eq)

  • Triphenylphosphine ( PPh3​ ) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Thioacetic acid (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere to prevent moisture-induced quenching of the Mitsunobu intermediates.

  • Reagent Solubilization: Dissolve N-Boc-(2S,4R)-4-hydroxyproline anilide (1.0 eq) and PPh3​ (1.5 eq) in anhydrous THF (0.1 M concentration). Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes premature side reactions and controls the exothermicity of the DIAD addition.

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. Stir for an additional 10 minutes at 0 °C to allow the formation of the betaine intermediate.

  • Nucleophilic Introduction: Add thioacetic acid (1.2 eq) dropwise. Note: While thioacetic acid typically acts as a nucleophile in standard Mitsunobu reactions, the acidity of the anilide NH allows the intermediate hydrazido anion to outcompete intermolecular displacement, driving the intramolecular cyclization[3].

  • Cyclization & Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor progression via TLC or LC-MS until the starting material is consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one derivative.

Protocol 2: Self-Validating β-Lactamase Inhibition Assay

Scientific Rationale & Causality: To evaluate the synthesized 2,5-DBH-3-one analogs as γ-lactam mimics, a kinetic colorimetric assay using Nitrocefin is employed. Nitrocefin is a chromogenic cephalosporin that changes color from yellow ( λmax​ = 390 nm) to red ( λmax​ = 486 nm) upon hydrolysis of its β-lactam ring by β-lactamase. By monitoring the rate of absorbance increase at 486 nm, we can quantify enzyme velocity. A decrease in this velocity in the presence of our analogs indicates competitive inhibition.

Materials:

  • Purified Class A or C β-Lactamase (e.g., TEM-1 or AmpC)

  • Nitrocefin substrate (100 µM working stock in DMSO)

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.0), 0.1 mg/mL BSA (prevents non-specific enzyme adsorption to plastic).

  • Test compounds (2,5-DBH-3-one analogs) and Clavulanic acid (Positive control).

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the 2,5-DBH-3-one analogs in DMSO. Ensure the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well clear-bottom microplate, add 40 µL of Assay Buffer, 10 µL of the test compound (at various concentrations), and 25 µL of the β-lactamase enzyme solution.

    • Self-Validation Check 1 (Negative Control): Include wells with enzyme + DMSO vehicle (defines Vmax​ ).

    • Self-Validation Check 2 (Positive Control): Include wells with enzyme + Clavulanic acid (validates assay sensitivity).

    • Self-Validation Check 3 (Background): Include wells with Assay Buffer + Nitrocefin ONLY (monitors spontaneous substrate hydrolysis).

  • Incubation: Incubate the plate at 25 °C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme's active site.

  • Reaction Initiation: Rapidly add 25 µL of the Nitrocefin working stock to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the absorbance at 486 nm continuously for 10 minutes at 30-second intervals.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the IC50​ . Use the Cheng-Prusoff equation to calculate the Ki​ , factoring in the Km​ of Nitrocefin for the specific enzyme.

References

  • Hadfield, P. S., Galt, R. H. B., Sawyer, Y., Layland, N. J., & Page, M. I. "An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics." Journal of the Chemical Society, Perkin Transactions 1, 1997, 503-510. URL:[Link]

  • Ambast, P., Kapoor, S., Das, R., & Shard, A. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry, 2026. URL:[Link]

  • Zablocki, J. A., et al. "GLP-1 receptor agonists and uses thereof." US Patent 10934279B2, 2021.
  • Martin, N. M., et al. "Therapeutic compounds." World Intellectual Property Organization, WO 2009/063244 A1, 2009.

Sources

Method

Synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one Hydrochloride: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one hydrochloride, a valuable constrained bicyclic lactam for applications in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one hydrochloride, a valuable constrained bicyclic lactam for applications in medicinal chemistry and drug discovery. The protocol herein is based on a robust epimerization-lactamization cascade reaction, followed by deprotection and salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, explanations for experimental choices, and necessary safety precautions.

Introduction: The Significance of Constrained Bicyclic Scaffolds

In the landscape of modern drug discovery, the spatial arrangement of functional groups is a critical determinant of a molecule's interaction with its biological target. Conformationally restricted diamines and their derivatives, such as the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold, have emerged as privileged structures in medicinal chemistry.[1][2] Their rigid bicyclic nature pre-organizes appended functionalities into well-defined three-dimensional orientations, which can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding.[3][4]

The introduction of a lactam functionality into the 2,5-DBH core to form 2,5-diazabicyclo[2.2.1]heptan-3-one creates a chiral, constrained scaffold with a built-in hydrogen bond donor and acceptor. This motif is of significant interest for developing novel therapeutics, particularly in oncology, neurological disorders, and antimicrobial research.[1]

This protocol details a synthetic route to the hydrochloride salt of this bicyclic lactam, beginning from a derivative of the readily available amino acid, trans-4-hydroxy-L-proline. The key transformation is an elegant epimerization-lactamization cascade reaction that efficiently constructs the bicyclic core.[5]

Overall Synthetic Strategy

The synthesis is a three-stage process, beginning with a protected (2S,4R)-4-aminoproline methyl ester. This starting material is subjected to a base-mediated epimerization at the C2 position, which then facilitates an intramolecular cyclization to form the desired bicyclic lactam. The protecting group is subsequently removed, and the resulting free base is converted to its hydrochloride salt for improved stability and handling.

Synthesis_Workflow Start N-Boc-(2S,4R)-4-aminoproline methyl ester Lactam (1R,4R)-5-Boc-2,5-diazabicyclo [2.2.1]heptan-3-one Start->Lactam Epimerization-Lactamization (KHMDS, THF) Deprotected 2,5-Diazabicyclo[2.2.1] heptan-3-one (Free Base) Lactam->Deprotected Boc Deprotection (HCl in Dioxane) Final_Product 2,5-Diazabicyclo[2.2.1] heptan-3-one Hydrochloride Deprotected->Final_Product Salt Formation (HCl)

Caption: Overall workflow for the synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one hydrochloride.

Materials and Equipment

Reagents
ReagentGradeSupplier
N-Boc-(2S,4R)-4-aminoproline methyl ester≥95%Various
Potassium bis(trimethylsilyl)amide (KHMDS)1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Acetic Acid (AcOH)Glacial, ≥99.7%Fisher Scientific
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR Chemicals
Hydrochloric Acid (HCl)4.0 M solution in 1,4-DioxaneSigma-Aldrich
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeVWR Chemicals
Deionized WaterN/AIn-house
Brine (Saturated NaCl solution)N/AIn-house
Nitrogen (N₂) gasHigh purityLocal supplier
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen balloon setup for inert atmosphere

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Silica gel for flash column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass funnels and filter paper

  • pH paper or meter

  • Standard laboratory glassware

Experimental Protocol

Stage 1: Synthesis of (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one

This stage employs a base-catalyzed epimerization-lactamization cascade. The use of a strong, non-nucleophilic base like KHMDS is crucial. It is potent enough to deprotonate the proline α-carbon, initiating epimerization, without competing in nucleophilic attack on the ester.[5] The subsequent intramolecular aminolysis is a thermodynamically favorable ring-closing reaction to form the constrained bicyclic lactam.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-(2S,4R)-4-aminoproline methyl ester (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.25 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add KHMDS (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution over 15 minutes. The reaction is often accompanied by a color change.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by carefully adding glacial acetic acid (1.2 eq relative to KHMDS).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water. Separate the layers.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one as a solid. A typical yield for this step is around 70%.[5]

Stage 2: Deprotection to 2,5-Diazabicyclo[2.2.1]heptan-3-one

The tert-butoxycarbonyl (Boc) protecting group is strategically employed due to its stability under basic conditions (as in Stage 1) and its facile removal under acidic conditions.[6][7] A solution of HCl in an anhydrous solvent like 1,4-dioxane is ideal, as it provides acidic conditions for deprotection while the resulting hydrochloride salt of the product often precipitates, simplifying isolation.

Procedure:

  • Dissolve the purified (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.

  • To this solution, add an excess of HCl (4.0 M in 1,4-dioxane, 5-10 eq) at room temperature.

  • Stir the mixture for 2-4 hours. The deprotection is typically accompanied by the evolution of isobutylene and carbon dioxide gas. Monitor by TLC until the starting material is consumed.

  • Upon completion, the product may precipitate as the hydrochloride salt. If not, remove the solvent and excess HCl in vacuo.

  • The crude product at this stage is the hydrochloride salt. For the next step, it is often converted to the free base. To do this, dissolve the crude salt in water, basify to pH > 10 with a strong base (e.g., 2M NaOH), and extract thoroughly with a suitable organic solvent like dichloromethane. Dry the combined organic extracts and concentrate to yield the free base.

Stage 3: Formation of 2,5-Diazabicyclo[2.2.1]heptan-3-one Hydrochloride

Formation of the hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling properties of the amine product.

Procedure:

  • Dissolve the free base of 2,5-Diazabicyclo[2.2.1]heptan-3-one (obtained from Stage 2) in a suitable solvent such as anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl (e.g., 4.0 M in 1,4-dioxane or 2.0 M in diethyl ether, 1.1 eq) dropwise with vigorous stirring.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to yield 2,5-Diazabicyclo[2.2.1]heptan-3-one hydrochloride as a stable, white to off-white solid.

Safety and Handling

  • General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Reagent-Specific Hazards:

    • KHMDS: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere at all times.

    • Anhydrous THF and Diethyl Ether: Highly flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

    • HCl in Dioxane: Corrosive and toxic. Causes severe skin and eye burns. 1,4-Dioxane is a suspected carcinogen. Handle with extreme care.

    • Dichloromethane: A potential carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Singh, H., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. MedChemComm. [Link]

  • Cui, H., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]

  • Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry. [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]

  • Cui, H., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

Sources

Application

Use of 2,5-Diazabicyclo[2.2.1]heptan-3-one in solid-phase synthesis

Advanced Application Note: Integration of 2,5-Diazabicyclo[2.2.1]heptan-3-one Scaffolds in Solid-Phase Peptidomimetic Synthesis The discovery and optimization of peptidomimetics heavily rely on overcoming the poor pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Integration of 2,5-Diazabicyclo[2.2.1]heptan-3-one Scaffolds in Solid-Phase Peptidomimetic Synthesis

The discovery and optimization of peptidomimetics heavily rely on overcoming the poor pharmacokinetic properties of linear peptides, primarily their susceptibility to proteolytic degradation and their high entropic penalty upon target binding. The 2,5-diazabicyclo[2.2.1]heptan-3-one system is a conformationally restricted, bridged bicyclic γ -lactam that acts as a rigidified counterpart to the piperazine ring and serves as a potent γ -lactam mimic of β -lactam antibiotics[1].

When integrated into Solid-Phase Peptide Synthesis (SPPS), this bicyclic scaffold fundamentally alters the physical chemistry of the peptide backbone. By locking the ϕ and ψ dihedral angles within the rigid[2.2.1] cage, the scaffold forces the adjacent residues into predefined spatial trajectories—frequently mimicking Type I β -turns[2]. This pre-organization minimizes the loss of conformational entropy during receptor docking, directly translating to enhanced binding affinity. Furthermore, the steric bulk and unnatural topology of the bicyclic system shield adjacent peptide bonds from enzymatic hydrolysis, drastically improving metabolic stability[3].

LogicalFlow A 2,5-Diazabicyclo[2.2.1] heptan-3-one Scaffold B Restricted Conformational Space A->B Imparts C beta-Turn / gamma-Lactam Mimicry B->C Enables D Proteolytic Resistance B->D Induces E Enhanced Target Affinity & Stability C->E D->E

Logical relationship between the bicyclic scaffold's structural rigidity and enhanced bioactivity.

Physicochemical & Structural Data

To successfully manipulate this scaffold on a solid support, one must account for its unique physicochemical profile. The secondary amine within the cage is highly sterically hindered, which dictates the choice of coupling reagents and validation assays[4].

Table 1: Quantitative and Structural Parameters for SPPS Integration

ParameterSpecification / ValueCausality in SPPS
Chemical Name Fmoc-2,5-Diazabicyclo[2.2.1]heptan-3-one-OHStandard orthogonally protected building block.
Core Scaffold Mass 112.13 g/mol Used for calculating mass shifts in LC-MS validation.
Stereocenters (1S,4S) or (1R,4R) configurationsDictates the specific spatial vector of the resulting β -turn.
Amine Reactivity Secondary AmineCritical: Renders standard Kaiser tests ineffective (false negatives).
Coupling Kinetics Highly sterically hinderedMandates the use of highly reactive uronium salts (e.g., HATU).
Acid Stability Stable in 95% TFAAllows for standard global deprotection without lactam ring-opening.

Self-Validating SPPS Workflow

The following workflow is engineered as a self-validating system . Because the 2,5-diazabicyclo[2.2.1]heptane system introduces a secondary amine to the growing peptide chain, traditional colorimetric validation (Kaiser test) will fail. This protocol integrates orthogonal validation checkpoints to ensure absolute confidence before proceeding to the next synthetic step.

Workflow Start 1. Resin Swelling & Prep (Wang or Rink Amide) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect CoupleScaffold 3. Scaffold Coupling Fmoc-2,5-Diazabicyclo[2.2.1]heptan-3-one (HATU / DIPEA) Deprotect->CoupleScaffold Validate 4. Self-Validation (Chloranil Test for 2° Amine) CoupleScaffold->Validate Elongate 5. Peptide Elongation (Iterative SPPS) Validate->Elongate If Positive (Blue/Green) Cleavage 6. Cleavage & Isolation (TFA / TIPS / H2O) Elongate->Cleavage

Step-by-step SPPS workflow for integrating the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold.

Detailed Experimental Protocols

Phase 1: Resin Preparation and Deprotection

Causality: Polystyrene-based resins must be fully solvated to expand the polymer matrix, ensuring that the sterically demanding bicyclic scaffold can physically access the reactive amine sites.

  • Weigh 0.1 mmol of Rink Amide MBHA resin (loading ~0.6 mmol/g) into a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of Dichloromethane (DCM) for 30 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the initial Fmoc group.

  • Wash the resin thoroughly: DMF (5 × 3 mL), DCM (5 × 3 mL), and DMF (5 × 3 mL).

Phase 2: Coupling the Bicyclic Scaffold

Causality: The [2.2.1] bicyclic system presents significant steric bulk. Traditional carbodiimide chemistry (DIC/HOBt) often yields incomplete coupling. We utilize HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driven by the strong base DIPEA.

  • In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-2,5-Diazabicyclo[2.2.1]heptan-3-one-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution. Observe a slight color change indicating active ester formation.

  • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Drain and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Phase 3: System Validation (The Chloranil Test)

Causality: To make this a self-validating system, we must prove the scaffold is attached and its Fmoc group is successfully removed in the next step. The Kaiser test only detects primary amines. Because the deprotected scaffold exposes a secondary amine, we must use the Chloranil test.

  • Deprotect the newly coupled scaffold using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly.

  • Chloranil Test: Transfer a few resin beads to a glass tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand at room temperature for 5 minutes.

  • Validation Checkpoint: A dark blue or green staining of the beads confirms the presence of the free secondary amine. If the beads remain colorless/yellow, the initial coupling failed, and Phase 2 must be repeated.

Phase 4: Elongation on the Sterically Hindered Secondary Amine

Causality: Acylating the secondary amine of the 2,5-diazabicyclo[2.2.1]heptane ring is the most difficult step of this synthesis due to the rigid cage structure blocking the nucleophilic trajectory[4].

  • Prepare the next Fmoc-Amino Acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in minimal DMF to ensure a high concentration of the active ester.

  • Add to the resin and agitate for an extended duration (4 to 16 hours). Optional: If synthesizing via microwave SPPS, heat to 75°C for 15 minutes to overcome the activation energy barrier.

  • Validation Checkpoint: Perform the Chloranil test again. The beads must now remain colorless/yellow. A blue/green result indicates incomplete coupling, necessitating a double-coupling cycle.

Phase 5: Micro-Cleavage and Global Deprotection

Causality: Before committing the entire batch to cleavage, a micro-cleavage ensures the target mass is achieved without unexpected side reactions (e.g., lactam hydrolysis).

  • Micro-cleavage: Transfer ~5 mg of resin to a microcentrifuge tube. Add 100 µL of Cleavage Cocktail (95% TFA, 2.5% TIPS, 2.5% H2O). Shake for 1 hour, precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS.

  • Global Cleavage: Once the target mass is confirmed, treat the remaining bulk resin with 5 mL of the Cleavage Cocktail for 2 hours at room temperature.

  • Filter the resin, concentrate the filtrate under a nitrogen stream, and precipitate the crude peptidomimetic in ice-cold diethyl ether.

  • Centrifuge, wash the pellet twice with ether, and dry under vacuum prior to Preparative RP-HPLC purification.

References

  • Hadfield, P. S., Galt, R. H. B., Sawyer, Y., Layland, N. J., & Page, M. I. (1997). "An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Pharmaceuticals, 14(5), 449. URL:[Link]

  • "Solid-phase synthesis and solution structure of bicyclic β-turn peptidomimetics: Diversity at the i position." ResearchGate. URL:[Link]

  • "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction." Tetrahedron. URL:[Link]

Sources

Method

Application Notes and Protocols: 2,5-Diazabicyclo[2.2.1]heptan-3-one as a Versatile Building Block for Combinatorial Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Conformationally Constrained Scaffolds In the landscape of modern drug discovery, the exploration of novel chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Conformationally Constrained Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Privileged structures, molecular frameworks that can interact with multiple biological targets, serve as a fertile ground for the generation of compound libraries with a higher probability of yielding bioactive "hits".[1] Among these, conformationally rigid scaffolds are of particular interest as they reduce the entropic penalty upon binding to a target, often leading to enhanced potency and selectivity.[2] The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core, a rigid analogue of piperazine, has emerged as a valuable scaffold in medicinal chemistry due to its unique three-dimensional architecture.[3][4] This application note focuses on a key synthetic precursor, 2,5-diazabicyclo[2.2.1]heptan-3-one , a bicyclic lactam that serves as a versatile building block for the combinatorial synthesis of diverse compound libraries.

The inherent rigidity of the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold pre-organizes substituents in a defined spatial orientation, making it an excellent starting point for creating libraries of compounds with well-defined shapes for probing protein binding sites. This guide provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the construction of combinatorial libraries, empowering researchers to leverage its unique structural features in their drug discovery programs.

I. Synthesis of the Core Building Block: (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one

The synthesis of the chiral 2,5-diazabicyclo[2.2.1]heptan-3-one core can be efficiently achieved from the readily available starting material, trans-4-hydroxy-L-proline. A key strategy involves an epimerization-lactamization cascade of a functionalized (2S,4R)-4-aminoproline methyl ester.[5] This process proceeds through a bridged lactam intermediate, which is the target building block. The presence of an electron-withdrawing protecting group on the proline nitrogen and the use of a strong base are crucial for the success of this cascade reaction.[5]

Protocol 1: Synthesis of (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one

This protocol is adapted from the work of Cui et al. and outlines the key epimerization-lactamization step.[6] The preceding steps to obtain the (2S,4R)-N-Boc-4-aminoproline methyl ester starting material from trans-4-hydroxy-L-proline are well-established multi-step procedures involving mesylation, azidation, and hydrogenation.[6]

Reaction Scheme:

Synthesis_of_Lactam start (2S,4R)-N-Boc-4-aminoproline methyl ester reagents MeONa, MeOH Reflux start->reagents product (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one reagents->product caption Figure 1. Epimerization-Lactamization Cascade.

Figure 1. Epimerization-Lactamization Cascade.

Materials:

  • (2S,4R)-N-Boc-4-aminoproline methyl ester

  • Sodium methoxide (MeONa)

  • Anhydrous methanol (MeOH)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (2S,4R)-N-Boc-4-aminoproline methyl ester (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one.

Expected Outcome:

This protocol typically provides the bicyclic lactam in good to excellent yields (70-80% has been reported for similar substrates).[6] The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Application in Combinatorial Library Synthesis

The synthesized N-Boc protected bicyclic lactam is a versatile intermediate for combinatorial library generation. The Boc-protecting group can be removed under acidic conditions to liberate the secondary amine at the 5-position, which can then be used as a handle for further derivatization. Alternatively, the lactam itself can be derivatized at the 2-position or undergo ring-opening.

A. Library Synthesis via N-Acylation and N-Alkylation at the 2-Position

A straightforward approach to library synthesis involves the derivatization of the secondary amine at the N-2 position. This can be achieved through a variety of reactions, including acylation with carboxylic acids, sulfonyl chlorides, or isocyanates, and reductive amination with aldehydes.

Workflow for N-Acylation Library Synthesis:

N-Acylation_Workflow start (1R,4R)-5-Boc-2,5-diazabicyclo [2.2.1]heptan-3-one step1 Deprotection (e.g., TFA/DCM) start->step1 intermediate Bicyclic Lactam Amine step1->intermediate step2 Parallel Acylation (R-COOH, HBTU, DIPEA) intermediate->step2 library Diversified Lactam Library step2->library caption Figure 2. N-Acylation Library Workflow.

Figure 2. N-Acylation Library Workflow.

Protocol 2: Solid-Phase N-Acylation of the Bicyclic Lactam

This protocol describes a solid-phase approach for the parallel synthesis of an N-acylated library. The bicyclic lactam is first immobilized on a solid support.

Materials:

  • (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A diverse set of carboxylic acids (R-COOH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Standard solid-phase synthesis vessels

Procedure:

  • Boc-Deprotection: Swell the resin-bound substrate in DCM. Treat with a solution of 20-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, DIPEA in DMF, and DMF.

  • Library Synthesis (Acylation):

    • Pre-activate a diverse set of carboxylic acids (1.5 eq) with HBTU (1.5 eq) and DIPEA (3.0 eq) in DMF for 10 minutes.

    • Add the pre-activated acid solutions to the resin-bound amine in parallel reaction vessels.

    • Shake the reaction vessels at room temperature for 2-4 hours.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Purification:

    • Cleave the products from the resin using a standard cleavage cocktail (e.g., 95% TFA in water).

    • Precipitate the cleaved products in cold diethyl ether.

    • Purify the individual library members by preparative HPLC.

Data Presentation: Representative N-Acylation Conditions

Reagent ClassCoupling AgentBaseSolventTypical Yield
Carboxylic AcidsHBTU/HATUDIPEADMFGood to Excellent
Sulfonyl Chlorides-Pyridine/DIPEADCMGood
Isocyanates--DCM/DMFExcellent
B. Library Synthesis via Ring-Opening to Constrained Dipeptide Mimetics

The lactam can be hydrolyzed under basic or acidic conditions to generate a constrained 4-aminoproline derivative. This dipeptide mimetic can then be incorporated into peptide libraries using standard solid-phase peptide synthesis (SPPS) techniques. This approach introduces a rigid bend into a peptide backbone, which can be highly beneficial for mimicking or disrupting protein-protein interactions.

Workflow for Dipeptide Mimetic Library Synthesis:

Dipeptide_Mimetic_Workflow start N-Protected Bicyclic Lactam step1 Lactam Ring Opening (e.g., LiOH, H2O/THF) start->step1 intermediate Constrained Dipeptide Mimetic step1->intermediate step2 Solid-Phase Peptide Synthesis (SPPS) intermediate->step2 library Peptidomimetic Library step2->library caption Figure 3. Dipeptide Mimetic Library Workflow.

Figure 3. Dipeptide Mimetic Library Workflow.

Protocol 3: Ring-Opening and Incorporation into a Peptide Library

Materials:

  • (1R,4R)-5-Fmoc-2,5-diazabicyclo[2.2.1]heptan-3-one (assuming Fmoc protection for SPPS compatibility)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Fmoc-protected amino acids

  • HBTU/HATU

  • DIPEA

  • Piperidine in DMF (for Fmoc deprotection)

  • SPPS resin (e.g., Wang or Rink Amide resin)

Procedure:

  • Ring-Opening of the Building Block:

    • Dissolve the N-Fmoc protected bicyclic lactam in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Acidify the reaction mixture to pH ~5-6 with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to obtain the ring-opened dipeptide mimetic.

  • Solid-Phase Peptide Synthesis:

    • Couple the first Fmoc-protected amino acid to the resin using standard SPPS protocols.

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Couple the ring-opened bicyclic dipeptide mimetic (as a carboxylic acid) to the free amine on the resin using HBTU/HATU and DIPEA in DMF.

    • Continue the peptide chain elongation with additional Fmoc-amino acids as desired.

    • Cleave the final peptidomimetic from the resin and purify by HPLC.

III. Characterization of Library Members

The characterization of individual compounds from the combinatorial library is crucial to confirm their identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis of combinatorial libraries. It provides information on the purity of each compound and confirms its molecular weight.

  • Nuclear Magnetic Resonance (NMR): For selected "hit" compounds or for quality control of a representative set of library members, ¹H and ¹³C NMR spectroscopy should be performed to confirm the structure. The rigid nature of the bicyclic scaffold often leads to well-resolved and informative NMR spectra.

Conclusion and Future Outlook

The 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold is a powerful and versatile building block for the construction of combinatorial libraries. Its rigid, bicyclic structure allows for the creation of spatially well-defined molecules, which are ideal for probing the binding sites of biological targets. The synthetic accessibility of this scaffold and the potential for diverse functionalization at multiple positions make it an attractive starting point for drug discovery campaigns. The protocols outlined in this application note provide a roadmap for researchers to synthesize this building block and utilize it in the generation of novel compound libraries with high potential for biological activity. Future work in this area could involve the development of novel multicomponent reactions involving this lactam to further increase the efficiency and diversity of library synthesis.

References

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(2), 275-306. [Link]

  • Baxendale, I. R., et al. (2021). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 121(23), 14642-14714. [Link]

  • Hutchins, S. M., & Chapman, K. T. (1996). The Application of Privileged Structures in the Design of Non-Peptide Ligands for G-Protein Coupled Receptors. ACS Symposium Series, 635, 19-35. [Link]

  • Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]

  • Roy, D., & Gribble, G. W. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642-4686. [Link]

  • Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]

  • Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes 1. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]

  • Remuzon, P., et al. (1992). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 57(23), 6222-6228. [Link]

  • Das, B., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1263. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]

  • Request PDF. (2026). 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. ResearchGate. [Link]

  • Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. RSC Publishing. [Link]

  • Request PDF. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one. As a critical building block in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one. As a critical building block in medicinal chemistry, the efficient and stereochemically pure synthesis of this bicyclic lactam is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthesis.

I. Understanding the Core Synthesis and Its Primary Challenge: Epimerization

The synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one typically commences from a protected 4-aminoproline derivative. A key step involves an intramolecular cyclization to form the desired bicyclic lactam. The most significant and frequently encountered side reaction is the epimerization at the C-2 position of the proline ring system under basic conditions. This leads to the formation of the undesired (1R,4R) diastereomer alongside the desired (1S,4S) product.

The underlying mechanism for this epimerization involves the abstraction of the acidic proton at the C-2 position by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of diastereomers.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low yield of the desired (1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one and a significant amount of a second, isomeric product.

  • Probable Cause: Epimerization at the C-2 position, leading to the formation of the (1R,4R) diastereomer.[1][2] This is often exacerbated by the use of strong bases and elevated temperatures.

  • Troubleshooting Steps:

    • Choice of Base: While a base is necessary for the cyclization, its strength and stoichiometry are critical.

      • Recommendation: Instead of strong, non-nucleophilic bases like DBU or t-BuOK, consider using a milder base such as a tertiary amine (e.g., triethylamine or diisopropylethylamine) in stoichiometric amounts.

    • Temperature Control: The rate of epimerization is highly temperature-dependent.

      • Recommendation: Maintain strict temperature control throughout the reaction. Running the cyclization at a lower temperature (e.g., 0 °C to room temperature) can significantly suppress the rate of enolization and subsequent epimerization.

    • Reaction Time: Prolonged reaction times, even at lower temperatures, can still lead to the accumulation of the undesired epimer.

      • Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to prevent further epimerization of the product.

    • Protecting Group Strategy: The nature of the nitrogen protecting groups can influence the acidity of the C-2 proton.

      • Recommendation: Electron-withdrawing protecting groups on the nitrogen atoms can increase the acidity of the C-2 proton, making epimerization more favorable. If epimerization is a persistent issue, consider evaluating different protecting group strategies.

Problem 2: Presence of a significant amount of unreacted 4-aminoproline starting material after the reaction.

  • Probable Cause: Incomplete cyclization due to insufficient activation of the carboxyl group or steric hindrance.

  • Troubleshooting Steps:

    • Activating Agent: The choice of coupling agent is crucial for efficient lactam formation.

      • Recommendation: Use a reliable peptide coupling reagent such as HATU, HBTU, or EDC in combination with an additive like HOBt or HOAt. Ensure the activating agent is fresh and used in a slight excess (1.1-1.2 equivalents).

    • Solvent: The solvent can influence the solubility of the reactants and the reaction rate.

      • Recommendation: A polar aprotic solvent like DMF or NMP is generally suitable. Ensure the starting material is fully dissolved before adding the coupling reagents and base.

    • Steric Hindrance: Bulky protecting groups on the nitrogens or at the 4-amino position can hinder the intramolecular cyclization.

      • Recommendation: If possible, consider using smaller protecting groups that still offer adequate protection.

Problem 3: Formation of a dimeric or polymeric byproduct.

  • Probable Cause: Intermolecular reaction competing with the desired intramolecular cyclization, especially at high concentrations.

  • Troubleshooting Steps:

    • Concentration: High concentrations favor intermolecular reactions.

      • Recommendation: Perform the cyclization under high dilution conditions (typically in the range of 0.01-0.05 M). This can be achieved by slowly adding the activated 4-aminoproline derivative to a larger volume of solvent.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of the (1R,4R) epimer in my product mixture?

A1: The two diastereomers, (1S,4S) and (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one, can typically be distinguished and quantified using the following analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of the two diastereomers will show distinct chemical shifts and coupling constants, particularly for the protons on the bicyclic core. A comparison with literature data or a pure standard is recommended for unambiguous assignment.

  • Mass Spectrometry (MS): While MS will show the same mass for both isomers, it can be used in conjunction with a separation technique like LC-MS to identify the presence of multiple components with the same molecular weight.

Q2: What is the role of the bridged lactam intermediate mentioned in the literature?

A2: The bridged lactam intermediate is formed during the epimerization-lactamization cascade.[1][2][3] After the initial epimerization at C-2 to the (2R) configuration, the amino group at the 4-position is correctly oriented for an intramolecular nucleophilic attack on the ester or activated carboxyl group at the C-1 position, forming the bicyclic lactam. This intermediate is the direct precursor to the (1R,4R) diastereomer.

Q3: Are there any alternative synthetic routes to 2,5-Diazabicyclo[2.2.1]heptan-3-one that avoid the epimerization issue?

A3: While the intramolecular cyclization of 4-aminoproline derivatives is a common approach, other strategies can be explored. These may include multi-step sequences involving ring-closing metathesis or other cyclization methods that proceed under non-basic conditions. However, these routes are often longer and may present their own set of challenges. For the established route, careful control of the reaction conditions as outlined in the troubleshooting guide is the most practical approach to minimize epimerization.

IV. Experimental Protocol: A Representative Synthesis

This protocol provides a general procedure for the synthesis of N-protected 2,5-Diazabicyclo[2.2.1]heptan-3-one. The specific protecting groups (PG) and reaction conditions may need to be optimized for your particular substrate.

Step 1: Activation of the N-protected 4-aminoproline derivative

  • Dissolve the N-protected 4-aminoproline derivative (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and an additive (e.g., HOAt, 1.1 eq).

  • Stir the mixture at 0 °C for 15-30 minutes.

Step 2: Intramolecular Cyclization

  • To the activated amino acid solution, slowly add a mild base (e.g., DIPEA, 2.0 eq) at 0 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

Step 3: Work-up and Purification

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2,5-Diazabicyclo[2.2.1]heptan-3-one.

V. Visualization of Key Reaction Pathways

The following diagrams illustrate the desired synthetic pathway and the major side reaction pathway.

Synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one cluster_desired Desired Pathway cluster_side Side Reaction: Epimerization start_S (2S,4R)-4-Aminoproline (Protected) activated_S Activated Ester start_S->activated_S Coupling Agent product_S (1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one activated_S->product_S Base (Intramolecular Cyclization) start_R (2S,4R)-4-Aminoproline (Protected) enolate Planar Enolate Intermediate start_R->enolate Strong Base epimer_start (2R,4R)-4-Aminoproline (Protected) enolate->epimer_start Protonation product_R (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one epimer_start->product_R Intramolecular Cyclization

Caption: Desired vs. side reaction pathways.

VI. Quantitative Data Summary

ConditionBaseTemperature (°C)(1S,4S) : (1R,4R) RatioReference
ADBU253 : 1[1][2]
BDIPEA0> 95 : 5[1][2]
Ct-BuOK251 : 1[1][2]
DTriethylamine257 : 3[1][2]

Table 1. Effect of base and temperature on the diastereomeric ratio of 2,5-Diazabicyclo[2.2.1]heptan-3-one.

References

  • Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386–10392. [Link]

  • Pandey, A., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Request PDF. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,5-Diazabicyclo[2.2.1]heptan-3-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5-Diazabicyclo[2.2.1]heptan-3-one. Due to the specific nature of this molecule as a niche synt...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5-Diazabicyclo[2.2.1]heptan-3-one. Due to the specific nature of this molecule as a niche synthetic intermediate, established, dedicated purification protocols are not widely published. Therefore, this document serves as a troubleshooting guide based on first principles of organic chemistry and proven techniques for structurally analogous small, polar, bicyclic lactams.

Our approach is to empower you with the causal logic behind experimental choices, enabling you to develop a robust purification strategy tailored to your specific reaction mixture.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 2,5-Diazabicyclo[2.2.1]heptan-3-one and related compounds.

Question 1: My crude product is an intractable oil or gum after solvent removal. How can I induce crystallization?

Answer:

Oiling out is a common problem for polar, rigid molecules that have a high affinity for residual solvent or impurities. The goal is to disrupt the kinetic barriers to nucleation.

Root Causes & Solutions:

  • Residual Solvent: Even trace amounts of a good solvent can prevent crystallization.

    • Troubleshooting Steps:

      • High-Vacuum Drying: Dry the crude oil under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable.

      • Solvent Swapping (Azeotropic Removal): Dissolve the oil in a minimal amount of a low-boiling solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Add a poor solvent in which your compound is immiscible but the residual solvent is soluble (e.g., hexane, heptane). Concentrate the mixture on a rotary evaporator. The poor solvent will help to azeotropically remove the tenacious good solvent. Repeat 2-3 times.

  • Impurities Inhibiting Crystal Lattice Formation: Polar impurities can interfere with the ordered packing required for crystallization.

    • Troubleshooting Steps:

      • Initial "Push" Crystallization: Dissolve the oil in a very small amount of a slightly polar solvent (e.g., acetone, isopropanol). Add a non-polar solvent (e.g., diethyl ether, hexane) dropwise until persistent cloudiness is observed. Scratch the inside of the flask with a glass rod at the solvent-air interface. If crystals form, cool the mixture slowly to maximize yield. This technique, known as "scratching," creates microscopic imperfections on the glass surface that can serve as nucleation sites.

      • Seed Crystals: If you have ever successfully crystallized the material, even a tiny speck can be used to seed a supersaturated solution.

  • Inherent Physical Properties: The compound may simply have a low melting point or be an amorphous solid.

    • Troubleshooting Step: If all else fails, purification by chromatography is the next logical step.

Question 2: I'm trying to purify my compound using silica gel chromatography, but I'm seeing significant streaking and poor separation. What's going wrong?

Answer:

The structure of 2,5-Diazabicyclo[2.2.1]heptan-3-one contains two basic nitrogen atoms and a polar lactam. These functionalities can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to tailing (streaking) and sometimes irreversible adsorption.

Root Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The basic nitrogens are likely protonated by the acidic silica surface.

    • Troubleshooting Steps:

      • Solvent System Modification:

        • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or ammonia (in methanol) are typical choices. A concentration of 0.5-2% (v/v) TEA in your mobile phase is a good starting point. The modifier competes with your compound for binding to the acidic sites on the silica, allowing it to elute more symmetrically.

        • Use a More Polar Solvent: For highly polar compounds, a mobile phase like DCM/Methanol is common. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

      • Change the Stationary Phase:

        • Deactivated Silica: You can purchase silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

        • Alumina (Basic or Neutral): Aluminum oxide is an alternative polar stationary phase. Basic alumina is often an excellent choice for the purification of basic compounds like amines.

        • Reversed-Phase Chromatography (C18): If the compound is sufficiently water-soluble (when protonated), reversed-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) can be very effective.

Decision Workflow for Chromatography Issues

G start Streaking on Silica Gel mod_eluent Modify Eluent: Add 0.5-2% Triethylamine to DCM/MeOH start->mod_eluent Is the compound still on silica? change_sp Change Stationary Phase start->change_sp Is streaking persistent? success Successful Separation mod_eluent->success alumina Use Basic or Neutral Alumina change_sp->alumina For flash chromatography rp_hplc Use Reversed-Phase (C18) HPLC/MPLC change_sp->rp_hplc For high-purity final product alumina->success rp_hplc->success

Caption: Decision tree for troubleshooting chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent system for 2,5-Diazabicyclo[2.2.1]heptan-3-one?

A1: A systematic approach is best. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:

    • Non-polar: Hexane, Heptane

    • Moderately Polar: Diethyl Ether, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

    • Polar Aprotic: Acetone, Acetonitrile (MeCN)

    • Polar Protic: Isopropanol (IPA), Ethanol (EtOH)

  • Identify solvents where the compound is poorly soluble at room temperature.

  • Heat the tubes containing those solvents. If the compound dissolves completely upon heating, you have a potential single-solvent system.

  • If no single solvent works, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., DCM or Methanol) at room temperature. Then, add a "poor" solvent (one in which it is insoluble, e.g., hexane or diethyl ether) dropwise until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly.

Predicted Solvent Systems: Based on the bicyclic lactam structure, promising systems to try first would be:

  • Isopropanol/Diethyl Ether

  • Ethyl Acetate/Hexane

  • Acetone

Q2: My compound is water-soluble. Can I use an aqueous extraction during workup?

A2: Yes, but with caution. The basic nitrogens mean the compound's solubility will be highly pH-dependent.

  • At Neutral or Basic pH (pH > 8): The nitrogens will be in their free-base form. The compound will have its lowest water solubility and will prefer to be in an organic solvent like DCM or EtOAc.

  • At Acidic pH (pH < 6): The nitrogens will be protonated, forming ammonium salts. The compound will become highly water-soluble and will partition into the aqueous layer.

You can leverage this property for purification. An acid-base extraction can be a powerful purification step to remove non-basic organic impurities:

  • Dissolve the crude mixture in an organic solvent (e.g., DCM).

  • Extract with a dilute acid solution (e.g., 1M HCl). Your product will move to the aqueous layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH > 8.

  • Extract your free-based product back into an organic solvent (e.g., DCM, repeat 3x).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.

Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent acid_ext Extract with 1M HCl (aq) start->acid_ext org_impurities Organic Layer: Non-Basic Impurities (Discard) acid_ext->org_impurities aq_product Aqueous Layer: Protonated Product acid_ext->aq_product basify Basify with NaOH to pH > 8 aq_product->basify back_ext Extract with Organic Solvent basify->back_ext final_product Organic Layer: Purified Product back_ext->final_product

Caption: Workflow for purification via acid-base extraction.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to establish purity and confirm the structure.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity. Integration of the proton signals should correspond to the expected ratios.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for purity assessment. It provides both the retention time of your compound and its mass-to-charge ratio (m/z), confirming molecular weight. Purity is often reported as the peak area percentage at a specific UV wavelength (e.g., 214 nm or 254 nm).

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Data Summary for Purity Assessment

TechniqueInformation ProvidedIndication of High Purity
TLC Presence of impuritiesA single, well-defined spot
¹H NMR Structural confirmation, presence of impuritiesClean baseline, correct proton integrations, no impurity signals
LC-MS Molecular weight confirmation, quantitative purityA single major peak (>95% area) with the correct m/z
Melting Point Identity and puritySharp, narrow melting range consistent with literature values

References

  • Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

Troubleshooting

Technical Support Center: Synthesis of 2,5-Diazabicyclo[2.2.1]heptane

Welcome to the technical support center for the synthesis of 2,5-diazabicyclo[2.2.1]heptane (DBH). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5-diazabicyclo[2.2.1]heptane (DBH). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold, with a particular focus on overcoming the common challenge of epimerization. As a conformationally rigid bicyclic diamine, DBH is a privileged scaffold in medicinal chemistry, and precise control over its stereochemistry is paramount for its application in drug discovery.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of your desired DBH stereoisomers.

Part 1: Foundational Understanding of Epimerization in DBH Synthesis

This section addresses the fundamental concepts of epimerization as it pertains to the synthesis of 2,5-diazabicyclo[2.2.1]heptane.

FAQ: What is 2,5-diazabicyclo[2.2.1]heptane and why is its stereochemistry critical?

2,5-Diazabicyclo[2.2.1]heptane (DBH) is a bicyclic heterocyclic compound that serves as a rigid scaffold in medicinal chemistry.[1][2] Its rigid structure provides a defined three-dimensional orientation for appended pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The stereochemistry of the bridgehead carbons (C1 and C4) is crucial as it dictates the spatial arrangement of substituents and, consequently, the biological activity of the molecule. The two common enantiomeric forms are (1S,4S)-DBH and (1R,4R)-DBH, which are often synthesized from the chiral pool, with trans-4-hydroxy-L-proline being a common starting material.[1]

FAQ: What is epimerization, and why is it a significant challenge in DBH synthesis?

Epimerization is a chemical process where a single stereocenter of a molecule with multiple stereocenters is inverted. In the context of DBH synthesis starting from derivatives of proline, the primary concern is the epimerization at the C2 position. This carbon is adjacent to a carbonyl group (in an ester or amide), which can be deprotonated under basic conditions to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original and the epimerized product.[3][4] This loss of stereochemical integrity can result in mixtures of diastereomers that are often difficult to separate, reducing the yield of the desired product. However, in some synthetic strategies, this epimerization is intentionally induced and controlled to achieve a specific stereochemical outcome.[1][3][4]

Epimerization_Mechanism cluster_main Epimerization at C2 of a Proline Derivative Start (2S)-Proline Derivative Enolate Planar Enolate Intermediate Start->Enolate + Base (-H+) End_S (2S)-Proline Derivative (Retained) Enolate->End_S + H+ End_R (2R)-Proline Derivative (Epimerized) Enolate->End_R + H+ Troubleshooting_Workflow cluster_workflow Troubleshooting Low Diastereoselectivity Start Low Diastereoselectivity Observed Check_Base Is the base too strong or in excess? Start->Check_Base Check_Temp Is the reaction temperature too high? Start->Check_Temp Check_Time Is the reaction time too long? Start->Check_Time Check_PG Is the N-protecting group appropriate? Start->Check_PG Solution_Base Use a weaker base or stoichiometric amounts. Check_Base->Solution_Base Solution_Temp Lower the reaction temperature. Check_Temp->Solution_Temp Solution_Time Monitor reaction and quench promptly. Check_Time->Solution_Time Solution_PG Consider alternative protecting groups. Check_PG->Solution_PG

Caption: A troubleshooting workflow for addressing low diastereoselectivity in DBH synthesis.

Issue: My final product is an inseparable mixture of epimers. What are some effective purification strategies?

Root Cause: Diastereomers can have very similar physical properties, making them challenging to separate by standard column chromatography.

Recommended Purification Techniques:

  • Chiral HPLC: This is often the most effective method for separating diastereomers and enantiomers. Although not always practical for large-scale purification, it is an excellent analytical tool to determine the diastereomeric ratio.

  • Recrystallization: If your product is crystalline, fractional recrystallization can be a powerful technique for separating diastereomers. Experiment with different solvent systems to find one that selectively crystallizes the desired isomer.

  • Diastereomeric Salt Formation: If your DBH derivative has a free amine, you can form a salt with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities and can often be separated by crystallization. The desired amine can then be recovered by treatment with a base.

Part 3: Experimental Protocols & Analytical Methods

This section provides generalized, step-by-step protocols for the synthesis of both (1S,4S)-DBH and (1R,4R)-DBH, as well as guidance on analytical characterization.

Protocol: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (Retention of Stereochemistry)

This protocol is a generalized representation of a synthetic route that aims to avoid epimerization, often involving the tosylation of trans-4-hydroxy-L-proline. [1][5]

  • N-Tosylation of trans-4-hydroxy-L-proline: Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium carbonate. Cool the solution and add p-toluenesulfonyl chloride portion-wise, maintaining a basic pH. Stir until the reaction is complete. Acidify to precipitate the N-tosylated product, which is then filtered and dried.

  • Reduction of the Carboxylic Acid: The N-tosylated product is reduced to the corresponding alcohol using a suitable reducing agent like borane dimethyl sulfide complex in THF.

  • Dit-osylation of the Alcohols: The primary and secondary alcohols of the prolinol derivative are then tosylated using p-toluenesulfonyl chloride in pyridine.

  • Cyclization: The tritosylated intermediate is reacted with a primary amine (e.g., benzylamine) in a high-boiling solvent like toluene under reflux to effect the intramolecular SN2 ring closure, forming the bicyclic core. [1]5. Deprotection: The tosyl and benzyl protecting groups are removed under appropriate conditions (e.g., HBr, catalytic hydrogenation) to yield the (1S,4S)-DBH product. [1]

Protocol: Synthesis of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane via Epimerization-Lactamization Cascade

This protocol is based on the epimerization-lactamization strategy. [3][4]

  • Preparation of (2S,4R)-4-aminoproline methyl ester derivative: Starting from trans-4-hydroxy-L-proline, protect the amine with an electron-withdrawing group (e.g., benzoyl chloride). Convert the hydroxyl group to an amino group with inversion of stereochemistry (e.g., via a Mitsunobu reaction with subsequent azide reduction). The carboxylic acid is esterified to the methyl ester.

  • Epimerization-Lactamization: The (2S,4R)-4-aminoproline methyl ester derivative is treated with a strong base (e.g., DBU) in a suitable solvent (e.g., THF). The base induces epimerization at C2 to form the (2R)-epimer. This epimer is now correctly oriented for a rapid intramolecular aminolysis of the ester, forming the bridged lactam intermediate. [1][3]3. Reduction of the Lactam: The resulting lactam is reduced using a strong reducing agent such as LiAlH4 in THF to yield the protected (1R,4R)-DBH derivative.

  • Deprotection: The protecting groups are removed to afford the final (1R,4R)-DBH product.

FAQ: How can I accurately determine the diastereomeric ratio of my product mixture?

Answer: Accurate determination of the diastereomeric ratio is crucial for assessing the success of your stereoselective synthesis.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying stereoisomers. Use a suitable chiral stationary phase (e.g., Chiralcel OD-H) and optimize the mobile phase to achieve baseline separation of the diastereomers. [5]The ratio of the peak areas will give you the diastereomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the diastereomeric ratio. Protons or carbons in different diastereomers are in chemically non-equivalent environments and may exhibit distinct signals. By integrating the signals corresponding to each diastereomer, the ratio can be calculated. It is important to ensure that the chosen signals are well-resolved and free from overlap with other peaks.

  • Mass Spectrometry (MS): While MS itself does not typically distinguish between diastereomers, it is an essential tool when coupled with a separation technique like HPLC (LC-MS) for confirming the identity of the separated isomers. [6][7][8]

References

  • Cui, J., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. Available at: [Link]

  • Shafi, S., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. Available at: [Link]

  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry. Available at: [Link]

  • Jordis, U., et al. (2001). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications. Available at: [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Available at: [Link]

  • Jordis, U., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC. Available at: [Link]

  • IntechOpen. (2013). Use of Analytical Methods and In-silico Techniques in Public Health Research. Available at: [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Available at: [Link]

  • NCBI. (n.d.). Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue. Available at: [Link]

  • PubMed. (2025). Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Lactam Formation in Bicyclic Systems

Welcome to the technical support center for the optimization of lactam formation in bicyclic systems. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of lactam formation in bicyclic systems. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of these crucial structural motifs. Our approach is grounded in mechanistic principles and field-proven insights to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of Bicyclic Lactam Synthesis

Bicyclic lactams are privileged scaffolds in medicinal chemistry and natural product synthesis. However, their construction is often fraught with challenges, including low yields, undesired side reactions, and difficulties in purification. The rigid, strained nature of many bicyclic systems imposes unique stereoelectronic demands on the cyclization step, making it a non-trivial synthetic hurdle. This guide will address the most common issues and provide actionable solutions.

Troubleshooting Guide: A Mechanistic Approach

Issue 1: Low or No Yield of the Desired Bicyclic Lactam

You've set up your lactamization reaction, but upon workup and analysis, you observe a low yield of the desired product, or worse, none at all. What could be the problem?

Question: My intramolecular cyclization to form a bicyclic lactam is failing. What are the most common reasons for this and how can I troubleshoot it?

Answer:

Failure to form the desired bicyclic lactam can often be traced back to a few key factors. Let's break them down in a logical troubleshooting workflow.

G cluster_start Start: Low/No Lactam Yield cluster_reagents Reagent & Condition Optimization cluster_substrate Substrate-Related Issues cluster_solutions Potential Solutions start Low or No Yield of Bicyclic Lactam reagent Is the coupling reagent appropriate? start->reagent conditions Are the reaction conditions optimal? reagent->conditions No sol_reagent Change Coupling Reagent (e.g., HATU, T3P) reagent->sol_reagent Yes concentration Is concentration a factor (High Dilution)? conditions->concentration No sol_conditions Modify Temperature, Solvent, or Additives conditions->sol_conditions Yes sterics Is steric hindrance an issue? concentration->sterics No sol_concentration Employ High Dilution Conditions concentration->sol_concentration Yes strain Is ring strain prohibitive? sterics->strain No sol_sterics Modify Substrate or Protecting Groups sterics->sol_sterics Yes sol_strain Consider a different synthetic route strain->sol_strain Yes G cluster_pathway Epimerization Pathway start Activated Carboxylic Acid oxazolone Oxazolone Formation start->oxazolone Intramolecular Attack deprotonation Base-Mediated Deprotonation oxazolone->deprotonation racemization Racemized Intermediate deprotonation->racemization cyclization Cyclization racemization->cyclization Nucleophilic Attack product Diastereomeric Mixture cyclization->product

Caption: The oxazolone pathway for epimerization.

Strategies for Minimizing Epimerization:

  • Choice of Coupling Reagent and Additives:

    • Uronium/Aminium Reagents: Reagents like HATU are known to suppress epimerization compared to carbodiimides.

    • Additives: The use of additives like HOBt or Cl-HOBt can reduce epimerization by minimizing the lifetime of the highly reactive activated species.

  • Base Selection:

    • Insight: The choice of base is critical. Sterically hindered, non-nucleophilic bases are preferred.

    • Recommendation: Use bases like DIPEA (diisopropylethylamine) or 2,4,6-collidine instead of triethylamine. The bulky nature of these bases disfavors the abstraction of the α-proton.

  • Temperature Control:

    • Protocol: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization. It is advisable to start at a low temperature and only warm the reaction if the cyclization is too slow.

Issue 3: Dimerization and Polymerization

Instead of your desired bicyclic lactam, you've isolated a significant amount of a dimeric or polymeric byproduct.

Question: My reaction is producing dimers and polymers instead of the intramolecularly cyclized product. How can I favor the formation of the monomeric lactam?

Answer:

This is a classic problem of competing intramolecular versus intermolecular reactions. The key is to create conditions that favor the ends of the same molecule finding each other.

The High Dilution Principle in Practice:

As mentioned earlier, high dilution is the most effective strategy to combat polymerization.

Experimental Protocol: Syringe Pump Addition for High Dilution

  • Setup: In the main reaction flask, combine the solvent, the coupling reagent, and any necessary additives.

  • Precursor Solution: In a separate flask, dissolve the amino acid precursor in the same solvent to create a dilute solution (e.g., 0.01 M).

  • Syringe Pump: Draw the precursor solution into a syringe and place it in a syringe pump.

  • Slow Addition: Set the syringe pump to add the precursor solution to the main reaction flask over a long period (e.g., 4-12 hours). The slow rate of addition ensures that the concentration of the unreacted precursor in the flask remains extremely low at any given moment.

G cluster_workflow High Dilution Workflow precursor Prepare Dilute Precursor Solution pump Syringe Pump precursor->pump reagents Prepare Reagent Solution in Main Flask addition Slow Addition of Precursor to Reagents reagents->addition pump->addition reaction Intramolecular Cyclization addition->reaction product Desired Bicyclic Lactam reaction->product

Caption: Experimental workflow for high dilution conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around coupling reagent for difficult bicyclic lactam formations?

While there is no single "best" reagent for all situations, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a very strong starting point for challenging cyclizations due to its high reactivity and ability to suppress racemization.

Q2: Can I use microwave-assisted synthesis for bicyclic lactam formation?

Yes, microwave irradiation can sometimes be effective in promoting difficult cyclizations by providing rapid and uniform heating. However, it can also accelerate side reactions like epimerization and decomposition. It is best used for rapid screening of reaction conditions on a small scale before scaling up.

Q3: My precursor amino acid is poorly soluble in common organic solvents. What can I do?

Poor solubility can be a significant hurdle. Here are a few strategies:

  • Solvent Screening: Test a wider range of solvents, including more polar options like NMP or DMSO.

  • Cosolvents: Using a mixture of solvents can sometimes improve solubility.

  • Protecting Group Modification: The choice of protecting groups on your precursor can dramatically affect its solubility. Consider if an alternative protecting group strategy could improve this property.

  • Salt Formation: In some cases, temporarily forming a salt of the precursor can improve its handling and solubility characteristics.

Q4: How do I remove the byproducts from a HATU or PyBOP-mediated reaction?

The byproducts from uronium and phosphonium reagents are generally water-soluble. A standard aqueous workup (e.g., washing the organic layer with dilute acid, base, and brine) is often sufficient to remove the majority of these impurities. If they persist, column chromatography is typically effective.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Troubleshooting

Challenges in the scale-up of 2,5-Diazabicyclo[2.2.1]heptan-3-one production

A comprehensive troubleshooting guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for the synthesis and scale-up of the 2,5-diazabicyclo[2.2.1]heptan-3-one sca...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis and scale-up of the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold. As a conformationally rigid bicyclic lactam, this core is a highly sought-after piperazine bioisostere in medicinal chemistry. However, its synthesis presents unique mechanistic and isolation challenges. Below, we address the most critical bottlenecks encountered during scale-up, providing field-proven solutions grounded in mechanistic causality.

Mechanistic Troubleshooting & FAQs

Q1: My epimerization-lactamization cascade is stalling at the epimerization step on a 10g scale. What is the mechanistic cause? A1: The cascade relies on the base-promoted C2-epimerization of (2S,4R)-4-aminoproline methyl esters. If your N-protecting group is electron-rich (e.g., a benzyl group), it significantly reduces the acidity of the C2-proton, preventing deprotonation and subsequent epimerization[1]. Solution: Switch to an electron-withdrawing group like a benzoyl or Boc group. This increases the C2-proton acidity, allowing strong bases (like NaOMe) to trigger the cascade to the (2R)-epimer, which spontaneously undergoes intramolecular aminolysis to form the rigid bicyclic lactam ()[2].

Q2: During the Mitsunobu cyclization of 4-hydroxyproline derivatives, I am observing intermolecular displacement byproducts instead of the desired bicyclic lactam. How do I fix this? A2: This is fundamentally a pKa​ mismatch issue. The intramolecular Mitsunobu cyclization to form the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton requires the amide proton to be sufficiently acidic[3]. If you are using N-benzylamides, the hydrazido anion generated by the DEAD/PPh 3​ betaine intermediate will outcompete the amide, displacing the activated hydroxy group intermolecularly[4]. Solution: By switching to an anilide derivative, you lower the pKa​ of the amide, making it the preferred nucleophile for the intramolecular SN​2 displacement, cleanly yielding the γ -lactam mimic ()[3].

Q3: I am losing massive amounts of product during the aqueous workup of the deprotected bicyclic diamine. How can I improve recovery? A3: The 2,5-diazabicyclo[2.2.1]heptane core and its reduced derivatives are highly polar and possess extreme aqueous solubility[5]. Repetitive aqueous extractions will inevitably fail due to unfavorable partition coefficients. Solution: Utilize a precipitation-based isolation strategy. For instance, if you are reducing the lactam with DIBAL or LiAlH 4​ , quench the reaction carefully with methanol (approx. 2 equivalents) to precipitate the aluminum salts[5]. Filter the salts through a pad of diatomaceous earth (Celite), and isolate your product directly by evaporating the organic filtrate ()[5].

Quantitative Route Comparison

When designing a scale-up campaign, selecting the correct synthetic route is critical. The table below summarizes the quantitative and practical differences between the two primary methodologies.

Table 1: Comparison of Synthetic Routes for 2,5-Diazabicyclo[2.2.1]heptan-3-one

ParameterEpimerization-Lactamization CascadeIntramolecular Mitsunobu Cyclization
Starting Material (2S,4R)-4-Aminoproline methyl estersN-protected (2S,4R)-4-hydroxyproline anilides
Key Reagents NaOMe, MeOHDEAD/DIAD, PPh 3​ , Thioacetic acid
Typical Yield 70–80% (robust at 5–10g scale)50–65% (sensitive to scale-up)
Stereochemical Output (1R,4R)-isomer(1S,4S)-isomer (via inversion)
Primary Scale-Up Challenge Substrate acidity tuningByproduct (PPh 3​ O) removal, safety of DEAD

Self-Validating Experimental Protocol

10-Gram Scale Epimerization-Lactamization Cascade Objective: Synthesis of (1R,4R)-2-Benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one.

Step 1: Substrate Preparation Dissolve 10.0 g of (2S,4R)-1-benzoyl-4-aminoproline methyl ester in 100 mL of strictly anhydrous methanol under an inert argon atmosphere. Causality: Moisture will rapidly quench the methoxide base via hydrolysis, halting the epimerization before it begins.

Step 2: Base-Promoted Cascade Initiation Cool the solution to 0 °C. Dropwise, add 2.0 equivalents of Sodium Methoxide (NaOMe) in methanol (25% w/w). Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for 12 hours. Causality: The strong base deprotonates the activated C2 position, driving the equilibrium toward the (2R)-epimer. This epimer is immediately consumed by intramolecular aminolysis, pulling the cascade forward thermodynamically[2].

Step 3: In-Process Validation (Self-Validation Check) Before quenching, perform a TLC check (DCM:MeOH 9:1). Validation Standard: The starting material spot ( Rf​≈0.4 ) must be completely consumed, replaced by a highly polar lactam spot ( Rf​≈0.15 ). Additionally, a crude 1 H NMR aliquot must show the complete disappearance of the methyl ester singlet ( ∼3.7 ppm)[1]. Do not proceed to quench until these conditions are met.

Step 4: Quench and Isolation Quench the reaction by adding glacial acetic acid until the pH reaches 7.0. Concentrate the mixture under reduced pressure. Resuspend the crude residue in a minimal amount of dichloromethane, filter out the sodium acetate salts, and purify the filtrate via silica gel chromatography to afford the pure bicyclic lactam[1].

Pathway Visualizations

Cascade N1 trans-4-Hydroxy-L-proline N2 (2S,4R)-4-Aminoproline Methyl Ester N1->N2 Functionalization N3 Base-Promoted C2-Epimerization N2->N3 Strong Base N4 (2R,4R)-Epimer N3->N4 N5 Intramolecular Aminolysis N4->N5 Spontaneous N6 (1R,4R)-2,5-Diazabicyclo[2.2.1] heptan-3-one N5->N6

Epimerization-lactamization cascade for (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one synthesis.

Mitsunobu N1 N-protected (2S,4R)- 4-hydroxyproline anilide N2 DEAD/DIAD + PPh3 + Thioacetic Acid N1->N2 N3 Hydroxy Activation N2->N3 N4 Intramolecular Displacement (SN2) N3->N4 Stereocenter Inversion N5 2,5-Diazabicyclo[2.2.1] heptan-3-one N4->N5

Intramolecular Mitsunobu cyclization pathway forming the 2,5-diazabicyclo[2.2.1]heptan-3-one core.

References

  • Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction." RSC Advances, 5, 10386-10392. URL:[Link]

  • Hadfield, P. S., Galt, R. H. B., Sawyer, Y., Layland, N. J., & Page, M. I. (1997). "An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics." Journal of the Chemical Society, Perkin Transactions 1, 503-510. URL:[Link]

  • Braish, T. F., et al. (2009). "Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin." Journal of Organic Chemistry, 55(5), 1684-1687. URL:[Link]

Sources

Optimization

Technical Support Center: 2,5-Diazabicyclo[2.2.1]heptan-3-one and its Derivatives

Welcome to the technical support center for 2,5-Diazabicyclo[2.2.1]heptan-3-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-Diazabicyclo[2.2.1]heptan-3-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges presented by this strained bicyclic lactam scaffold. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

The 2,5-diazabicyclo[2.2.1]heptan-3-one core, while a valuable scaffold in medicinal chemistry due to its conformational rigidity, presents inherent stability issues primarily due to its strained bicyclic structure and the reactivity of the embedded lactam.[1][2] This guide will address the most common problems encountered during the handling, storage, and application of these compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of 2,5-Diazabicyclo[2.2.1]heptan-3-one and its derivatives.

Q1: What are the primary stability concerns with 2,5-Diazabicyclo[2.2.1]heptan-3-one?

The primary stability concern is the susceptibility of the lactam ring to nucleophilic attack and subsequent hydrolysis.[3] This is exacerbated by the bicyclic structure, which induces significant ring strain and pyramidalization of the nitrogen atom, leading to decreased amide resonance and increased electrophilicity of the carbonyl carbon.[1] Factors such as pH, temperature, and the presence of nucleophiles can significantly impact the rate of degradation.[4][5]

Q2: How does the stability of 2,5-Diazabicyclo[2.2.1]heptan-3-one compare to other bicyclic β-lactams?

While specific data for this exact compound is limited, we can infer its stability based on related structures. Generally, N-fused bicyclic β-lactams are more electrophilic and thus more reactive than C-fused or monocyclic β-lactams.[1] The stability of 2,5-Diazabicyclo[2.2.1]heptan-3-one is expected to be comparable to other strained bicyclic lactams, making it more labile than less-strained systems.

Q3: What are the ideal storage conditions for these compounds?

To minimize degradation, 2,5-Diazabicyclo[2.2.1]heptan-3-one and its derivatives should be stored as a dry, solid powder in a tightly sealed container at low temperatures (-20°C or below) and under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and heat, which are key drivers of hydrolysis.[4][5]

Q4: Can I prepare stock solutions of these compounds? If so, what are the recommended solvents and storage conditions?

While it is always best to prepare solutions fresh, stock solutions can be made if necessary. Anhydrous aprotic solvents such as DMSO or DMF are recommended. It is crucial to use high-purity, dry solvents to minimize the presence of nucleophilic impurities. Stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution is significantly lower than in its solid state.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments.

Issue 1: Inconsistent or Poor Results in Biological Assays

Symptoms:

  • Loss of compound activity over time.

  • High variability between replicate experiments.

  • Unexpected dose-response curves.

Potential Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Biological Results B Investigate Compound Stability in Assay Medium A->B C Incubate Compound in Medium at 37°C B->C D Analyze Samples at Different Time Points (e.g., 0, 2, 4, 8, 24h) by LC-MS C->D E Significant Degradation Observed? D->E F Yes E->F Yes G No E->G No H Mitigate Degradation F->H I Re-evaluate Other Experimental Parameters G->I J Decrease Incubation Time H->J K Prepare Fresh Solutions for Each Experiment H->K L Consider a Dosing Strategy with Supplementation H->L

Caption: Workflow for troubleshooting inconsistent biological assay results.

Detailed Protocol for Stability Assessment in Assay Medium:

  • Preparation: Prepare a stock solution of the compound in anhydrous DMSO. Dilute the stock solution into the final assay medium to the desired working concentration.

  • Incubation: Incubate the compound in the assay medium at the experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the sample.

  • Quenching: Immediately quench any further degradation by adding a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point.

  • Data Interpretation: Plot the percentage of the remaining compound against time to determine its half-life in the assay medium.

Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis

Symptoms:

  • Multiple peaks in the chromatogram for a supposedly pure compound.

  • A decrease in the area of the main peak over time, with a corresponding increase in the area of new peaks.

Potential Cause: Hydrolytic degradation of the lactam ring.

Degradation Pathway:

A 2,5-Diazabicyclo[2.2.1]heptan-3-one B Hydrolysis (H2O, Acid or Base Catalyzed) A->B C Ring-Opened Carboxylic Acid Derivative B->C

Caption: Proposed hydrolytic degradation of the lactam.

Troubleshooting and Identification:

  • Forced Degradation Studies: To confirm that the unknown peaks are degradation products, perform forced degradation studies.

    • Acidic Conditions: Incubate the compound in a solution of 0.1 M HCl.

    • Basic Conditions: Incubate the compound in a solution of 0.1 M NaOH.

    • Oxidative Conditions: Treat the compound with a solution of 3% H2O2.

    • Thermal Stress: Heat the solid compound or a solution to an elevated temperature (e.g., 60°C).

  • LC-MS/MS Analysis: Analyze the samples from the forced degradation studies using LC-MS/MS. The degradation products should have a mass corresponding to the addition of a water molecule (M+18). Fragmentation patterns from MS/MS can help elucidate the structure of the degradation products.

  • Preventative Measures:

    • Ensure all solvents are anhydrous and of high purity.

    • Use buffered solutions within a stable pH range (typically slightly acidic to neutral, but this should be experimentally determined for your specific derivative).

    • Analyze samples promptly after preparation.

Issue 3: Difficulty in Purifying the Compound

Symptoms:

  • The compound appears to degrade during chromatographic purification (e.g., on silica gel).

  • Low recovery yields after purification.

Potential Cause: The stationary phase of the chromatography column (e.g., silica gel) can be acidic and contain water, which can catalyze the degradation of the compound.

Recommended Purification Protocol:

  • Column Preparation: If using silica gel chromatography, it is advisable to neutralize the silica gel. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% v/v), and then packing the column with this slurry.

  • Solvent System: Use anhydrous solvents for the mobile phase.

  • Rapid Purification: Perform the purification as quickly as possible to minimize the time the compound is in contact with the stationary phase.

  • Alternative Methods: Consider alternative purification methods that do not use silica gel, such as preparative HPLC with a neutral stationary phase or crystallization.

Quantitative Data on Stability

β-Lactam AntibioticConditionHalf-life (t½)Reference
ImipenemIn broth (pH 7.25) at 36°C16.9 hours[4]
MeropenemIn broth (pH 7.25) at 36°C46.5 hours[4]
AmpicillinIn milk at 100°C26 minutes[5]
Penicillin GIn milk at 100°C43 minutes[5]

Note: The stability of your specific 2,5-Diazabicyclo[2.2.1]heptan-3-one derivative may vary depending on the nature of the substituents. It is always recommended to perform your own stability studies under your specific experimental conditions.

References

  • Kuti, J. L., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy.
  • Jarrahpour, A. A., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In Recent Advances in Pharmaceutical Sciences.
  • Bradford, E. J., et al. (2021). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases.
  • Turos, E., et al. (2007). Studies on Nonconventionally Fused Bicyclic β-Lactams. The Journal of Organic Chemistry.
  • Al-Tel, T. H. (2012). Synthesis of bicyclic γ-lactam derivatives by intramolecular carbene insertion and aza-Wittig reaction. Tetrahedron.
  • Hameed, A., & Akhtar, T. (2020).
  • Sheehan, J. C., & Bose, A. K. (1968). Synthesis of new bicyclic β-lactams. Journal of the Chemical Society C: Organic.
  • Singh, R., et al. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Chemical Neuroscience.
  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.
  • Rosen, T., et al. (2009). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development.
  • Gassman, P. G., & Guggenheim, T. L. (1988). bicyclo[2.1.0]pentane. Organic Syntheses.
  • Arion, V. B., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives.
  • Reddy, G. O., et al. (2015). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase.
  • Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology.
  • Roca, M., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science.

Sources

Troubleshooting

Technical Support Center: N-Protection and Deprotection of 2,5-Diazabicyclo[2.2.1]heptan-3-one

Welcome to the technical support center for the synthesis and modification of 2,5-diazabicyclo[2.2.1]heptan-3-one scaffolds. This constrained bicyclic lactam is a valuable building block in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and modification of 2,5-diazabicyclo[2.2.1]heptan-3-one scaffolds. This constrained bicyclic lactam is a valuable building block in medicinal chemistry. However, its unique stereoelectronic properties and the presence of two distinct nitrogen atoms present specific challenges during N-protection and deprotection steps.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to ensure your synthesis proceeds efficiently and with high fidelity.

Core Concepts: The Logic of Amine Protection

In multi-step synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The selection of a protecting group is governed by its stability to various reaction conditions and the ability to be removed selectively under conditions that do not affect other parts of the molecule—a principle known as orthogonality.[1][2]

For a diamine system like 2,5-diazabicyclo[2.2.1]heptan-3-one, common N-protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3][4]

Troubleshooting Guide & FAQs

This guide is formatted in a question-and-answer style to directly address the challenges you may be facing at the bench.

Part A: Troubleshooting N-Protection
Question 1: My N-Boc protection is sluggish and gives a low yield. What's going wrong?

Answer: This is a common issue stemming from the steric hindrance of the bicyclic scaffold and the moderate reactivity of the secondary amine.

  • Root Cause Analysis: The standard protocol of using di-tert-butyl dicarbonate (Boc₂O) with a mild base like triethylamine (TEA) often fails because the nucleophilicity of the nitrogen is insufficient to react efficiently. Furthermore, simple bases may not be strong enough to facilitate the reaction effectively.

  • Expert Recommendation:

    • Catalysis is Key: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate, which is then readily attacked by the amine.[5]

    • Solvent & Base Choice: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure your base is non-nucleophilic and sufficiently strong; diisopropylethylamine (DIPEA) or even sodium bicarbonate in a biphasic system can be effective.[6]

    • Monitor Stoichiometry: For mono-protection, use a slight excess (1.1-1.2 equivalents) of Boc₂O. Driving the reaction with a large excess can lead to di-protection.

Question 2: I'm getting a significant amount of the di-protected product when I only want to protect one nitrogen. How can I improve selectivity?

Answer: The two nitrogen atoms in the 2,5-diazabicyclo[2.2.1]heptan-3-one core, while electronically distinct (one is an amide, the other an amine), can both react under forcing conditions. Selectivity is a game of kinetics and stoichiometry.

  • Root Cause Analysis: Using a large excess of the protecting group reagent, elevated temperatures, or prolonged reaction times will inevitably lead to the formation of the di-protected species.

  • Expert Recommendation:

    • Control Stoichiometry: This is the most critical parameter. Begin with no more than 1.05 equivalents of your protecting agent (e.g., Boc₂O, Cbz-Cl). It is better to have an incomplete reaction and recover some starting material than to purify a mixture of mono- and di-protected products.

    • Lower the Temperature: Perform the reaction at 0 °C or even -10 °C. Lower temperatures will amplify the small differences in reactivity between the two nitrogen atoms, favoring kinetic control and mono-protection.

    • Slow Addition: Add the protecting agent dropwise over 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the reagent low, further promoting selective reaction at the more nucleophilic site.

Question 3: When using Cbz-Cl for protection, my reaction is messy and I see multiple byproducts. Why?

Answer: Benzyl chloroformate (Cbz-Cl) is a highly reactive acid chloride. Uncontrolled reactions can lead to over-alkylation and other side reactions, especially if the pH is not managed.

  • Root Cause Analysis: The reaction of Cbz-Cl with the amine liberates hydrochloric acid (HCl).[6] If not neutralized, this acid can protonate the starting amine, rendering it unreactive, or catalyze side reactions. Conversely, excessively high pH can promote racemization or hydrolysis of the Cbz-Cl reagent.[3]

  • Expert Recommendation:

    • Employ Schotten-Baumann Conditions: This classic method is ideal for Cbz protection. The reaction is run in a two-phase system (e.g., DCM/water or ether/water) with a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in the aqueous phase.[6]

    • Maintain pH 8-10: The base in the aqueous layer acts as an "HCl scavenger," neutralizing the acid as it's formed and maintaining an optimal pH range.[3] This keeps the amine nucleophilic without promoting unwanted side reactions. Monitor the pH of the aqueous layer during the addition of Cbz-Cl and add more base if necessary.

Part B: Troubleshooting N-Deprotection
Question 4: I'm struggling to remove the N-Boc group. My TFA treatment isn't working completely.

Answer: Incomplete Boc deprotection is usually due to insufficient acid strength, short reaction times, or the presence of water which can interfere with the reaction.

  • Root Cause Analysis: The mechanism of TFA-mediated Boc deprotection involves protonation of the carbamate followed by the elimination of a stable tert-butyl cation and CO₂.[7][8] If the conditions are not sufficiently acidic or the reaction is not allowed to proceed to completion, you will observe residual starting material.

  • Expert Recommendation:

    • Standard Conditions: A solution of 20-50% (v/v) TFA in anhydrous DCM is standard.[7][9] For many substrates, a 1:1 mixture is highly effective. Start the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours.[7]

    • Reaction Monitoring: Do not rely on a fixed time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, you can increase the concentration of TFA or the reaction time.

    • Scavengers (if applicable): If your molecule contains other nucleophilic residues (like tryptophan or methionine moieties), the liberated tert-butyl cation can cause unwanted alkylation.[10] In such cases, add a scavenger like triisopropylsilane (TIS) or water (2.5-5%) to the TFA cocktail to trap the cation.[7]

Question 5: My Cbz deprotection via catalytic hydrogenolysis (H₂, Pd/C) is failing. The catalyst seems to die.

Answer: This is a well-documented issue. The resulting bicyclic amine product can act as a poison to the palladium catalyst, inhibiting its own formation.[11] This is a form of product-induced deactivation.

  • Root Cause Analysis: Amines, particularly certain cyclic amines, can strongly adsorb to the surface of the palladium catalyst, blocking the active sites required for hydrogenolysis.[11] Sulfur-containing impurities from previous steps can also cause irreversible poisoning.[12]

  • Expert Recommendation:

    • Switch the Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more robust and less susceptible to amine poisoning than standard Pd/C.[13] It can sometimes overcome this issue.

    • Use Transfer Hydrogenation: This method avoids pressurized H₂ gas. Using a hydrogen donor like ammonium formate or formic acid with Pd/C can sometimes be more effective and is safer to handle.[13]

    • Abandon Hydrogenolysis - Use Acidic Cleavage: This is the most reliable solution. The Cbz group is readily cleaved by strong acids. A solution of 33% HBr in acetic acid at room temperature is highly effective.[13] Alternatively, for substrates with acid-sensitive groups, a milder Lewis acid approach using AlCl₃ in hexafluoroisopropanol (HFIP) can selectively cleave the Cbz group while tolerating many other functionalities.[13][14]

Question 6: The Fmoc deprotection with piperidine is very slow for my substrate.

Answer: While Fmoc is known for its mild, base-labile cleavage, sterically hindered substrates can slow the reaction rate significantly.

  • Root Cause Analysis: The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, where a base abstracts the acidic proton on the fluorenyl ring.[15] If access to this proton is sterically hindered, the reaction will be slow.

  • Expert Recommendation:

    • Add a Stronger, Non-Nucleophilic Base: A common strategy is to use a cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A solution of 2% DBU and 2% piperidine in DMF is often much more effective than the standard 20% piperidine solution for difficult deprotections.[15] DBU is a stronger base that accelerates the initial proton abstraction.

    • Ensure Proper Solvation: If the reaction is being performed on a solid support, ensure the resin is fully swollen in the solvent (e.g., DMF) before adding the deprotection solution. Poor swelling can dramatically reduce reaction rates.

Data & Protocols

Summary of N-Protecting Group Strategies
Protecting GroupAbbreviationProtection ReagentCommon Deprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocBoc₂O, DMAP (cat.)20-50% TFA in DCM; 4M HCl in dioxane[7][16]Cbz, Fmoc
BenzyloxycarbonylCbz or ZCbz-Cl, NaHCO₃H₂ (1 atm), Pd/C; HBr/AcOH; AlCl₃/HFIP[13][17]Boc, Fmoc
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Base20% Piperidine in DMF; 2% DBU/2% Piperidine in DMF[15][18]Boc, Cbz (mostly)
Experimental Workflow Visualization

The general logic for employing protecting groups follows a cyclical pattern of protection, reaction, and deprotection.

G cluster_0 Protection Phase cluster_1 Synthetic Modification cluster_2 Deprotection Phase Start Starting Material (Free Amine) Protect Protect Amine (e.g., with Boc₂O) Start->Protect Select Orthogonal Protecting Group React Perform Desired Reaction on Molecule Protect->React Isolate Protected Intermediate Deprotect Deprotect Amine (e.g., with TFA) React->Deprotect Isolate Modified Intermediate End Final Product (Free Amine) Deprotect->End

Caption: General workflow for using amine protecting groups.

Troubleshooting Cbz Deprotection: A Decision Tree

G Start Cbz Deprotection by Hydrogenolysis Fails CheckCatalyst Is the Pd/C catalyst old or from a new batch? Start->CheckCatalyst CheckSulfur Any sulfur reagents used in previous steps? CheckCatalyst->CheckSulfur No Solution_NewCatalyst Solution: Use fresh, high-quality Pd/C CheckCatalyst->Solution_NewCatalyst Yes ConsiderPoisoning Consider Product Inhibition: Amine poisoning the catalyst CheckSulfur->ConsiderPoisoning No Solution_Acid Solution: Use non-hydrogenolysis method (e.g., HBr/AcOH or AlCl₃/HFIP) CheckSulfur->Solution_Acid Yes (Sulfur Poisoning) ConsiderPoisoning->Solution_Acid Switch deprotection strategy Solution_Pearlman Solution: Use Pearlman's Catalyst (Pd(OH)₂/C) ConsiderPoisoning->Solution_Pearlman Try a more robust catalyst

Caption: Troubleshooting logic for Cbz deprotection failures.

Selected Experimental Protocols
Protocol 1: Mono-N-Boc Protection
  • Dissolve 2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add 4-dimethylaminopyridine (DMAP) (0.05 equiv).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the mono-Boc-protected product.

Protocol 2: N-Boc Deprotection with TFA
  • Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[7]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[9] A 1:1 mixture of TFA:DCM is often effective.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[7]

  • Concentrate the reaction mixture in vacuo to remove the TFA and DCM. Co-evaporation with toluene (3x) can help remove residual TFA.

  • Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize the TFA salt and obtain the free amine.

  • Extract the aqueous layer with DCM, combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.

Protocol 3: N-Cbz Deprotection using HBr/Acetic Acid
  • In a well-ventilated fume hood, dissolve the N-Cbz protected substrate (1.0 equiv) in a 33% (w/w) solution of hydrogen bromide in glacial acetic acid.[13]

  • Stir the mixture at room temperature. The reaction is often complete within 30-90 minutes. Monitor by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.

  • Collect the solid by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.

  • The free amine can be obtained by dissolving the salt in water and basifying with a suitable base (e.g., NaOH or Na₂CO₃) followed by extraction with an organic solvent.

References
  • BenchChem. A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc.
  • ACS Publications. Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Organic Letters.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • ACS Publications. Studies on Nonconventionally Fused Bicyclic β-Lactams. The Journal of Organic Chemistry.
  • ChemRxiv. Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis.
  • PubMed. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research.
  • BenchChem. Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • BenchChem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • BenchChem. Application Notes and Protocols for N-Cbz Deprotection.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • ScienceDirect. Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. Tetrahedron Letters.
  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
  • RSC Publishing. Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry.
  • ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
  • Reddit. Boc De-protection : r/Chempros.

Sources

Optimization

Analytical methods for purity assessment of 2,5-Diazabicyclo[2.2.1]heptan-3-one

Welcome to the Technical Support Center for the analytical assessment of 2,5-Diazabicyclo[2.2.1]heptan-3-one (CAS: 1506560-22-0)[1]. As a highly rigid bicyclic scaffold, this molecule is frequently utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical assessment of 2,5-Diazabicyclo[2.2.1]heptan-3-one (CAS: 1506560-22-0)[1]. As a highly rigid bicyclic scaffold, this molecule is frequently utilized in medicinal chemistry as a conformationally restricted piperazine analog and a γ-lactam mimic of β-lactam antibiotics[2].

However, its unique structural features—specifically the basic secondary amine, the polar lactam moiety, and its chiral centers—present distinct challenges during chromatographic and spectroscopic analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind analytical failures and provide self-validating, field-proven methodologies to ensure the scientific integrity of your purity assessments.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and poor resolution for 2,5-Diazabicyclo[2.2.1]heptan-3-one during achiral HPLC analysis? The Causality: The molecule contains a secondary amine at the 5-position. At neutral or slightly acidic pH, this amine is protonated. Standard silica-based C18 columns contain residual, unreacted silanol groups (Si-O⁻) that act as weak cation exchangers. The protonated amine interacts strongly with these silanols, causing the analyte to "stick" and release slowly, resulting in severe peak tailing. The Solution: You must suppress this secondary interaction. Switch to an end-capped, hybrid-silica column designed for basic compounds (e.g., Waters XBridge BEH C18)[3]. Furthermore, use a mobile phase buffered with 10 mM Ammonium Acetate (NH₄OAc). The ammonium ions compete for any remaining active silanol sites, effectively masking them and yielding sharp, symmetrical peaks[3].

Q2: How do I effectively resolve the (1S,4S) and (1R,4R) enantiomers to determine enantiomeric excess (ee)? The Causality: The rigid bicyclic cage requires a chiral stationary phase capable of stereoselective hydrogen bonding and inclusion complexation. Standard reversed-phase methods cannot distinguish between the spatial orientations of the lactam and amine groups. The Solution: Employ a cellulose-based chiral column, specifically the Daicel Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))[4]. Run a normal-phase isocratic elution using Hexane and Isopropanol. Crucial adjustment: Add 0.1% Diethylamine (DEA) to the mobile phase. The DEA acts as a basic modifier, preventing the secondary amine of your analyte from non-specifically binding to the chiral stationary phase, thereby preventing peak broadening.

Q3: My LC-MS total ion chromatogram (TIC) shows poor ionization efficiency. How can I improve the signal-to-noise ratio? The Causality: The lactam carbonyl and the secondary amine have vastly different proton affinities. If the mobile phase pH is not strictly controlled, ionization in Electrospray Ionization (ESI) becomes inconsistent, leading to signal suppression. The Solution: Operate strictly in ESI+ mode. Ensure your aqueous mobile phase contains 0.1% Formic Acid. This lowers the pH sufficiently to fully protonate the secondary amine (pKa ~8-9), driving the quantitative formation of the [M+H]⁺ ion at m/z 113.1[5].

Q4: In ¹H-NMR, the amine proton signal is missing or extremely broad. Is my compound degrading? The Causality: Broadening or absence of the N-H proton is a classic artifact, not a sign of degradation. It is caused by rapid chemical exchange with trace moisture in the NMR solvent, compounded by the quadrupolar relaxation moment of the adjacent ¹⁴N nucleus[2]. The Solution: Use strictly anhydrous solvents (e.g., DMSO-d₆ stored over molecular sieves). To definitively observe the N-H peak, run the NMR at a lower temperature (e.g., 273 K) to slow down the proton exchange rate, which will sharpen the signal.

Part 2: Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical run must prove its own validity. The following protocols include mandatory System Suitability Tests (SST).

Protocol A: Achiral Chemical Purity & LC-MS Confirmation

Objective: Determine overall chemical purity (target ≥ 95%) and confirm molecular mass[5].

  • System Preparation: Install a Waters XBridge BEH C18 XP column (50 x 2.1 mm, 2.5 μm)[3]. Set the column oven to 50 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Setup:

    • Phase A: 5:95 Acetonitrile:Water containing 10 mM NH₄OAc[3].

    • Phase B: 95:5 Acetonitrile:Water containing 10 mM NH₄OAc[3].

  • Gradient Program: Run a linear gradient from 0% to 100% Phase B over 3.0 minutes at a flow rate of 1.1 mL/min[3].

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of extended chromophores) and configure the MS for ESI+ scanning m/z 50-300.

  • Self-Validation (SST): Before running samples, inject a blank (Phase A) to confirm zero carryover. Next, inject a 0.1 mg/mL reference standard of 2,5-Diazabicyclo[2.2.1]heptan-3-one. Pass criteria: The peak tailing factor must be ≤ 1.5, and the MS must show a dominant base peak at m/z 113.1 [M+H]⁺.

Protocol B: Enantiomeric Excess (ee) Determination

Objective: Quantify the enantiomeric purity of the specific chiral batch (e.g., the (1S,4S) enantiomer, CAS 80986-21-6)[6].

  • System Preparation: Install a Daicel Chiralcel OD-H column (4.6 mm x 250 mm)[4]. Flush the system with isopropanol before introducing the normal-phase solvents.

  • Mobile Phase Setup: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA) and degas thoroughly.

  • Run Conditions: Set the flow rate to 1.0 mL/min and maintain the column at exactly 25 °C. Isocratic runs are highly sensitive to temperature fluctuations.

  • Detection: Monitor UV absorbance at 254 nm[4].

  • Self-Validation (SST): Inject a racemic mixture of (1S,4S) and (1R,4R) 2,5-Diazabicyclo[2.2.1]heptan-3-one. Pass criteria: The method is only valid for batch release if the resolution (Rs) between the two enantiomeric peaks is ≥ 1.5 (baseline separation).

Part 3: Quantitative Data & Specifications

The following table summarizes the target analytical specifications required for the batch release of this scaffold in drug development workflows.

ParameterAnalytical MethodTarget SpecificationMechanistic Rationale
Chemical Purity Achiral HPLC-UV≥ 95.0% (Area %)Ensures the absence of linear synthesis precursors and degradation products[5].
Enantiomeric Excess Chiral HPLC≥ 99.0% eeVerifies the stereospecificity of the bicyclic cage, critical for target binding[4].
Molecular Mass LC-MS (ESI+)m/z 113.1 [M+H]⁺Confirms molecular identity (Exact Mass: 112.06 g/mol )[5].
Structural Integrity ¹H & ¹³C NMRConforms to structureValidates the rigid γ-lactam mimic framework and absence of organic solvents[2].

Part 4: Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical workflow, ensuring all critical quality attributes (CQAs) of the molecule are assessed prior to batch release.

PurityWorkflow Start 2,5-Diazabicyclo[2.2.1]heptan-3-one Batch Sample ChemPurity Chemical Purity (Achiral HPLC & LC-MS) Start->ChemPurity ChiralPurity Enantiomeric Purity (Chiral HPLC) Start->ChiralPurity StructID Structural Confirmation (1H/13C NMR) Start->StructID PassChem Purity ≥ 95% m/z 113.1 [M+H]+ ChemPurity->PassChem PassChiral ee ≥ 99% (1S,4S) or (1R,4R) ChiralPurity->PassChiral PassStruct Rigid Scaffold Verified StructID->PassStruct Release Final QA Release PassChem->Release PassChiral->Release PassStruct->Release

Analytical workflow for the purity assessment of 2,5-Diazabicyclo[2.2.1]heptan-3-one.

References

  • Title: 1506560-22-0, 2,5-Diazabicyclo[2.2.1]heptan-3-one Source: AccelaChem URL:[Link]

  • Title: WO2024040109A2 - Kras inhibitors Source: Google Patents URL
  • Title: (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Source: ResearchGate URL:[Link]

  • Title: An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics Source: ResearchGate / Journal of the Chemical Society URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,5-Diazabicyclo[2.2.1]heptan-3-one Derivatization

Welcome to the technical support center for the derivatization of 2,5-diazabicyclo[2.2.1]heptan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 2,5-diazabicyclo[2.2.1]heptan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable scaffold. The unique bridged structure of this lactam offers a rigid and stereochemically defined framework, making it an attractive building block in medicinal chemistry.[1][2] However, its derivatization requires careful consideration of reaction conditions to achieve optimal yields and purity. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the derivatization of 2,5-diazabicyclo[2.2.1]heptan-3-one.

Issue 1: Low or No Yield in N-Acylation or N-Alkylation Reactions

Question: I am attempting to N-acylate/N-alkylate my 2,5-diazabicyclo[2.2.1]heptan-3-one, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low yields in N-acylation or N-alkylation reactions of this bicyclic lactam can stem from several factors, primarily related to the reactivity of the nitrogen atoms and the stability of the reagents.

  • Insufficient Basicity: The nitrogen atoms in the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold are basic, but a strong enough base is often required to deprotonate the nitrogen for efficient reaction with an electrophile. If you are using a weak base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), it may not be sufficient to generate the nucleophilic amide or amine required for the reaction to proceed efficiently.

    • Solution: Consider using a stronger base. For N-alkylation, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective. For acylations, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate. In some cases, particularly for less reactive electrophiles, stronger bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) may be necessary.[3]

  • Steric Hindrance: The bridged structure of the scaffold can create significant steric hindrance around the nitrogen atoms, particularly at the N5 position. If you are using a bulky electrophile, the reaction may be slow or may not proceed at all.

    • Solution: If possible, consider using a less sterically hindered electrophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, be cautious of potential side reactions at higher temperatures.

  • Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Ensure your solvent fully dissolves the 2,5-diazabicyclo[2.2.1]heptan-3-one starting material. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are often good choices. Gentle heating can also improve solubility.

  • Reagent Decomposition: The electrophile (e.g., acyl chloride or alkyl halide) may be susceptible to hydrolysis or decomposition, especially if trace amounts of water are present in the reaction mixture.

    • Solution: Use freshly opened or purified reagents. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing multiple spots on TLC, and I am struggling to isolate my desired product. What are the common side reactions, and how can I suppress them?

Answer:

The formation of multiple products is a common challenge, often due to the presence of two reactive nitrogen atoms and the potential for side reactions involving the lactam carbonyl.

  • Lack of Chemoselectivity: The primary cause of multiple products is often the non-selective reaction at both the N2 and N5 positions. The relative nucleophilicity of these two nitrogens can be similar, leading to a mixture of mono- and di-substituted products.

    • Solution: The most robust solution is the use of an orthogonal protecting group strategy.[4] By selectively protecting one nitrogen, you can direct the derivatization to the other. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting one of the nitrogens, as it can be readily introduced and later removed under acidic conditions.[5]

  • Ring Opening/Hydrolysis: The bicyclic lactam can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of amino acid byproducts.

    • Solution: Maintain a neutral or slightly basic pH during the reaction and workup. If the reaction requires strong base, use it at low temperatures and for the minimum time necessary. During workup, avoid prolonged exposure to strong acids or bases. A buffered aqueous solution can be used for quenching the reaction.

  • N-Alkylation at the Lactam Carbonyl (O-Alkylation): While less common for amides than for esters, under certain conditions (e.g., with highly reactive alkylating agents like Meerwein's salt), O-alkylation of the lactam carbonyl can occur, leading to the formation of an imino ether.

    • Solution: Use less reactive alkylating agents if possible. Standard N-alkylation conditions with alkyl halides and a suitable base are less likely to result in O-alkylation.

  • Decomposition with Certain Solvents: As noted in online discussions among chemists, solvents like DMF can decompose at high temperatures, especially in the presence of a base, to generate dimethylamine.[6] This can then react with your electrophile, leading to an undesired byproduct.

    • Solution: If high temperatures are required, consider using a more stable solvent like DMSO or sulfolane. Alternatively, explore if the reaction can be conducted at a lower temperature for a longer duration.

Issue 3: Difficulty in Product Purification

Question: I have successfully formed my desired product, but I am finding it difficult to purify by column chromatography. What strategies can I use to improve separation?

Answer:

Purification of 2,5-diazabicyclo[2.2.1]heptan-3-one derivatives can be challenging due to their polarity and potential for streaking on silica gel.

  • Optimizing the Solvent System: The choice of eluent for column chromatography is critical. A systematic approach to finding the right solvent system is recommended.

    • Solution: Start with a relatively non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a more polar solvent like methanol can help to elute highly polar compounds. If the compound is basic, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can significantly improve peak shape and reduce tailing on silica gel.

  • Alternative Stationary Phases: If your compound is very polar or interacts strongly with silica gel, consider using a different stationary phase.

    • Solution: Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is another powerful option for purifying polar compounds.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification, often providing material of very high purity.

    • Solution: Experiment with a variety of solvent systems to induce crystallization. A good starting point is to dissolve the compound in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until turbidity is observed. Allowing the solution to stand at room temperature or in the refrigerator can promote crystal growth.

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of 2,5-Diazabicyclo[2.2.1]heptan-3-one

This protocol describes the selective protection of one nitrogen atom, which is a crucial first step for many derivatization strategies.

Materials:

  • 2,5-Diazabicyclo[2.2.1]heptan-3-one

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA (1.1 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the mono-Boc-protected product.

Protocol 2: N-Alkylation of Mono-Boc-Protected 2,5-Diazabicyclo[2.2.1]heptan-3-one

This protocol details the alkylation of the unprotected nitrogen.

Materials:

  • Mono-Boc-protected 2,5-diazabicyclo[2.2.1]heptan-3-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of mono-Boc-protected 2,5-diazabicyclo[2.2.1]heptan-3-one (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Troubleshooting

Workflow for Selective Derivatization

selective_derivatization start 2,5-Diazabicyclo[2.2.1]heptan-3-one boc_protection Mono-N-Boc Protection start->boc_protection protected_intermediate N-Boc-2,5-diazabicyclo [2.2.1]heptan-3-one boc_protection->protected_intermediate derivatization N-Acylation or N-Alkylation protected_intermediate->derivatization derivatized_product Derivatized Product derivatization->derivatized_product deprotection Boc Deprotection (e.g., TFA) derivatized_product->deprotection final_product Final Derivatized Scaffold deprotection->final_product

Caption: General workflow for the selective derivatization of 2,5-diazabicyclo[2.2.1]heptan-3-one.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting decision decision start Low Yield Observed check_base Is the base strong enough? start->check_base increase_basicity Use a stronger base (e.g., NaH, KHMDS) check_base->increase_basicity No check_temp Is the reaction temperature optimal? check_base->check_temp Yes increase_temp Increase temperature cautiously check_temp->increase_temp No check_reagents Are reagents pure and anhydrous? check_temp->check_reagents Yes purify_reagents Use fresh/purified reagents and anhydrous conditions check_reagents->purify_reagents No check_solubility Is everything in solution? check_reagents->check_solubility Yes change_solvent Change to a better solvent (e.g., DMF, DMSO) check_solubility->change_solvent No final_check Re-evaluate stoichiometry and reaction time check_solubility->final_check Yes

Caption: Decision tree for troubleshooting low reaction yields.

Summary of Key Reaction Parameters

ParameterRecommendation for N-AcylationRecommendation for N-AlkylationRationale
Base TEA with catalytic DMAP, or pyridineNaH, KOtBu, K₂CO₃, Cs₂CO₃To effectively deprotonate the nitrogen for nucleophilic attack.
Solvent Anhydrous DCM, THF, or ACNAnhydrous THF, DMF, or DMSOTo ensure solubility of reactants and compatibility with the chosen base.
Temperature 0 °C to room temperatureRoom temperature to elevated temperatures (e.g., 50-80 °C)To balance reaction rate with the potential for side reactions.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)To prevent hydrolysis of reagents and side reactions with atmospheric moisture.

References

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Center for Biotechnology Information. Available at: [Link]

  • Jordis, U., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Semantic Scholar. Available at: [Link]

  • University of Bath. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bath. Available at: [Link]

  • Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Available at: [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in 2,5-Diazabicyclo[2.2.1]heptan-3-one Synthesis

Welcome to the Technical Support Center for the stereoselective synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical purity during the synthesis of this valuable bicyclic lactam scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you avoid racemization and achieve your desired stereoisomer with high fidelity.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary cause of racemization during the synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one?

A1: The principal cause of racemization, or more accurately, epimerization, in the synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one is the deprotonation of the chiral carbon atom at the C-4 position, which is alpha to the lactam carbonyl group. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both C-4 epimers and thus a loss of stereochemical purity.[1] Acidic conditions can also facilitate racemization through the formation of a planar enol tautomer, although base-mediated enolization is the more common issue in this specific synthesis.

Q2: Which steps in the synthesis are most susceptible to racemization?

A2: The most critical step for potential racemization is the intramolecular cyclization to form the bicyclic lactam. This step often requires the use of a base to deprotonate a precursor, such as a mesylate or tosylate-activated alcohol, to facilitate nucleophilic attack by the nitrogen atom. The choice of base and the reaction conditions during this cyclization are paramount to preserving the stereochemistry at C-4. Additionally, any preceding or subsequent steps that expose the molecule to harsh basic or acidic conditions, or prolonged heating, can also pose a risk of epimerization.

Q3: How does the choice of N-protecting group on the pyrrolidine ring influence racemization?

A3: The N-protecting group on the pyrrolidine nitrogen plays a crucial role in the stereochemical outcome. Electron-withdrawing protecting groups, such as benzoyl (Bz) or tosyl (Ts), can increase the acidity of the C-2 proton of the proline-derived precursor. This increased acidity can facilitate an "epimerization-lactamization cascade" under basic conditions, where epimerization at C-2 is followed by intramolecular cyclization.[2] This can be an undesired side reaction if the goal is to retain the original stereochemistry. In contrast, protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are less likely to promote this specific C-2 epimerization. However, the primary concern remains the C-4 position during the lactam formation. The electronic nature of the protecting group on the nitrogen that becomes part of the lactam can influence the ease of enolate formation.

Q4: Are there specific starting materials that are preferred to minimize racemization?

A4: Yes, the most common and reliable starting material for the stereoselective synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives is trans-4-hydroxy-L-proline.[3][4] This starting material provides a pre-defined stereochemistry at the key chiral centers. The synthesis of both (1S,4S) and (1R,4R) enantiomers of the parent 2,5-diazabicyclo[2.2.1]heptane scaffold has been well-established from this precursor. By carefully planning the synthetic route and controlling the reaction conditions, the inherent chirality of hydroxyproline can be transferred to the final product with high fidelity.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Significant loss of enantiomeric excess (%ee) in the final 2,5-Diazabicyclo[2.2.1]heptan-3-one product.

Possible Cause A: Use of a strong, non-hindered base during cyclization. Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium methoxide (NaOMe) can readily deprotonate the C-4 position, leading to the formation of the planar enolate and subsequent racemization.

  • Solution: Opt for a milder, sterically hindered base. Bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine are less likely to cause epimerization due to their steric bulk, which can disfavor the abstraction of the C-4 proton.[5][6] In some cases, weaker inorganic bases like potassium carbonate (K₂CO₃) in a suitable solvent can also be effective while minimizing racemization.

Possible Cause B: Elevated reaction temperatures or prolonged reaction times. Heat provides the necessary activation energy for the enolization process. Extended reaction times increase the duration the product is exposed to conditions that can cause epimerization, allowing the system to reach a thermodynamic equilibrium of epimers.

  • Solution: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate.[7] For many cyclization reactions, starting at 0°C or even lower (e.g., -20°C or -78°C) and slowly warming to room temperature is a common strategy. It is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS to quench the reaction as soon as the starting material is consumed, avoiding unnecessary exposure to the reaction conditions.

Possible Cause C: Inappropriate solvent choice. Polar aprotic solvents like DMF or DMSO can stabilize the enolate intermediate, potentially accelerating the rate of racemization.

  • Solution: Consider using less polar solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) if the solubility of the starting materials allows. These solvents are less effective at stabilizing the enolate intermediate, which can help to suppress epimerization.

Problem 2: Inconsistent or poor yields during the stereoselective synthesis.

Possible Cause A: Competing elimination or intermolecular side reactions. The use of strong bases can sometimes lead to elimination reactions if a suitable leaving group is present, or intermolecular reactions if the concentration is too high.

  • Solution: In addition to using a milder base, consider running the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular side reactions. Ensure that the leaving group on the precursor is optimal for substitution rather than elimination.

Possible Cause B: Incomplete reaction due to insufficient activation or low temperature. While low temperatures are crucial for preventing racemization, they can also slow down the desired reaction to an impractical rate.

  • Solution: A careful balance must be struck. If the reaction is too slow at low temperatures, a more reactive leaving group on the precursor (e.g., triflate instead of tosylate) could be considered. Alternatively, a systematic study to find the optimal temperature that provides a good yield of the desired product with minimal racemization is recommended.

Experimental Protocols and Methodologies

Protocol 1: Stereoretentive Synthesis of (1S,4S)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one from a Hydroxyproline-derived Precursor

This protocol is designed to minimize epimerization at the C-4 position through the use of a mild base and controlled temperature.

Step 1: Preparation of the Mesylated Precursor (Assuming the synthesis of (2S, 4R)-1-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine and subsequent protection and functionalization to yield the amino-alcohol precursor with a free secondary amine and a primary alcohol with a mesyl leaving group).

Step 2: Intramolecular Cyclization (Lactam Formation)

  • Dissolve the amino-mesylate precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.05 M in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0°C using an ice-water bath.[7]

  • Add triethylamine (1.5 eq) dropwise to the cooled solution over 10 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.

  • Once the starting material is fully consumed (typically within 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (1S,4S)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity Determination

To accurately quantify the extent of racemization, a validated chiral HPLC method is essential.[8][9]

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for separating enantiomers of cyclic compounds.[8]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol. The ratio will need to be optimized for the specific derivative of 2,5-diazabicyclo[2.2.1]heptan-3-one being analyzed. A starting point could be 80:20 (n-hexane:isopropanol).

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-254 nm, depending on the protecting groups).

  • Sample Preparation: Prepare a standard of the racemic mixture to identify the retention times of both enantiomers. Dissolve a known concentration of the synthesized product in the mobile phase for analysis.

  • Quantification: The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers using the formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Data Presentation and Mechanistic Insights

The choice of base and reaction conditions can dramatically impact the stereochemical purity of the final product. The following table summarizes hypothetical, yet representative, data on the influence of different bases on the enantiomeric excess of the product.

Base Temperature (°C) Reaction Time (h) Yield (%) Enantiomeric Excess (%ee)
Sodium Hydride (NaH)25127540
Potassium Carbonate (K₂CO₃)25246085
Triethylamine (TEA)252465>98
N,N-Diisopropylethylamine (DIPEA)251870>98

This table illustrates that stronger bases like NaH can lead to significant erosion of stereochemical purity, while milder organic bases like TEA and DIPEA are much more effective at preserving it.

Mechanistic Diagrams

The following diagrams illustrate the key chemical transformations and the mechanism of racemization.

Synthesis_and_Racemization cluster_0 Stereoretentive Synthesis cluster_1 Racemization Pathway Start Hydroxyproline Derivative Precursor Amino-mesylate Precursor Start->Precursor Multi-step functionalization Product (1S,4S)-2,5-Diazabicyclo [2.2.1]heptan-3-one Precursor->Product Intramolecular Cyclization (Mild Base, Low Temp) ChiralLactam (1S,4S)-Lactam Enolate Planar Enolate (Achiral Intermediate) ChiralLactam->Enolate Deprotonation at C-4 (Strong Base / Heat) Enolate->ChiralLactam Reprotonation Epimer (1R,4S)-Lactam (Epimer) Enolate->Epimer Reprotonation (opposite face)

Caption: Synthetic pathway and competing racemization mechanism.

The diagram above illustrates the desired stereoretentive synthetic route from a hydroxyproline derivative to the target bicyclic lactam. It also depicts the undesirable racemization pathway that can occur under harsh basic conditions, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity at the C-4 position.

References

  • Cui, B., Shen, Y., & Hidai, M. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. Available from: [Link]

  • Ambast, P. K., Shaquiquzzaman, M., & Shard, A. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available from: [Link]

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(ii), 69-81. Available from: [Link]

  • Cui, B., et al. (2015). An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. ResearchGate. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. Available from: [Link]

  • Portoghese, P. S., & Sepp, D. T. (1971). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes 1. Journal of Heterocyclic Chemistry, 8(6), 993-998. Available from: [Link]

  • González-Olvera, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655-672. Available from: [Link]

  • Raines, R. T., & Benoiton, N. L. (1981). Racemization of amino acid derivatives. N-methyl-L-amino acids do not racemize. International Journal of Peptide and Protein Research, 17(2), 197-202.
  • Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-118. Available from: [Link]

  • Bode, J. W. (2014). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 5, 4680. Available from: [Link]

  • Bofill, J. M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2587-2657. Available from: [Link]

  • Kumar, A., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67-71. Available from: [Link]

  • Carpino, L. A., & El-Faham, A. (1995). The Di-tert-butyl-N,N-diethylphosphoramidite and 2,4,6-collidine combination: a highly effective coupling reagent for hindered N-methylamino acids. The Journal of Organic Chemistry, 60(11), 3561-3564.
  • Hassan, M. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1146-1155. Available from: [Link]

  • Bhushan, R., & Kumar, V. (2013). Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples. Journal of Pharmaceutical Analysis, 3(4), 229-242. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Vaskevich, T., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(3), 3788-3798. Available from: [Link]

  • Zhang, Y., et al. (2012). Theoretical study on the mechanisms of Proline‐catalyzed Mannich reaction between acetaldehyde and N‐Boc imines. Journal of Computational Chemistry, 33(2), 167-176. Available from: [Link]

  • Raines, R. T. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Accounts of Chemical Research, 49(8), 1603-1613. Available from: [Link]

  • Banik, B. K. (2012). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Organic & Medicinal Chemistry International Journal, 4(4). Available from: [Link]

  • Wiles, C., & Watts, P. (2014). Design and Application of a Low-Temperature Continuous Flow Chemistry Platform. Organic Process Research & Development, 18(11), 1356-1365. Available from: [Link]

  • Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062.
  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Available from: [Link]

  • Interchim. (2019). Solutions for low temperature synthesis. Available from: [Link]

  • K. G. Green, W. M. Wuest, in Comprehensive Organic Synthesis II, 2nd ed. (Eds.: P. Knochel, G. A. Molander), Elsevier, Amsterdam, 2014 , vol. 8, pp. 488-632. Available from: [Link]

  • Hwang, I. T., et al. (2000). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 65(17), 5133-5137. Available from: [Link]

  • Hayward, J. J., & Woodward, R. L. (2011). Topochemical manipulation of perovskites: low-temperature reaction strategies for directing structure and properties. Dalton Transactions, 40(15), 3685-3695. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Bicyclic Lactams

Welcome to the technical support center for the synthesis of bicyclic lactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encount...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of bicyclic lactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these valuable heterocyclic motifs. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting.

Introduction: The Challenge of the Bicyclic Core

Bicyclic lactams are privileged scaffolds in medicinal chemistry and natural product synthesis, owing to their conformational rigidity and diverse biological activities. However, their construction is often fraught with challenges, including issues with reactivity, selectivity, and purification. This guide provides a structured approach to troubleshooting common pitfalls in their synthesis.

Section 1: Troubleshooting Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic structures, but its application to bicyclic lactam synthesis can be problematic.

FAQ 1: My RCM reaction is not proceeding to completion, or I'm observing low yields. What are the likely causes?

Answer:

Low conversion in RCM reactions for bicyclic lactam synthesis can stem from several factors. Catalyst deactivation is a primary concern. Impurities in the substrate or solvent, such as water, peroxides, or sulfur-containing compounds, can poison the ruthenium catalyst. Additionally, the inherent strain of the target bicyclic system can lead to an unfavorable equilibrium for the ring-closed product.[1]

Troubleshooting Protocol:

  • Substrate and Solvent Purity:

    • Ensure your diene precursor is meticulously purified. Flash chromatography is often necessary to remove trace impurities.

    • Use freshly distilled, deoxygenated solvents. Toluene or dichloromethane are common choices. Sparging the solvent with argon for 15-30 minutes prior to use is highly recommended.[2]

  • Catalyst Choice and Handling:

    • Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and efficient.[3]

    • Handle the catalyst under an inert atmosphere (glovebox or Schlenk line) to prevent degradation.

  • Reaction Conditions:

    • Concentration: RCM is an intramolecular process, so high dilution (0.001–0.05 M) is crucial to disfavor intermolecular oligomerization.[1]

    • Temperature: While many RCM reactions proceed at room temperature, gentle heating (40–60 °C) can sometimes overcome a high activation barrier.

    • Ethylene Removal: The ethylene byproduct can inhibit the catalyst. Conducting the reaction under a gentle stream of argon or under vacuum can help drive the equilibrium towards the product.[1]

FAQ 2: I'm observing significant formation of oligomers or dimers. How can I promote the desired intramolecular cyclization?

Answer:

The formation of oligomeric byproducts is a classic sign that the intermolecular reaction is competing with or favored over the intramolecular ring closure.[1] This is typically a concentration-dependent issue.

Troubleshooting Workflow:

RCM_Troubleshooting Start Oligomer Formation Observed Check_Concentration Is reaction concentration ≤ 0.01 M? Start->Check_Concentration Decrease_Concentration Decrease concentration to 0.001-0.005 M Check_Concentration->Decrease_Concentration No Slow_Addition Employ slow addition of substrate and/or catalyst Check_Concentration->Slow_Addition Yes Decrease_Concentration->Slow_Addition Check_Substrate Analyze substrate structure Slow_Addition->Check_Substrate Result Increased yield of desired monomer Slow_Addition->Result Modify_Substrate Modify substrate to favor cyclization (e.g., Thorpe-Ingold effect) Check_Substrate->Modify_Substrate Modify_Substrate->Result Purification_Strategy Start Crude Product Mixture Initial_Chromatography Silica Gel Flash Chromatography Start->Initial_Chromatography Check_Purity Assess Purity (TLC, LC-MS, NMR) Initial_Chromatography->Check_Purity Pure Pure Product Check_Purity->Pure Purity > 95% Impure Product still impure Check_Purity->Impure Purity < 95% Advanced_Techniques Advanced Purification Techniques Impure->Advanced_Techniques Reverse_Phase Reverse-Phase Chromatography (C18) Advanced_Techniques->Reverse_Phase Crystallization Crystallization Advanced_Techniques->Crystallization SFC Supercritical Fluid Chromatography (SFC) Advanced_Techniques->SFC Reverse_Phase->Pure Crystallization->Pure SFC->Pure

Sources

Optimization

Characterization of unexpected products in 2,5-Diazabicyclo[2.2.1]heptan-3-one reactions

Technical Support Center: 2,5-Diazabicyclo[2.2.1]heptan-3-one Reactions A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2,5-Diazabicyclo[2.2.1]heptan-3-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Diazabicyclo[2.2.1]heptan-3-one Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2,5-Diazabicyclo[2.2.1]heptan-3-one. This bicyclic lactam is a valuable, conformationally rigid scaffold in medicinal chemistry and drug discovery.[1] Its inherent ring strain, a key feature for desired reactivity, also makes it susceptible to unexpected side reactions. This guide provides in-depth troubleshooting for identifying and mitigating the formation of common, unexpected byproducts.

The core structure contains a strained four-membered β-lactam ring fused to a five-membered ring.[2] This high degree of ring strain makes the lactam's carbonyl group significantly more electrophilic and susceptible to nucleophilic attack compared to a typical acyclic amide.[2][3] While this enhanced reactivity is often exploited, it can also be a source of undesired products if reaction conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a complex mixture of products. Where should I start my investigation?

A1: Start by confirming the purity of your starting material and the integrity of your solvent. The 2,5-diazabicyclo[2.2.1]heptan-3-one core is susceptible to hydrolysis. Trace amounts of water or acid/base impurities in your solvent can initiate side reactions. We recommend using freshly distilled, anhydrous solvents and storing the lactam starting material under an inert atmosphere in a desiccator.[4]

Q2: What are the most common unexpected products I might encounter?

A2: The most prevalent unexpected products arise from the cleavage of the strained lactam ring. This can occur via hydrolysis (from water) or aminolysis/alcoholysis (from amine or alcohol nucleophiles/solvents), leading to substituted proline derivatives.[5] Another potential issue, particularly under basic conditions, is epimerization at the α-carbon to the carbonyl, which can lead to diastereomeric byproducts.[6][7][8]

Q3: Which analytical techniques are most effective for identifying these byproducts?

A3: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and high-field Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. LC-MS can help separate and identify the molecular weights of the components in your mixture. For example, a ring-opened hydrolysis product will have a mass increase of 18 Da (M+18) compared to your starting material. High-resolution NMR (¹H, ¹³C, COSY, HSQC) is then crucial for definitively elucidating the structure of the isolated byproduct.[9][10]

Troubleshooting Guide 1: Unintended Lactam Ring-Opening

One of the most common challenges is the nucleophilic cleavage of the C-N bond in the lactam ring, leading to the formation of a substituted cis-4-aminoproline derivative. This is driven by the release of significant ring strain.[3]

Problem: You observe a major byproduct with a molecular weight corresponding to your starting material plus the mass of your solvent (e.g., +18 for water, +32 for methanol) or another nucleophile present in the reaction. ¹³C NMR analysis shows the disappearance of the lactam carbonyl signal (~175 ppm) and the appearance of a carboxylic acid or ester signal (170-175 ppm).

Plausible Cause & Mechanism

The bicyclic system significantly reduces the typical amide resonance by forcing the bridgehead nitrogen into a pyramidal, sp³-like geometry. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] Under acidic or basic conditions, even weak nucleophiles like water or alcohols can initiate ring-opening.

dot digraph "Ring_Opening_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} enddot Caption: Mechanism of nucleophilic ring-opening.

Recommended Solutions & Protocols
ParameterRecommendation to Minimize Ring-OpeningRationale
pH / Acidity Maintain strictly neutral or slightly acidic (pH 5-6) conditions if possible. Avoid strong acids or bases.Both strong acid (protonation of carbonyl) and strong base (hydroxide attack) catalyze hydrolysis.[11][12] Maximum stability for many lactams is found in a slightly acidic pH range.[12]
Solvent Use high-purity, anhydrous, aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile).Prevents the solvent from acting as a nucleophile.
Temperature Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate.Reduces the rate of competing side reactions, including hydrolysis, which often have higher activation energies.
Workup Employ a non-aqueous workup if feasible. If an aqueous workup is necessary, keep it brief, cold, and buffered to a neutral pH.Minimizes contact time with water, especially under conditions where the pH might fluctuate.

Troubleshooting Guide 2: Epimerization at C4

The stereochemical integrity of the bridgehead carbons (C1 and C4) is crucial for the biological activity of many derivatives. Epimerization, particularly at C4 (the α-carbon to the carbonyl), can occur under certain conditions.

Problem: You obtain a mixture of diastereomers that are difficult to separate. ¹H NMR shows a doubling of specific signals, particularly the bridgehead protons, indicating the presence of a second stereoisomer.

Plausible Cause & Mechanism

Under basic conditions, the proton at the C4 position can be abstracted to form an enolate intermediate. While the bridgehead position makes this less favorable than in a monocyclic system, it is a known pathway, especially with strong bases or elevated temperatures.[1][7] Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original and the epimerized product. This process is often a key step in synthetic routes to access the alternative diastereomer.[6][8]

dot digraph "Epimerization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} enddot Caption: Base-catalyzed epimerization via an enolate intermediate.

Recommended Solutions & Protocols
ParameterRecommendation to Minimize EpimerizationRationale
Base Selection Use non-nucleophilic, sterically hindered bases (e.g., Proton Sponge, DBU in some cases) instead of strong, unhindered bases like alkoxides or LDA if possible.Minimizes proton abstraction at the C4 position. The choice is highly reaction-dependent.
Temperature Maintain low temperatures (e.g., -78 °C to 0 °C) when a base is present.Enolate formation is thermodynamically less favorable at lower temperatures.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Prolonged exposure to basic conditions increases the likelihood of epimerization.

Experimental Protocol: Characterization of an Unknown Byproduct

If you have isolated an unexpected product, this general workflow can aid in its characterization.

G

Step 1: Purity and Mass Determination

  • Isolate the byproduct using column chromatography or preparative HPLC.

  • Submit the pure sample for high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the molecular formula. Compare this to the starting material and potential adducts (e.g., +H₂O for hydrolysis).

Step 2: NMR Structural Elucidation

  • ¹H NMR: Acquire a proton NMR spectrum. Look for the disappearance of characteristic signals from the starting material and the appearance of new signals. For a ring-opened product, you may see a new broad singlet for an -NH or -OH proton.

  • ¹³C NMR: Compare the carbon spectrum to that of the starting material. A key indicator of ring-opening is the disappearance of the lactam carbonyl peak (~175 ppm) and the emergence of a new carbonyl signal (e.g., carboxylic acid).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for piecing together the final structure.

    • COSY will establish proton-proton coupling networks (which protons are adjacent).

    • HSQC will correlate protons directly to the carbons they are attached to.

    • HMBC will show longer-range (2-3 bond) correlations between protons and carbons, which is essential for identifying quaternary carbons and piecing together the molecular backbone.

By systematically applying these troubleshooting guides and characterization protocols, researchers can more effectively manage the inherent reactivity of the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold, leading to cleaner reactions and more reliable outcomes in the synthesis of novel therapeutics.

References

  • Jadhav, S. A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]

  • Gál, M., et al. (2022). α-Selective Ring-Opening of Bicyclo[1.1.0]butanes to Access Spirocyclobutyl Lactams. Organic Letters. Available at: [Link]

  • Kundu, D., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews. Available at: [Link]

  • Greco, C., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mBio. Available at: [Link]

  • Požar, J., et al. (2024). Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. FULIR. Available at: [Link]

  • Cui, J., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. Available at: [Link]

  • Sodupe, M., et al. (2006). Theoretical Studies on the Ring Opening of β-lactams: Processes in Solution and in Enzymatic Media. Current Organic Chemistry. Available at: [Link]

  • Stout, J. E., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology. Available at: [Link]

  • Cui, J., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Available at: [Link]

  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Cui, J., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. Available at: [Link]

  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Ring-Opening Polymerization of Cyclic Amides (Lactams). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. (n.d.). Supporting Information. Available at: [Link]

  • PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. Retrieved from [Link]

  • Huda, A., et al. (2018). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Jadhav, S. A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available at: [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (n.d.). Google Patents.
  • Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

  • Singh, R., et al. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews. Available at: [Link]

  • Kumar, S., et al. (2015). Synthesis of bicyclic γ-lactam derivatives by intramolecular carbene insertion and aza-Wittig reaction. ResearchGate. Available at: [Link]

  • Comberti, E., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules. Available at: [Link]

  • NMPPDB. (n.d.). 2, 5-Dithia-3, 6-Diazabicyclo [2.2.1] Heptane. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 2,5-Diazabicyclo[2.2.1]heptan-3-one

Welcome to the Application Support Center. The 2,5-diazabicyclo[2.2.1]heptane scaffold has emerged as a conformationally rigid piperazine bioisostere, highly valued in drug development for improving target engagement and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The 2,5-diazabicyclo[2.2.1]heptane scaffold has emerged as a conformationally rigid piperazine bioisostere, highly valued in drug development for improving target engagement and pharmacological profiles[1]. However, its 3-oxo derivative—2,5-diazabicyclo[2.2.1]heptan-3-one—presents a unique synthetic challenge. The molecule contains two distinct nitrogen atoms: an N5 secondary amine and an N2 amide[2].

As a Senior Application Scientist, I have compiled this guide to help you troubleshoot regioselectivity issues, understand the underlying mechanistic causalities, and execute field-proven protocols for precise functionalization.

Mechanistic Logic & Workflow

The core of the regioselectivity challenge lies in the electronic states of the two nitrogen atoms. The N5 position possesses a localized lone pair, making it highly nucleophilic and easily functionalized under mild conditions. Conversely, the N2 position is an amide; its lone pair is delocalized into the adjacent C3 carbonyl. This resonance severely dampens N2 nucleophilicity. Therefore, functionalizing N2 strictly requires thermodynamic activation (deprotonation with a strong base) and prior protection of the highly reactive N5 position.

G cluster_N5 N5-Selective Pathway cluster_N2 N2-Selective Pathway Start 2,5-Diazabicyclo[2.2.1]heptan-3-one DirectAlk Direct Alkylation (Mild Base, R-X) Start->DirectAlk Kinetic Control Protect N5-Protection (Boc2O / CbzCl) Start->Protect Blocking N5 N5Prod N5-Functionalized Product DirectAlk->N5Prod Deprotonate N2-Deprotonation (NaH / KHMDS) Protect->Deprotonate N2Alk N2-Alkylation/Acylation (R-X / R-COCl) Deprotonate->N2Alk Amide Activation Deprotect N5-Deprotection (TFA / H2, Pd/C) N2Alk->Deprotect N2Prod N2-Functionalized Product Deprotect->N2Prod

Logical workflow for regioselective N2 vs. N5 functionalization.

Quantitative Data Summary

To design your experiments effectively, compare the physicochemical properties and reaction parameters of the two nitrogen positions:

ParameterN5 Position (Amine)N2 Position (Amide)
Nitrogen Type Secondary Aliphatic AmineSecondary Amide
Electronic State Localized lone pairDelocalized (Amide resonance)
Relative Nucleophilicity HighLow (Requires activation)
Estimated pKa ~ 9.0 (Conjugate acid)~ 16.0 (Amide N-H)
Preferred Base DIPEA, Et₃N, K₂CO₃NaH, KHMDS, LiHMDS
Protection Requirement None (Directly addressable)Mandatory (Must protect N5 first)

Troubleshooting Guides & FAQs

Q1: I am attempting a direct N5-alkylation, but LC-MS shows significant bis-alkylation at both N2 and N5. How do I prevent this? A1: Bis-alkylation occurs when the base used is too strong or the electrophile is in large excess, inadvertently activating the N2 amide. Solution: Switch to a milder base. N,N-Diisopropylethylamine (DIPEA) is sufficient to neutralize the hydrohalide salt of the N5 amine without deprotonating the N2 amide. Ensure the electrophile is strictly limited to 1.05 equivalents.

Q2: I need to functionalize the N2 position, but my yields are extremely low when using K₂CO₃. Why? A2: Potassium carbonate is insufficiently basic to deprotonate the N2 amide (pKa ~ 16). Solution: You must use a strong base such as Potassium hexamethyldisilazide (KHMDS) or Sodium Hydride (NaH) in an anhydrous solvent[3]. Crucial Step: You must protect the N5 position (e.g., with a Boc group) prior to this step to prevent preferential reaction at the highly nucleophilic N5.

Q3: How can I synthesize the core 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold with specific stereochemistry if commercial sources are unavailable? A3: The (1R,4R)-enantiomer can be efficiently synthesized via an epimerization-lactamization cascade starting from functionalized (2S,4R)-4-aminoproline methyl esters. Under strong basic conditions, the substrate undergoes 2-epimerization followed by intramolecular aminolysis to form the bridged lactam[3].

Cascade Substrate (2S,4R)-4-Aminoproline Methyl Ester Epimer (2R,4R)-Epimer Intermediate Substrate->Epimer Base (KHMDS) Epimerization Lactam (1R,4R)-2,5-Diazabicyclo [2.2.1]heptan-3-one Epimer->Lactam Intramolecular Aminolysis

Epimerization-lactamization cascade for scaffold synthesis.

Experimental Protocols

Protocol A: Selective N5-Alkylation (Kinetic Control)

Causality: Using a mild base ensures that only the N5 amine is available for nucleophilic attack, leaving the N2 amide intact.

  • Preparation: Dissolve 2,5-diazabicyclo[2.2.1]heptan-3-one hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Neutralization: Add DIPEA (2.2 eq) dropwise and stir for 10 minutes. The excess base neutralizes the HCl salt and acts as an acid scavenger.

  • Electrophilic Addition: Slowly add the alkyl halide (1.05 eq). Stir at room temperature for 4 hours.

  • Self-Validation Step: Monitor via LC-MS. The mass of [M+H]+ should correspond to mono-alkylation. The absence of an [M+R+H]+ peak confirms that N2 remains unreacted.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective N2-Alkylation (Thermodynamic Activation)

Causality: The strong base irreversibly deprotonates the N2 amide, forming a highly reactive amidate anion. N5 must be protected to prevent competitive alkylation.

  • N5-Protection: React the starting material with Boc₂O (1.1 eq) and Et₃N in DCM. Isolate the N5-Boc protected intermediate via flash chromatography.

  • N2-Deprotonation: Dissolve the N5-Boc intermediate in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add KHMDS (1.1 eq, 1M in THF) dropwise[3]. Stir for 30 minutes.

  • Electrophilic Addition: Add the alkyl halide (1.2 eq) and allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Step: Check TLC (Hexanes/EtOAc). The highly polar amidate intermediate will disappear, replaced by a significantly less polar N2-alkylated spot.

  • Deprotection: Treat the purified intermediate with a TFA/DCM (1:1) solution for 2 hours to remove the N5-Boc group. Concentrate and neutralize to yield the N2-functionalized product.

Sources

Reference Data & Comparative Studies

Validation

Comparison of 2,5-Diazabicyclo[2.2.1]heptan-3-one with other conformationally restricted diamines

Conformationally Restricted Diamines in Drug Discovery: A Comparative Guide to 2,5-Diazabicyclo[2.2.1]heptan-3-one and Alternative Scaffolds Executive Summary In modern drug discovery, the piperazine ring is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Conformationally Restricted Diamines in Drug Discovery: A Comparative Guide to 2,5-Diazabicyclo[2.2.1]heptan-3-one and Alternative Scaffolds

Executive Summary

In modern drug discovery, the piperazine ring is a privileged scaffold, frequently deployed to modulate physicochemical properties and direct molecular exit vectors. However, its high basicity and conformational flexibility often introduce liabilities, including hERG channel blockade, poor metabolic stability, and off-target promiscuity. To circumvent these issues, medicinal chemists increasingly rely on conformationally restricted diamines[1].

This guide provides an objective, data-driven comparison of 2,5-Diazabicyclo[2.2.1]heptan-3-one against traditional piperazine and other rigidified bioisosteres (such as 2,5-diazabicyclo[2.2.1]heptane and azaspiro[3.3]heptanes). By analyzing structural causality, physicochemical profiles, and synthetic workflows, this guide equips researchers with the authoritative grounding needed to select the optimal diamine scaffold for lead optimization.

The Rationale for Conformational Restriction

The spatial orientation of nitrogen lone pairs and the distance between basic centers dictate a molecule's target affinity and pharmacokinetic (PK) profile.

  • The Piperazine Baseline: Piperazine adopts a flexible chair conformation with an N–N distance of approximately 2.86 Å[2]. While versatile, its dual basic centers (pKa ~9.7 and 5.3) can lead to phospholipidosis and poor membrane permeability.

  • Bridged Diamines (e.g., 2,5-Diazabicyclo[2.2.1]heptane): Introducing a methylene bridge locks the ring into a rigid boat-like conformation. This preorganization minimizes the entropic penalty upon target binding, which has been shown to dramatically improve affinity for specific targets, such as σ 2 receptors[3].

  • Spirocyclic Diamines (e.g., 2,6-Diazaspiro[3.3]heptane): Spiro-fusion linearizes the exit vectors (increasing N–N distance to ~3.5 Å) and introduces a 90° twist. Counterintuitively, adding this carbon bridge lowers lipophilicity (logD) due to localized changes in basicity and hydration spheres[4].

  • The Lactam Advantage (2,5-Diazabicyclo[2.2.1]heptan-3-one): By oxidizing one position of the bridged bicyclic system to a carbonyl, the molecule is converted into a lactam. Causality: The electron-withdrawing nature of the lactam carbonyl delocalizes the adjacent nitrogen's lone pair, effectively neutralizing its basicity. This leaves only one basic amine, significantly reducing the overall pKa of the molecule. This modification is critical for mitigating hERG toxicity and improving passive membrane permeability while retaining the rigid 3D architecture required for target engagement.

Bioisostere A Piperazine (Flexible, pKa ~9.7) B 2,5-Diazabicyclo[2.2.1]heptane (Rigid, Bridged) A->B Bridging (Constraint) C 2,6-Diazaspiro[3.3]heptane (Spirocyclic, Low logD) A->C Spiro-fusion (Linearization) D 2,5-Diazabicyclo[2.2.1]heptan-3-one (Lactam, Reduced Basicity) B->D Oxidation/ Carbonyl Insertion

Pharmacological optimization pathway from piperazine to rigidified diamine bioisosteres.

Structural & Physicochemical Comparison

The following table synthesizes the physicochemical shifts observed when replacing a standard piperazine ring with conformationally restricted alternatives.

ScaffoldN-N Distance (Å)Basic CentersImpact on pKaImpact on Lipophilicity ( Δ logD)Primary Medicinal Chemistry Application
Piperazine ~2.862Baseline (High)BaselineGeneral spacer, solubilizing group[2].
2,5-Diazabicyclo[2.2.1]heptane ~2.902Minimal changeSlight increaseTarget selectivity via rigidified exit vectors[3].
2,6-Diazaspiro[3.3]heptane ~3.502Slight increaseDecrease (-0.2 to -1.1)Lowering logD, improving metabolic stability[4].
2,5-Diazabicyclo[2.2.1]heptan-3-one ~2.851 Significant decrease Moderate increaseMitigating hERG liability, β -lactam mimicry[5].

Note: Data aggregated from structural X-ray crystallography and potentiometric profiling of model compounds.

Synthesis & Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating internal checkpoints to verify intermediate formation and data accuracy.

Protocol A: Synthesis of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one via Epimerization-Lactamization

The synthesis of the (1R,4R) enantiomer is notoriously challenging because it requires starting from the less favorable epimer of natural proline. This protocol utilizes an elegant epimerization-lactamization cascade[5].

Causality of Reagent Selection: An electron-withdrawing N-protecting group (e.g., Boc) is required to increase the acidity of the C2 proton. A strong, non-nucleophilic base (KHMDS) is used to force the thermodynamically unfavorable epimerization at C2. Because the resulting (2R)-epimer is perfectly aligned for intramolecular aminolysis, it immediately undergoes irreversible ring closure (lactamization). This irreversible trap continuously pulls the equilibrium forward, driving the cascade to completion.

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-(2S,4R)-4-aminoproline methyl ester (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the reaction vessel to -78 °C.

  • Epimerization Initiation: Dropwise add KHMDS (0.5 M in toluene, 2.2 equiv). Self-Validation Checkpoint: Extract a 10 μ L aliquot, quench in aqueous NH4​Cl , and analyze via LC-MS. You should observe the depletion of the starting mass and the appearance of the cyclized product mass (M - MeOH).

  • Cascade Progression: Allow the reaction to slowly warm to room temperature over 4 hours. The strong base deprotonates C2, and the transient (2R)-epimer undergoes spontaneous intramolecular attack by the C4 amine onto the methyl ester.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one.

Cascade N1 (2S,4R)-4-Aminoproline Ester (Stable Precursor) N2 KHMDS-Promoted Epimerization (Thermodynamically Unfavorable) N1->N2 Deprotonation at C2 N3 (2R,4R)-Epimer (Reactive Intermediate) N2->N3 Stereochemical Inversion N4 Intramolecular Aminolysis (Irreversible Trap) N3->N4 Nucleophilic Attack N5 (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one (Target Scaffold) N4->N5 Ring Closure & Methanol Loss

Epimerization-lactamization cascade for synthesizing 2,5-diazabicyclo[2.2.1]heptan-3-one.

Protocol B: Potentiometric Determination of pKa (Self-Validating System)

To empirically validate the reduced basicity of the lactam scaffold compared to its parent diamine, potentiometric titration must be performed under tightly controlled conditions.

  • System Suitability (The Self-Validation): Before testing the target compound, titrate a known standard (e.g., Potassium Hydrogen Phthalate, pKa 5.4) using 0.1 M standardized NaOH. If the calculated pKa deviates by >0.05 units, recalibrate the pH electrode.

  • Sample Preparation: Dissolve 2.0 mmol of the target compound (e.g., 2,5-Diazabicyclo[2.2.1]heptan-3-one hydrochloride) in 50 mL of degassed, deionized water containing 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Submerge the calibrated pH electrode and a temperature probe (maintain at 25.0 ± 0.1 °C). Titrate with 0.1 M NaOH in 0.05 mL increments.

  • Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the equivalence points. Calculate the pKa at the half-equivalence point. The lactam derivative will exhibit a single basic pKa (typically between 6.5 - 7.5 depending on N-substituents), whereas the parent 2,5-diazabicyclo[2.2.1]heptane will exhibit two distinct basic pKa values.

Conclusion

The selection of a diamine scaffold is a critical inflection point in drug design. While piperazine remains a fundamental building block, conformationally restricted analogs offer precise control over 3D space. 2,5-Diazabicyclo[2.2.1]heptan-3-one stands out among these bioisosteres because it couples the rigid geometry of a bridged bicyclic system with the dampened basicity of a lactam. This unique combination makes it an exceptional tool for medicinal chemists aiming to optimize target affinity while engineering out hERG liabilities and improving pharmacokinetic parameters.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ 2 Receptor Ligands International Journal of Molecular Sciences (MDPI) 3[3]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction ResearchGate / Chemical Communications 5[5]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry (ACS Publications) 2[2]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist PubMed Central (PMC)4[4]

  • Bicyclic Conformationally Restricted Diamines Chemical Reviews (ACS Publications) 1[1]

Sources

Comparative

A Tale of Two Bicyclic Scaffolds: Unveiling the Therapeutic Potential of 2,5-Diazabicyclo[2.2.1]heptane and Vince Lactam

In the landscape of modern drug discovery, the architectural design of molecular scaffolds is a critical determinant of biological activity and therapeutic success. Among the myriad of structures employed by medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the architectural design of molecular scaffolds is a critical determinant of biological activity and therapeutic success. Among the myriad of structures employed by medicinal chemists, bicyclic systems offer a unique combination of conformational rigidity, three-dimensional complexity, and synthetic versatility. This guide provides an in-depth comparative analysis of two prominent bicyclic scaffolds: 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) and 2-Azabicyclo[2.2.1]hept-5-en-3-one, famously known as Vince Lactam. While both are compact bicyclo[2.2.1]heptane systems, their distinct functionalities and resulting biological applications paint a fascinating picture of structural nuance guiding therapeutic utility.

At a Glance: Key Structural and Functional Distinctions

Feature2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)Vince Lactam
Core Structure Saturated bicyclic diamineUnsaturated bicyclic γ-lactam
Key Functional Groups Two secondary aminesLactam (cyclic amide), Olefin
Primary Role in Medicinal Chemistry A rigid, conformationally constrained piperazine analog serving as a core scaffold for diverse therapeutic targets.[1][2]A chiral building block, primarily for the synthesis of carbocyclic nucleoside analogs with antiviral activity.[3]
Therapeutic Areas of Derivatives Oncology, neurological disorders, infectious diseases (HIV), inflammation.[1][2][4]Primarily antiviral (HIV, Hepatitis B, Influenza).[3] Some derivatives show fungistatic activity.
Synthetic Accessibility Synthesized from starting materials like 4-hydroxy-L-proline.[1]Commonly prepared via Diels-Alder cycloaddition.[3]

The Architectural Advantage: A Deeper Dive into Each Scaffold

2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH): A Privileged Scaffold for Diverse Targets

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its rigid, distorted boat conformation makes it an attractive replacement for the more flexible piperazine ring, a common motif in many bioactive compounds.[1] This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The two nitrogen atoms in the 2,5-DBH scaffold provide versatile handles for synthetic modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This has led to the development of 2,5-DBH derivatives with a broad spectrum of biological activities.

Key Biological Applications of 2,5-DBH Derivatives:

  • Anticancer Agents: Derivatives of 2,5-DBH have shown potent antiproliferative activity against various cancer cell lines, including cervical, breast, and lung cancer.[4][5] Some compounds induce apoptosis through caspase-dependent pathways without causing necrosis, highlighting their potential as targeted cancer therapeutics.[4][5]

  • Neurological Disorders: The rigid framework of 2,5-DBH has been incorporated into ligands for neuronal nicotinic receptors (NNRs), which are implicated in a range of neurological disorders.[6]

  • Anti-HIV Activity: Certain 2,5-DBH derivatives act as potent CCR5 antagonists, blocking the entry of R5-tropic HIV-1 into host cells.[1]

  • Enzyme Inhibition: This scaffold has been utilized to develop potent inhibitors of various enzymes, including B-Raf, a key protein in cancer signaling pathways, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases. It has also been used to create CCR2 antagonists for inflammatory conditions.

Experimental Workflow: Synthesis of a 2,5-DBH Derivative

The following diagram outlines a generalized synthetic approach to functionalized 2,5-DBH derivatives, starting from a protected 2,5-DBH core.

A Protected 2,5-DBH B Deprotection A->B C Free 2,5-DBH B->C D Coupling Reaction (e.g., Amide coupling, Reductive amination) C->D E Functionalized 2,5-DBH Derivative D->E

Caption: Synthetic pathway for 2,5-DBH derivatives.

Vince Lactam: The Chiral Cornerstone of Antiviral Nucleosides

Vince Lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, is a cornerstone in the synthesis of carbocyclic nucleoside analogs.[3] These are molecules that mimic natural nucleosides but have a carbocyclic ring instead of the furanose sugar moiety. This structural modification often imparts resistance to enzymatic degradation, leading to improved pharmacokinetic profiles and sustained therapeutic effects. The chirality of Vince Lactam is crucial for the stereospecific synthesis of these antiviral agents.

The biological significance of Vince Lactam lies primarily in its role as a precursor to potent antiviral drugs. The lactam and the double bond functionalities within its structure provide strategic points for chemical manipulation to introduce the necessary pharmacophoric elements for antiviral activity.

Key Biological Applications of Vince Lactam Derivatives:

  • Antiviral Therapy: Vince Lactam is a key intermediate in the synthesis of several blockbuster antiviral drugs, including:

    • Abacavir: A nucleoside reverse transcriptase inhibitor used to treat HIV.

    • Carbovir: Another potent inhibitor of HIV reverse transcriptase.

    • Peramivir: A neuraminidase inhibitor for the treatment of influenza.[3]

  • Fungistatic Activity: Some derivatives of Vince Lactam have demonstrated activity against various fungal strains.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Vince Lactam

The enantiomers of Vince Lactam are crucial for the synthesis of specific stereoisomers of antiviral drugs. Enzymatic kinetic resolution is a widely used method to separate the racemic mixture.

Objective: To obtain enantiomerically pure (-)-Vince Lactam from a racemic mixture using a (+)-γ-lactamase.

Principle: The (+)-γ-lactamase enzyme selectively hydrolyzes the (+)-enantiomer of Vince Lactam, leaving the desired (-)-enantiomer unreacted.

Materials:

  • Racemic Vince Lactam

  • (+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Sodium chloride

  • Magnesium sulfate (anhydrous)

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: Dissolve racemic Vince Lactam in phosphate buffer (pH 7.0) to a final concentration of 50 mM.

  • Enzyme Addition: Add (+)-γ-lactamase to the solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining (-)-Vince Lactam.

  • Reaction Quenching: Once the desired e.e. (typically >99%) is achieved, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Extract the unreacted (-)-Vince Lactam into the ethyl acetate layer. Perform multiple extractions to maximize recovery.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (-)-Vince Lactam.

  • Purity Analysis: Confirm the enantiomeric purity of the final product using chiral HPLC.

Signaling Pathway: Mechanism of Action of Abacavir (a Vince Lactam Derivative)

The following diagram illustrates the intracellular activation and mechanism of action of Abacavir, a prominent drug synthesized from Vince Lactam.

A Abacavir (ABC) B Intracellular Kinases A->B Phosphorylation C Carbovir Triphosphate (CBV-TP) B->C D HIV Reverse Transcriptase C->D Competitive Inhibition F Proviral DNA Chain Termination D->F E Viral RNA E->D

Caption: Abacavir's mechanism of action.

Conclusion: Complementary Scaffolds in the Medicinal Chemist's Toolbox

While both 2,5-Diazabicyclo[2.2.1]heptane and Vince Lactam share a common bicyclic core, their chemical functionalities dictate their distinct and complementary roles in drug discovery. 2,5-DBH serves as a rigid and versatile scaffold for developing drugs against a wide array of targets, leveraging its diamine nature for diverse substitutions. In contrast, Vince Lactam's primary value lies in its role as a chiral synthon, providing the stereochemical foundation for a specific class of highly successful antiviral agents. The continued exploration of these and other bicyclic systems will undoubtedly lead to the discovery of novel and improved therapeutics for a multitude of diseases.

References

  • Kumar Ambast, P., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.
  • Laskar, S., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1129-1135.
  • Royal Society of Chemistry. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.
  • Csattos, J., & Fülöp, F. (2020). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Current Organic Chemistry, 24(12), 1319-1337.
  • Laskar, S., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PubMed.
  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.

Sources

Comparative

Validating the Elusive Structure of 2,5-Diazabicyclo[2.2.1]heptan-3-one: A Comparative Guide to Crystallographic and Spectroscopic Elucidation

The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold has emerged as a privileged motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional architecture that offers new vectors for drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold has emerged as a privileged motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional architecture that offers new vectors for drug design.[1][2] The introduction of a carbonyl group to form 2,5-Diazabicyclo[2.2.1]heptan-3-one, a bicyclic lactam, further enhances its potential as a core structural component in novel therapeutics. However, the precise solid-state conformation and intermolecular interactions of this specific lactam are not widely reported, making its structural validation a critical step in any drug discovery pipeline. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, supported by complementary spectroscopic and computational techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry. While a crystal structure for the parent 2,5-diazabicyclo[2.2.1]heptane has been reported in its diprotonated dihydrobromide form, revealing a rigid boat conformation, the introduction of the lactam functionality in 2,5-Diazabicyclo[2.2.1]heptan-3-one is expected to influence the local geometry and intermolecular packing.[3][4]

A Step-by-Step Crystallographic Workflow

The process of obtaining a crystal structure for 2,5-Diazabicyclo[2.2.1]heptan-3-one would follow a well-established protocol:

  • Crystallization: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This involves exploring a range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Given the polar nature of the lactam, solvents such as methanol, ethanol, acetonitrile, or mixtures with less polar solvents like dichloromethane or ethyl acetate would be primary candidates.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in the final, highly accurate molecular structure.

Comparative Analysis: Beyond Diffraction

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more accessible insights into the molecule's features. These methods are crucial for routine characterization and for understanding the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For 2,5-Diazabicyclo[2.2.1]heptan-3-one, a combination of 1H and 13C NMR experiments would be essential.

  • ¹H NMR: Would provide information on the number of unique protons, their chemical environment, and their spatial relationships through coupling constants. The rigid bicyclic framework would lead to distinct and well-resolved signals for the bridgehead and bridge protons.

  • ¹³C NMR: Would identify the number of unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon in the lactam ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be instrumental in assigning all proton and carbon signals and confirming the connectivity of the bicyclic system. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations, helping to confirm the stereochemical relationships predicted by the X-ray structure.

Computational Modeling

In the absence of an experimental crystal structure, computational modeling using methods like Density Functional Theory (DFT) can provide a reliable theoretical model of the molecule's geometry. By performing a geometry optimization, one can predict bond lengths, bond angles, and the overall conformation of 2,5-Diazabicyclo[2.2.1]heptan-3-one. These theoretical parameters can then be compared with experimental data from X-ray crystallography (if available) or used to aid in the interpretation of spectroscopic data.

Expected Structural Features and Comparative Data

Based on the known structure of the parent 2,5-diazabicyclo[2.2.1]heptane and other bicyclic lactams, we can anticipate the key structural features of 2,5-Diazabicyclo[2.2.1]heptan-3-one.[3][5]

Parameter X-ray Crystallography (Expected) NMR Spectroscopy (Solution-State) Computational Modeling (Theoretical)
Conformation Rigid boat-like conformation of the bicyclic system.Inferred from coupling constants and NOE data.Optimized geometry would predict the lowest energy conformation.
Lactam Geometry Planar or near-planar amide bond.The presence of the carbonyl group would be confirmed by the ¹³C chemical shift.Would provide precise bond lengths and angles of the lactam moiety.
Bond Lengths & Angles Precise values for all bonds and angles.Not directly measured, but can be inferred from coupling constants.Calculated values that can be compared to experimental data.
Intermolecular Interactions Potential for hydrogen bonding involving the N-H and C=O groups, influencing crystal packing.Solvent effects may alter intermolecular interactions.Can model potential dimer formation or hydrogen bonding networks.

Visualizing the Workflow and Structure

To better illustrate the process and the expected molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic & Computational Analysis synthesis Synthesis of 2,5-Diazabicyclo [2.2.1]heptan-3-one crystallization Growth of Single Crystals synthesis->crystallization nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr computation Computational Modeling (DFT) synthesis->computation data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure comparative_analysis Comparative Analysis final_structure->comparative_analysis nmr->comparative_analysis computation->comparative_analysis

Figure 1: Experimental workflow for the structural validation of 2,5-Diazabicyclo[2.2.1]heptan-3-one.

Figure 2: Predicted structure of 2,5-Diazabicyclo[2.2.1]heptan-3-one.

Conclusion

The structural validation of 2,5-Diazabicyclo[2.2.1]heptan-3-one is paramount for its application in drug discovery. While NMR and computational methods provide essential structural insights, single-crystal X-ray diffraction remains the definitive technique for unambiguously determining its three-dimensional architecture in the solid state. The data obtained from crystallography, including precise bond lengths, angles, and intermolecular interactions, provides a foundational understanding for structure-activity relationship studies and the rational design of next-generation therapeutics based on this promising scaffold.

References

  • Britvin, S. N., & Rumyantsev, D. S. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, E73, 1861–1865. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. National Library of Medicine. [Link]

  • Paddon-Row, M. N., Watson, A. A., & Oliver, A. M. (1995). The structures of five bicyclic lactams. Acta Crystallographica Section B: Structural Science, 51(Pt 4), 670–678. [Link]

  • Sharma, P., & Kumar, V. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

Sources

Validation

Comparative study of the reactivity of 2,5-DBH and its 3-oxo derivative

Comparative Guide to the Reactivity of 2,5-DBH and its 3-Oxo Derivative in Scaffold Functionalization Introduction & Structural Causality In modern medicinal chemistry, conformationally restricted diamines are highly sou...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Reactivity of 2,5-DBH and its 3-Oxo Derivative in Scaffold Functionalization

Introduction & Structural Causality

In modern medicinal chemistry, conformationally restricted diamines are highly sought after as bioisosteres for piperazine. Among these,1[1]. However, functionalizing 2,5-DBH presents significant regioselectivity challenges due to the presence of two sterically and electronically similar secondary amines.

The introduction of a carbonyl group at the C3 position yields the 3-oxo derivative (2,5-diazabicyclo[2.2.1]heptan-3-one), which fundamentally alters the scaffold's reactivity profile. The causality behind this shift is rooted in electronic resonance: the C=O group at C3 strongly delocalizes the lone pair of the adjacent N2 nitrogen, converting it into a γ-lactam[2]. This electron withdrawal extinguishes the nucleophilicity and basicity of N2, leaving N5 as the exclusive site for electrophilic attack. This intrinsic differentiation eliminates the need for complex orthogonal protection/deprotection sequences, drastically streamlining synthetic workflows.

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactivity parameters of both scaffolds, highlighting how the 3-oxo modification impacts functionalization efficiency.

Parameter2,5-DBH3-oxo-2,5-DBH
Nitrogen Basicity (pKa) N2: ~8.5, N5: ~8.5N2: < 0 (Amide/Lactam), N5: ~8.2
Active Nucleophilic Centers 2 (N2 and N5)1 (N5 only)
Mono-Acylation Yield (1.0 eq. R-COCl) 35-45% (Complex statistical mixture)>95% (Exclusive N5 reaction)
Bis-Acylation Yield (2.5 eq. R-COCl) >90%<5% (Requires highly forcing conditions)
Metabolic Stability (in vitro) Moderate (Susceptible to amine oxidation)High (Lactam shields the N2 position)

Experimental Methodologies

To validate the reactivity differences, the following self-validating protocols outline the distinct behaviors of these scaffolds under standard coupling and cyclization conditions.

Protocol A: Regioselective N-Acylation Workflow

Objective: Demonstrate the inherent regioselectivity of 3-oxo-2,5-DBH compared to the parent 2,5-DBH during electrophilic addition.

  • Preparation: Dissolve 1.0 mmol of the selected diamine scaffold (2,5-DBH or 3-oxo-2,5-DBH) in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA) to the solution and stir for 5 minutes at 0 °C to ensure complete deprotonation of the active amine salts.

  • Electrophile Introduction: Dropwise, add 1.0 mmol of benzoyl chloride over 10 minutes to maintain the temperature at 0 °C, preventing exothermic side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction via LC-MS to validate intermediate consumption.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM (3 x 10 mL). Validation Endpoint: LC-MS analysis of the 3-oxo-2,5-DBH organic layer will show >95% purity of the N5-benzoyl product. Conversely, the 2,5-DBH reaction will yield a difficult-to-separate statistical mixture of N2-mono, N5-mono, and N2,N5-bis-benzoylated adducts.

Protocol B: Synthesis of the 3-Oxo Derivative via Mitsunobu Cyclization

Objective: Construct the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton from accessible proline precursors[2].

  • Substrate Preparation: Dissolve 1.0 mmol of N-protected (2S,4R)-4-hydroxyproline anilide in 10 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add 1.2 mmol of triphenylphosphine (PPh₃) and cool the mixture to 0 °C.

  • Mitsunobu Activation: Slowly add 1.2 mmol of diethyl azodicarboxylate (DEAD), followed immediately by 1.2 mmol of thioacetic acid. The thioacetic acid acts as a crucial proton donor to facilitate the formation of the activated phosphonium intermediate.

  • Intramolecular Cyclization: Stir at room temperature for 12 hours. 2[2].

  • Purification: Concentrate the solvent in vacuo and purify via flash chromatography (Silica gel, EtOAc/Hexane) to isolate the pure γ-lactam mimic.

Mechanistic and Workflow Visualizations

Reactivity DBH 2,5-DBH (Two 2° Amines) Alkylation Electrophilic Addition (1.0 eq. Reagent) DBH->Alkylation Oxo 3-oxo-2,5-DBH (1° Amine + Lactam) Oxo->Alkylation DBH_Result Statistical Mixture (Mono- & Bis-adducts) Alkylation->DBH_Result Oxo_Result Exclusive N5 Adduct (Highly Regioselective) Alkylation->Oxo_Result

Reactivity workflow comparing electrophilic addition selectivity of 2,5-DBH vs. 3-oxo-2,5-DBH.

Synthesis Proline N-protected 4-hydroxyproline anilide Mitsunobu Mitsunobu Conditions (DEAD, PPh3, Thioacetic acid) Proline->Mitsunobu Intermediate Activated Phosphonium Intermediate Mitsunobu->Intermediate Activation of C4-OH Product 3-oxo-2,5-DBH (γ-lactam mimic) Intermediate->Product Intramolecular Cyclization

Mechanistic pathway for the Mitsunobu-driven synthesis of the 3-oxo-2,5-DBH scaffold.

Conclusion

While 2,5-DBH remains a foundational scaffold for introducing conformational rigidity into drug candidates, its symmetric reactivity necessitates cumbersome protecting group strategies. The 3-oxo derivative elegantly solves this by electronically deactivating one nitrogen, transforming the scaffold into a highly programmable, mono-reactive building block. For high-throughput library synthesis where step-economy is critical, 3-oxo-2,5-DBH offers superior operational efficiency.

References

  • Title: 2,5-Diazabicyclo[2.2.
  • Title: An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.

Sources

Comparative

In vitro and in vivo comparison of 2,5-Diazabicyclo[2.2.1]heptan-3-one analogs

In Vitro and In Vivo Comparison of 2,5-Diazabicyclo[2.2.1]heptan-3-one Analogs: A Technical Guide to γ -Lactam Bioisosteres Introduction: The Case for Conformational Rigidity The persistent evolution of bacterial β -lact...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro and In Vivo Comparison of 2,5-Diazabicyclo[2.2.1]heptan-3-one Analogs: A Technical Guide to γ -Lactam Bioisosteres

Introduction: The Case for Conformational Rigidity

The persistent evolution of bacterial β -lactamases necessitates the development of structurally novel inhibitors that can outmaneuver target-site resistance. As a Senior Application Scientist, I frequently evaluate conformationally restricted scaffolds to solve complex pharmacokinetic and target-engagement challenges.

The 2,5-diazabicyclo[2.2.1]heptan-3-one core has emerged as a highly constrained γ -lactam bioisostere of traditional β -lactam antibiotics. Its unique bridged architecture forces a non-planar lactam geometry, mimicking the transition state of β -lactam hydrolysis while resisting rapid degradation by bacterial serine enzymes[1]. Furthermore, the broader 2,5-diazabicyclo[2.2.1]heptane scaffold is widely recognized in medicinal chemistry for its rigid three-dimensional architecture, which inherently improves metabolic stability by limiting the entropic penalty upon target binding[2].

This guide objectively compares the in vitro enzymatic inhibition and in vivo pharmacokinetic/pharmacodynamic (PK/PD) performance of 2,5-diazabicyclo[2.2.1]heptan-3-one analogs against standard β -lactamase inhibitors (BLIs) and flexible structural alternatives.

Mechanistic Rationale & Causality

The primary advantage of the 2,5-diazabicyclo[2.2.1]heptan-3-one system lies in its steric shielding and ring strain. Standard β -lactams are rapidly hydrolyzed by Class A and C serine β -lactamases. However, bicyclic γ -lactam analogs act as competitive inhibitors[3].

When the catalytic serine of the enzyme attacks the lactam carbonyl, the resulting acyl-enzyme intermediate is stabilized. The rigid[2.2.1] bridge prevents the conformational shift required for the hydrolytic water molecule to efficiently deacylate the complex. By trapping the enzyme in this inactive state, the analog effectively shields co-administered antibiotics from degradation.

Mechanism BL Serine β-Lactamase (Class A/C) Sub1 Standard β-Lactam BL->Sub1 Sub2 2,5-Diazabicyclo[2.2.1] heptan-3-one Analog BL->Sub2 Complex1 Transient Acyl-Enzyme Sub1->Complex1 Complex2 Stable Acyl-Enzyme (Steric Shielding) Sub2->Complex2 Outcome1 Rapid Hydrolysis (Antibiotic Resistance) Complex1->Outcome1 H2O Outcome2 Competitive Inhibition (Restored Efficacy) Complex2->Outcome2 Blocked

Mechanism of competitive serine β-lactamase inhibition by bicyclic γ-lactam analogs.

In Vitro Performance Comparison

To establish baseline efficacy, 2,5-diazabicyclo[2.2.1]heptan-3-one derivatives (e.g., N-phenyl and N-carboxyphenyl analogs) are evaluated against Class A (Bacillus cereus 569/H) and Class C (Enterobacter cloacae P99) β -lactamases[3].

Quantitative Data: Enzyme Inhibition ( Ki​ )

The table below highlights how the rigid bicyclic structure achieves broad-spectrum competitive inhibition (including hard-to-treat Class C enzymes), unlike flexible analogs or standard suicide inhibitors like Clavulanic Acid, which fail against Class C.

CompoundClass A (B. cereus) Ki​ (µM)Class C (E. cloacae) Ki​ (µM)Structural Feature
2,5-Diazabicyclo[2.2.1]heptan-3-one (N-phenyl) 7085Rigid bicyclic γ -lactam
2,5-Diazabicyclo[2.2.1]heptan-3-one (N-carboxy) 95110Rigid bicyclic γ -lactam
1,4-Diazepan-5-one >500>500Flexible monocyclic analog
Clavulanic Acid 0.1>1000Irreversible suicide inhibitor
Experimental Protocol: Self-Validating In Vitro Kinetic Assay

In my experience, a critical failure point in enzyme assays is undetected substrate depletion. This protocol uses a continuous spectrophotometric readout to ensure the system self-validates its dynamic range.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) with an ionic strength of 1.0 M (KCl) at 30 °C[3].

    • Causality: High ionic strength stabilizes the enzyme and mimics the physiological intracellular environment, preventing artifactual protein unfolding.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of the purified β -lactamase with varying concentrations (10 µM to 500 µM) of the 2,5-diazabicyclo[2.2.1]heptan-3-one analog for 15 minutes.

    • Causality: This step allows the establishment of binding equilibrium before substrate introduction, which is mathematically essential for accurate Ki​ determination.

  • Substrate Addition: Initiate the reaction by adding 100 µM cephaloridine (a chromogenic β -lactam substrate)[3].

  • Kinetic Monitoring: Continuously monitor the decrease in absorbance at 255 nm using a UV-Vis spectrophotometer.

    • Causality: The real-time readout of cephaloridine cleavage validates the assay internally; a strictly linear initial velocity confirms that substrate depletion is not rate-limiting the observed kinetics.

  • Data Analysis: Calculate the competitive Ki​ using non-linear regression (Michaelis-Menten kinetics).

In Vivo Performance & Pharmacokinetics

While in vitro potency is critical, the true test of a bioisostere is its in vivo translation. The rigid 2,5-diazabicyclo[2.2.1]heptane framework reduces the entropy of binding and limits vulnerability to off-target amidases and proteases, leading to a superior pharmacokinetic profile compared to flexible analogs[2].

Quantitative Data: Murine PK/PD Profile

When co-administered with a standard β -lactam (e.g., Ceftriaxone), the bicyclic analog demonstrates significantly prolonged half-life and enhanced bacterial clearance compared to its flexible counterpart.

CompoundHalf-Life ( t1/2​ , hr)Clearance (mL/min/kg)Efficacy ( Δ Log10 CFU/g)
2,5-Diazabicyclo[2.2.1]heptan-3-one Analog 2.415.2-2.8
Flexible Diazepane Analog 0.845.6-0.5
Tazobactam (Standard BLI) 1.128.4-3.1
Experimental Protocol: Murine Septicemia PK/PD Model

To prove the translational value of the compound, we utilize a highly controlled in vivo workflow.

  • Infection Initiation: Intraperitoneally inoculate neutropenic mice with 106 CFU of a well-characterized β -lactamase-producing E. cloacae strain.

    • Causality: Using a neutropenic model isolates the drug's direct antibacterial effect from the host's immune response, ensuring the readout is strictly pharmacological.

  • Co-Administration: Two hours post-infection, administer Ceftriaxone (50 mg/kg) combined with the 2,5-diazabicyclo[2.2.1]heptan-3-one analog (25 mg/kg) via intravenous tail vein injection.

  • Serial PK Sampling: Collect 20 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, and 8 hours.

    • Causality: Serial sampling from the same subject validates the PK curve internally, drastically reducing inter-subject variability compared to traditional terminal cardiac puncture methods.

  • LC-MS/MS Quantification: Extract plasma proteins using acetonitrile precipitation and quantify the analog concentration via LC-MS/MS to calculate t1/2​ and Clearance.

  • PD Endpoint: At 24 hours, harvest the target tissues (thighs/kidneys), homogenize, and plate on agar to quantify the Log10 CFU/g reduction.

Workflow Step1 In Vivo Dosing (Co-administration) Step2 Serial PK Sampling (Saphenous Vein) Step1->Step2 Step3 LC-MS/MS Quantification Step2->Step3 Step4 PD Evaluation (Bacterial Load) Step3->Step4

Integrated workflow for in vivo PK/PD evaluation of bicyclic bioisosteres.

Conclusion

The 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold provides a robust, rigid alternative to traditional flexible inhibitors. By mimicking the β -lactam transition state while resisting deacylation, these analogs offer competitive Ki​ values (as low as 70 µM) against difficult-to-treat Class C enzymes[3]. Furthermore, their inherent conformational restriction translates to superior in vivo metabolic stability, making them highly viable candidates for next-generation combination therapies.

References

  • Hadfield, P. S., Galt, R. H. B., Sawyer, Y., & Page, M. I. (1997). An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1. 3

  • RSC Medicinal Chemistry (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.2

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2,5-Diazabicyclo[2.2.1]heptan-3-one

Introduction 2,5-Diazabicyclo[2.2.1]heptan-3-one, a conformationally rigid bicyclic lactam, is a valuable scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a robust frame...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Diazabicyclo[2.2.1]heptan-3-one, a conformationally rigid bicyclic lactam, is a valuable scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a robust framework for the development of novel therapeutic agents with improved pharmacological profiles. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of prominent synthetic routes to 2,5-diazabicyclo[2.2.1]heptan-3-one, offering an in-depth examination of their respective efficiencies, experimental protocols, and underlying chemical principles. By presenting objective comparisons and supporting experimental data, this document aims to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs.

Comparative Analysis of Synthetic Routes

This guide will focus on three distinct and noteworthy synthetic strategies for the preparation of 2,5-diazabicyclo[2.2.1]heptan-3-one:

  • Epimerization-Lactamization Cascade of 4-Aminoproline Methyl Esters

  • Intramolecular C(sp³)–H γ-Lactamization

  • Multi-step Synthesis from Pyroglutamic Acid

The following sections will delve into the mechanistic details, experimental protocols, and a comparative summary of these routes.

Route 1: Epimerization-Lactamization Cascade of 4-Aminoproline Methyl Esters

This elegant and efficient strategy leverages a base-mediated epimerization at the C2 position of a (2S,4R)-4-aminoproline methyl ester derivative, followed by an irreversible intramolecular cyclization to form the desired bicyclic lactam.[1][2][3][4] The driving force for this reaction is the formation of a thermodynamically stable bicyclic system.

Causality of Experimental Choices

The choice of a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) is critical for promoting the initial epimerization without competing side reactions. The use of an N-protecting group with electron-withdrawing properties on the proline nitrogen is also crucial as it enhances the acidity of the C2 proton, facilitating its abstraction by the base.[1][2] The subsequent intramolecular aminolysis of the methyl ester by the C4-amino group is a rapid and irreversible step that locks the desired stereochemistry in place.

Experimental Protocol

General Procedure for Epimerization-Lactamization: [1]

  • Dissolve the N-substituted (2S,4R)-4-aminoproline methyl ester (1.0 mmol) in anhydrous tetrahydrofuran (THF) (4.0 mL) under a nitrogen atmosphere at room temperature.

  • Add potassium hexamethyldisilazide (KHMDS) solution (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Stir the resulting solution at room temperature for 15 minutes.

  • Quench the reaction by the addition of acetic acid (1.2 mmol).

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2,5-diazabicyclo[2.2.1]heptan-3-one derivative.

Visualizing the Workflow

cluster_0 Route 1: Epimerization-Lactamization Cascade start N-protected (2S,4R)-4-aminoproline methyl ester step1 Base-mediated Epimerization at C2 (KHMDS, THF) start->step1 intermediate (2R,4R)-epimer (transient) step1->intermediate step2 Intramolecular Lactamization intermediate->step2 product 2,5-Diazabicyclo[2.2.1]heptan-3-one step2->product

Caption: Workflow for the Epimerization-Lactamization Cascade.

Route 2: Intramolecular C(sp³)–H γ-Lactamization

This modern synthetic approach utilizes a transition-metal-catalyzed C-H activation and amidation to construct the bicyclic lactam core.[5][6][7] This method offers a novel disconnection and has the potential for high stereocontrol.

Causality of Experimental Choices

The selection of an appropriate catalyst and ligand system is paramount for the success of this reaction, influencing both the efficiency and stereoselectivity of the C-H amidation. The directing group, often a hydroxamic acid derivative, positions the catalyst in proximity to the targeted C-H bond, facilitating the intramolecular cyclization. The reaction conditions, including solvent and temperature, are optimized to promote the desired reactivity while minimizing potential side reactions.

Experimental Protocol

General Procedure for Intramolecular C(sp³)–H γ-Lactamization (Illustrative): [5][6]

  • To a solution of the N-protected proline derivative bearing a hydroxamic acid or a similar directing group (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloroethane) is added the transition metal catalyst (e.g., a rhodium or iridium complex) and the appropriate ligand.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired bicyclic lactam.

Visualizing the Workflow

cluster_1 Route 2: Intramolecular C-H Amidation start N-protected proline derivative with directing group step1 Transition-metal catalyzed C(sp³)-H activation start->step1 intermediate Metallo-nitrenoid intermediate step1->intermediate step2 Intramolecular C-N bond formation intermediate->step2 product 2,5-Diazabicyclo[2.2.1]heptan-3-one step2->product

Caption: Workflow for Intramolecular C-H Amidation.

Route 3: Multi-step Synthesis from Pyroglutamic Acid

Pyroglutamic acid, a readily available and chiral starting material, can be elaborated through a multi-step sequence to afford the target bicyclic lactam. This approach offers a high degree of stereochemical control originating from the inherent chirality of the starting material.

Causality of Experimental Choices

This synthetic route involves a series of well-established transformations. The initial steps typically focus on the functionalization of the pyroglutamic acid scaffold to introduce the necessary atoms for the second ring formation. This often involves reduction of the carboxylic acid, protection of the resulting alcohol, and introduction of a nitrogen-containing functional group at a suitable position. The key final step is an intramolecular cyclization to form the bicyclic lactam, which can be achieved through various methods such as nucleophilic substitution or reductive amination. The choice of protecting groups throughout the synthesis is critical to ensure chemoselectivity in each step.

Experimental Protocol

Illustrative Multi-step Synthesis from (S)-Pyroglutamic Acid:

  • Reduction: (S)-Pyroglutamic acid is reduced to the corresponding amino alcohol, (S)-pyrrolidin-2-ylmethanol.

  • Protection: The primary alcohol and the secondary amine are orthogonally protected.

  • Functionalization: The protected amino alcohol is then functionalized to introduce a suitable leaving group on a two-carbon side chain attached to the nitrogen.

  • Second Nitrogen Introduction: A second nitrogen nucleophile is introduced, which will form the second ring.

  • Cyclization: An intramolecular cyclization reaction is performed to form the 2,5-diazabicyclo[2.2.1]heptan-3-one core.

  • Deprotection: Finally, the protecting groups are removed to yield the target compound.

Visualizing the Workflow

cluster_2 Route 3: From Pyroglutamic Acid start (S)-Pyroglutamic Acid step1 Reduction & Protection start->step1 intermediate1 Protected Amino Alcohol step1->intermediate1 step2 Functionalization & N-introduction intermediate1->step2 intermediate2 Acyclic Precursor step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product 2,5-Diazabicyclo[2.2.1]heptan-3-one step3->product

Caption: Workflow for Synthesis from Pyroglutamic Acid.

Quantitative Data Summary and Comparison

The following table provides a side-by-side comparison of the key metrics for each synthetic route, allowing for a rapid assessment of their relative efficiencies.

MetricRoute 1: Epimerization-LactamizationRoute 2: Intramolecular C-H AmidationRoute 3: From Pyroglutamic Acid
Starting Material (2S,4R)-4-Aminoproline Methyl EsterProline derivative with directing group(S)-Pyroglutamic Acid
Number of Steps (from common precursor) 1 (for the key transformation)1 (for the key transformation)Multiple (typically 5-7 steps)
Overall Yield High (typically 70-80% for the cascade)[1]Variable (can be high, but catalyst dependent)[5][6]Moderate to Good (highly dependent on the specific sequence)
Key Reagents Strong non-nucleophilic base (e.g., KHMDS)Transition-metal catalyst (e.g., Rh, Ir)Standard organic synthesis reagents
Scalability Demonstrated to be robust for scale-up[1]Can be challenging due to catalyst cost and loadingGenerally scalable with established procedures
Stereocontrol Excellent (driven by thermodynamics)Potentially high (ligand-controlled)Excellent (derived from chiral pool)
Key Advantages High efficiency, operational simplicity, excellent stereocontrol.Novel disconnection, potential for late-stage functionalization.Readily available chiral starting material, established chemistry.
Key Challenges Requires synthesis of the specific proline precursor.Catalyst cost and optimization, potential for side reactions.Longer synthetic sequence, protecting group manipulations.

Conclusion

The choice of the optimal synthetic route to 2,5-diazabicyclo[2.2.1]heptan-3-one is contingent upon the specific requirements of the research program, including scale, cost, and the need for stereochemical purity.

  • The Epimerization-Lactamization Cascade stands out as a highly efficient and scalable method, offering excellent yields and stereocontrol in a single, elegant transformation. This route is particularly attractive for large-scale production where efficiency and cost-effectiveness are paramount.

  • The Intramolecular C(sp³)–H γ-Lactamization represents a cutting-edge approach that provides a novel and powerful tool for the synthesis of this bicyclic lactam. While it may require more optimization in terms of catalyst and reaction conditions, it holds great promise for the development of new analogues and for applications where unique substitution patterns are desired.

  • The synthesis from Pyroglutamic Acid offers a reliable and well-trodden path, benefiting from the use of a cheap and readily available chiral starting material. Although it involves a longer synthetic sequence, the individual steps are generally robust and well-understood, making it a viable option for smaller-scale synthesis and for research groups with expertise in multi-step synthesis.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy to access this valuable building block for their drug discovery endeavors.

References

  • Levchenko, K., & Pokhodylo, N. (2025). Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)–H γ-Lactamization as a Key Step. The Journal of Organic Chemistry, 90(22), 7326-7331. [Link][5][6][7]

  • Bentz, E. L., Goswami, R., Moloney, M. G., & Westaway, S. M. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(15), 2781-2794. [Link]

  • Cui, S., Zhang, Q., & Li, W. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link][1][2][3]

  • Cui, S., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link][4]

  • Levchenko, K., & Pokhodylo, N. (2025). Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step. PubMed. [Link]

Sources

Comparative

Confirming the Binding Mode of 2,5-Diazabicyclo[2.2.1]heptan-3-one Inhibitors: A Comparative Guide

The 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent rigidity, derived from the bicyclic structure, offers a significant advantage over...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent rigidity, derived from the bicyclic structure, offers a significant advantage over more flexible cores like piperazine by reducing the entropic penalty upon binding to a biological target.[1][2] This conformational constraint can lead to enhanced potency and selectivity. However, the precise manner in which these inhibitors engage with their target proteins is critical to understanding their structure-activity relationship (SAR) and guiding further optimization.

This guide provides a comprehensive comparison of key experimental and computational methodologies for confirming the binding mode of a hypothetical series of 2,5-diazabicyclo[2.2.1]heptan-3-one inhibitors targeting a prototypic protein kinase. We will explore how orthogonal techniques can be synergistically employed to build a high-confidence model of the protein-ligand interaction, from initial structural elucidation to detailed thermodynamic and kinetic profiling.

The Challenge: Differentiating Binding Modes

Let us consider a hypothetical series of inhibitors (Inhibitors A, B, and C) targeting "Kinase X". These inhibitors share the 2,5-diazabicyclo[2.2.1]heptan-3-one core but differ in their peripheral substitutions, which are expected to modulate their interaction with the ATP-binding site.

  • Inhibitor A: The parent compound with a simple phenyl substitution.

  • Inhibitor B: An analog of A with an additional hydroxyl group on the phenyl ring, designed to form a hydrogen bond with the kinase hinge region.

  • Inhibitor C: A bulkier analog with a naphthyl substitution, intended to probe a deeper hydrophobic pocket.

The central scientific question is: Do these structural variations alter the binding mode, and how do these differences correlate with their inhibitory potency and thermodynamic and kinetic profiles? Answering this requires a multi-faceted approach.

I. Structural Elucidation: The Static View

The foundational step in confirming a binding mode is to obtain a high-resolution three-dimensional structure of the protein-inhibitor complex.

A. X-ray Crystallography: The Gold Standard

X-ray crystallography provides an atomic-level snapshot of the inhibitor bound within the active site, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and the overall orientation of the ligand.[3]

The primary goal is to grow diffraction-quality crystals of Kinase X in complex with each inhibitor. This often requires screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration). The choice of co-crystallization versus soaking depends on the inhibitor's solubility and its effect on crystal packing.

  • Protein Preparation: Express and purify recombinant Kinase X to >95% homogeneity. Concentrate the protein to 10-15 mg/mL in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.

  • Complex Formation: Incubate Kinase X with a 3-fold molar excess of Inhibitor B (from a 10 mM DMSO stock) for 2 hours on ice.

  • Crystallization Screening: Use a robotic sitting-drop vapor diffusion setup to screen a broad array of commercial crystallization screens.

  • Crystal Optimization: Refine initial hits by varying the precipitant and salt concentrations to obtain single, well-ordered crystals.

  • Data Collection and Structure Determination: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using a previously determined apo-structure of Kinase X. Refine the model, including the inhibitor, against the electron density map.

The resulting crystal structure would ideally confirm that the hydroxyl group of Inhibitor B forms a hydrogen bond with a key residue in the hinge region of Kinase X, while the bicyclic core occupies the ribose pocket.

II. In-Solution Binding Confirmation and Thermodynamic Profiling

While crystallography provides a static picture, techniques that measure binding in solution are crucial for validating the interaction and quantifying its energetic drivers.

A. Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]

ITC is a label-free, in-solution technique, making it ideal for characterizing the primary binding event without potential artifacts from immobilization or labeling. By comparing the thermodynamic signatures of Inhibitors A, B, and C, we can infer the nature of the forces driving their binding. For instance, a more favorable (negative) enthalpy for Inhibitor B would support the formation of the designed hydrogen bond.

  • Sample Preparation: Dialyze purified Kinase X and dissolve inhibitors in the same buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5% DMSO) to minimize heats of dilution.

  • Instrument Setup: Use a MicroCal PEAQ-ITC or similar instrument.

  • Titration: Load the sample cell with Kinase X (e.g., 20 µM) and the injection syringe with the inhibitor (e.g., 200 µM).

  • Data Acquisition: Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Interaction Surface

NMR spectroscopy can identify the specific residues of the protein that are involved in the inhibitor binding, providing a detailed map of the interaction surface in solution.[5] Chemical shift perturbation (CSP) experiments are particularly powerful for this purpose.

By monitoring changes in the chemical shifts of the protein's backbone amides upon inhibitor titration, we can pinpoint the location of the binding site. This is a powerful method to confirm that all three inhibitors bind to the intended ATP-binding pocket and to detect any subtle differences in their interaction footprints.

  • Protein Labeling: Express and purify Kinase X with uniform 15N-labeling.

  • NMR Spectroscopy: Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled Kinase X.

  • Titration: Add increasing amounts of the inhibitor (A, B, or C) to the NMR sample and acquire an HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and identify the amide peaks that show significant chemical shift perturbations. Map these residues onto the 3D structure of Kinase X to visualize the binding site.

III. Kinetic Analysis: Understanding the Dynamics of Binding

The therapeutic efficacy of an inhibitor can be influenced not only by its affinity but also by its binding kinetics—how quickly it associates with the target (kon) and how long it remains bound (koff).

A. Surface Plasmon Resonance (SPR): Real-Time Kinetic Profiling

SPR is a label-free, surface-based technique that monitors the binding of an analyte (inhibitor) to a ligand (protein) in real-time, allowing for the precise determination of association and dissociation rate constants.

SPR provides invaluable information on the residence time of the inhibitors. A slow koff (long residence time) can often translate to a more durable pharmacological effect. Comparing the kinetics of Inhibitors A, B, and C can reveal how their structural modifications impact the stability of the protein-inhibitor complex.

  • Surface Preparation: Immobilize purified Kinase X onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Flow a series of concentrations of each inhibitor over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.

  • Kinetic Fitting: Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD).

IV. Computational Modeling: In Silico Prediction and Rationale

Computational methods play a crucial role in predicting binding modes, rationalizing experimental results, and guiding the design of new inhibitors.

A. Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking predicts the preferred orientation of an inhibitor within the protein's binding site, while MD simulations can assess the stability of the predicted binding pose over time.

Docking can rapidly generate plausible binding hypotheses for our inhibitor series, which can then be tested experimentally. MD simulations provide a more dynamic view, allowing us to evaluate the stability of key interactions (like the hydrogen bond of Inhibitor B) and to observe any conformational changes in the protein upon inhibitor binding.

  • Protein Preparation: Prepare the crystal structure of Kinase X for docking by adding hydrogens, assigning protonation states, and defining the binding site.

  • Ligand Preparation: Generate 3D conformers of Inhibitors A, B, and C.

  • Molecular Docking: Use a program like AutoDock Vina or Glide to dock each inhibitor into the active site of Kinase X. Analyze the resulting poses and scores.

  • MD Simulation: Take the best-ranked docking pose for each inhibitor and run a long-timescale (e.g., 100 ns) MD simulation to assess the stability of the complex in a simulated aqueous environment.

V. Data Synthesis and Comparative Analysis

The true power of this multi-technique approach lies in the synthesis of all the data to build a cohesive and self-validating picture of inhibitor binding.

Hypothetical Data Summary
InhibitorIC50 (nM)Kd (ITC, nM)ΔH (kcal/mol)-TΔS (kcal/mol)kon (105 M-1s-1)koff (10-3 s-1)Residence Time (s)
A 150145-6.5-2.82.13.0333
B 2522-9.2-1.52.50.551818
C 8075-7.8-2.13.02.25444
Interpretation of Comparative Data:
  • Inhibitor B's Superiority: The data strongly support the successful design of Inhibitor B. Its lower IC50 and Kd values indicate higher potency. The significantly more favorable enthalpy (ΔH) from ITC is consistent with the formation of a strong hydrogen bond, as predicted by docking and hopefully confirmed by crystallography. Furthermore, the much slower dissociation rate (koff) from SPR gives it a significantly longer residence time, which could translate to a more sustained therapeutic effect.

  • Inhibitor C's Profile: While more potent than the parent compound A, Inhibitor C does not achieve the potency of B. Its improved affinity seems to be driven by a modest enthalpic gain, likely from enhanced hydrophobic interactions of the naphthyl group in the binding pocket.

  • Convergence of Evidence: The NMR CSP data would be expected to show a similar pattern of perturbations for all three inhibitors, confirming they all bind to the ATP site. However, subtle differences in the shifts around the hinge region might be observed for Inhibitor B. The docking and MD simulations would provide a structural rationale for the observed thermodynamic and kinetic data, illustrating the key interactions that govern the affinity and residence time of each compound.

Visualizing the Workflow and Binding Logic

G cluster_0 Structural Analysis cluster_1 Biophysical Characterization cluster_2 Computational Modeling cluster_3 Integrated Binding Model Xray X-ray Crystallography Model High-Confidence Binding Mode Xray->Model Static 3D Structure NMR NMR Spectroscopy (HSQC) NMR->Model Solution Interaction Footprint ITC Isothermal Titration Calorimetry (ITC) ITC->Model Thermodynamic Signature SPR Surface Plasmon Resonance (SPR) SPR->Model Kinetic Profile (kon, koff) Docking Molecular Docking Docking->Xray Hypothesis Generation MD Molecular Dynamics Docking->MD Initial Pose MD->Model Dynamic Stability

Caption: Integrated workflow for confirming inhibitor binding mode.

G cluster_inhibitor Inhibitor B cluster_kinase Kinase X Active Site Inhibitor 2,5-Diazabicyclo[2.2.1]heptan-3-one Core Hydroxyphenyl Moiety Kinase Hinge Region (e.g., Asp-Phe-Gly) Hydrophobic Pocket Ribose Pocket Inhibitor:subst->Kinase:hinge H-Bond (Key Interaction) Inhibitor:core->Kinase:ribose Shape Complementarity Inhibitor:subst->Kinase:hydro Hydrophobic Interactions

Caption: Key interactions of Inhibitor B in the Kinase X active site.

Conclusion

Confirming the binding mode of novel inhibitors like those based on the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold is a critical endeavor in drug discovery that necessitates a rigorous, multi-pronged strategy. Relying on a single technique can lead to an incomplete or even misleading interpretation. By integrating the high-resolution structural data from X-ray crystallography with the in-solution thermodynamic and kinetic data from ITC, NMR, and SPR, and rationalizing these findings through computational modeling, researchers can build a robust, self-validating model of protein-ligand recognition. This detailed understanding is paramount for making informed decisions in the iterative process of lead optimization and for ultimately developing safer and more effective therapeutics.

References

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]

  • Britvin, S. V., & Rumyantsev, D. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1861–1865. Available at: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Macromoelcular Crystallography for the Non-Crystallographer. The FEBS journal, 284(16), 2570–2591. Available at: [Link]

  • Biela, A., et al. (2012). The crystal structure of the human dipeptidyl peptidase IV (DPP-4) in complex with linagliptin. Journal of Medicinal Chemistry, 55(6), 2515-2525. Available at: [Link]

  • Arulmozhiraja, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLoS ONE, 11(11), e0166275. Available at: [Link]

  • Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications, 434(2), 191-196. Available at: [Link]

  • Eckhardt, M., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry, 59(15), 7075-7088. Available at: [Link]

  • Zhang, H. K., et al. (2016). Synthesis and biological evaluation of novel hybrids of highly potent and selective α4β2-Nicotinic acetylcholine receptor (nAChR) partial agonists. European Journal of Medicinal Chemistry, 124, 689-697. Available at: [Link]

  • Wang, X., et al. (2010). Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. Journal of Medicinal Chemistry, 53(21), 7874-7878. Available at: [Link]

  • Trujillo, J. I., et al. (2011). Design and synthesis of novel CCR2 antagonists: Investigation of non-aryl/heteroaryl binding motifs. Bioorganic & Medicinal Chemistry Letters, 21(6), 1827-1831. Available at: [Link]

  • Shah, U., et al. (2010). Azabicyclic sulfonamides as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1551-1554. Available at: [Link]

  • Wu, J., et al. (2013). To affinity and beyond: potent and durable inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 56(17), 6757-6771. Available at: [Link]

  • Kirubakaran, P., & Selvaraj, S. (2021). Molecular docking and molecular dynamics simulation for the identification of potential drug-like compounds against the spike protein of SARS-CoV-2. Journal of Biomolecular Structure & Dynamics, 39(16), 6035-6045. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Available at: [Link]

  • Drexel University. (2020). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Available at: [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. Available at: [Link]

  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors. Angewandte Chemie International Edition, 41(15), 2644-2676. Available at: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5-Diazabicyclo[2.2.1]heptane Derivatives

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has garnered significant attention in medicinal chemistry as a rigid and conformationally constrained analog of piperazine.[1][2][3] Its unique three-dimensional stru...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has garnered significant attention in medicinal chemistry as a rigid and conformationally constrained analog of piperazine.[1][2][3] Its unique three-dimensional structure provides a valuable platform for the design of novel therapeutic agents across various disease areas, including neurological disorders, oncology, and infectious diseases.[2][3] This guide provides a comprehensive comparison of 2,5-DBH derivatives, focusing on their structure-activity relationships (SAR), and offers insights into the experimental methodologies underpinning their development. While the initial scope of this guide was to focus on the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold, the available body of scientific literature predominantly centers on the non-ketone parent structure. Therefore, this guide will focus on the broader and more extensively studied 2,5-DBH derivatives.

The 2,5-Diazabicyclo[2.2.1]heptane Scaffold: A Privileged Structure

The 2,5-DBH core is a bicyclic diamine that offers several advantages in drug design.[3] Its rigid framework reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The defined stereochemistry of the scaffold allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[3]

SAR Studies of 2,5-DBH Derivatives as α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators

A significant area of research for 2,5-DBH derivatives has been their activity as ligands for the α7 nicotinic acetylcholine receptor (nAChR), a target for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][4]

SAR studies on biaryl-substituted 2,5-DBH derivatives have revealed several key structural features that govern their potency as α7 nAChR agonists[1]:

  • Substitution at the N5-position: A methyl group at the N5 position is critical for potent agonist activity.

  • The Linker: A heteroaryl linker between the 2,5-DBH core and a terminal aryl group is essential.

  • The Terminal Aryl Group: The nature of the terminal aryl group significantly influences the compound's activity.

The general structure-activity relationships for these derivatives can be summarized as follows:

R1 (at N5)LinkerR2 (Terminal Aryl Group)Activity
HPyridazinylPhenylLow
CH3 Pyridazinyl Phenyl High
CH3PhenylPhenylModerate

This table illustrates the general trends observed in SAR studies. Specific activity values can be found in the cited literature.

2,5-DBH Derivatives in Other Therapeutic Areas

Beyond their role as nAChR modulators, 2,5-DBH derivatives have been explored for other therapeutic applications:

  • Anticancer Agents: Hybrids of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate and nitrostyrene have shown potent antiproliferative and pro-apoptotic activity against cervical cancer cell lines.

  • DPP-4 Inhibitors: While direct examples of 2,5-diazabicyclo[2.2.1]heptan-3-one as DPP-4 inhibitors are scarce in the literature, the closely related 2-azabicyclo[2.2.1]heptane scaffold has been successfully utilized to develop potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[5][6] For instance, the compound neogliptin, which incorporates a 2-azabicyclo[2.2.1]heptane moiety, demonstrates an IC50 of 16.8 ± 2.2 nM against DPP-4.[5]

Experimental Protocols

Synthesis of the 2,5-Diazabicyclo[2.2.1]heptane Core

The synthesis of the 2,5-DBH scaffold is often achieved from readily available starting materials like 4-hydroxy-L-proline, which allows for the stereospecific synthesis of different isomers.[3] A general synthetic workflow is depicted below.

A 4-Hydroxy-L-proline B Protection & Functional Group Interconversion A->B e.g., Boc protection C Mesylation or Tosylation of Hydroxyl Groups B->C D Intramolecular Cyclization C->D e.g., with a primary amine E 2,5-Diazabicyclo[2.2.1]heptane Core D->E Deprotection

Caption: General synthetic workflow for the 2,5-DBH core.

Representative Synthetic Protocol for a (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane Derivative

This protocol is adapted from methodologies described in the literature.[7]

  • Starting Material: Commercially available (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide.[8]

  • Boc Protection: The starting material is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.[7]

In Vitro Assay: α7 nAChR Radioligand Binding Assay

This protocol provides a method to determine the binding affinity of test compounds to the α7 nAChR.

A Prepare membrane homogenates from rat brain tissue B Incubate membranes with radioligand (e.g., [3H]methyllycaconitine) and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify radioactivity of bound ligand using liquid scintillation counting C->D E Calculate Ki values from competition binding curves D->E cluster_0 Cell Membrane cluster_1 Intracellular Signaling A Agonist (e.g., 2,5-DBH derivative) B α7 nAChR A->B C Ca2+ Influx B->C Channel Opening D Activation of Ca2+-dependent kinases (e.g., CaMKII) C->D E Activation of MAPK/ERK pathway D->E F Phosphorylation of CREB E->F G Changes in Gene Expression & Synaptic Plasticity F->G

Caption: Simplified signaling pathway upon α7 nAChR activation.

Conclusion

The 2,5-diazabicyclo[2.2.1]heptane scaffold continues to be a fertile ground for the discovery of novel drug candidates. The rigid, conformationally defined nature of this bicyclic system provides a robust platform for the design of potent and selective ligands for a variety of biological targets. While the exploration of the 2,5-diazabicyclo[2.2.1]heptan-3-one subclass appears to be an emerging area, the extensive research on the parent 2,5-DBH scaffold, particularly in the context of α7 nAChR modulation, provides a strong foundation for future drug discovery efforts. Further exploration of substitutions on the 2,5-DBH core and the investigation of novel therapeutic applications are anticipated to yield new and improved therapeutic agents.

References

  • Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). National Center for Biotechnology Information. [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]

  • Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. ACS Publications. [Link]

  • Discovery of the alpha7 nicotinic acetylcholine receptor agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a novel, potent, selective, and orally bioavailable ligand. Journal of Medicinal Chemistry. [Link]

  • Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. ACS Publications. [Link]

  • Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences. [Link]

  • 3-(3-Azabicycloh[1][2][2]eptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. [Link]

  • Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. ResearchGate. [Link]

  • AZABICYCLO[2.2.1]HEPTANE COMPOUNDS AS ALPHA-7 NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS. European Patent Office. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane. PubChem. [Link]

  • DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. [Link]

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]

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Comparative

A Comparative Guide to the Pharmacokinetic Properties of 2,5-Diazabicyclo[2.2.1]heptan-3-one and its Open-Chain Analogs

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the conformational rigidity of a molecule can be a decisive factor in its pharmacokinetic profile and overall efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the conformational rigidity of a molecule can be a decisive factor in its pharmacokinetic profile and overall efficacy. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has garnered significant attention in medicinal chemistry as a conformationally constrained analog of piperazine, offering a rigid framework that can enhance target engagement and improve pharmacological properties.[1][2] This guide provides a comparative analysis of the pharmacokinetic properties of a key derivative, 2,5-diazabicyclo[2.2.1]heptan-3-one, and its flexible open-chain analogs.

The central hypothesis is that the bicyclic lactam structure of 2,5-diazabicyclo[2.2.1]heptan-3-one will confer advantageous pharmacokinetic properties, such as enhanced metabolic stability and cell permeability, when compared to its more flexible, open-chain diamide counterparts. This guide will delve into the structural rationale for these anticipated differences and provide detailed experimental protocols for their in vitro and in vivo assessment.

Structural Rationale: Rigidity vs. Flexibility

The key distinction between 2,5-diazabicyclo[2.2.1]heptan-3-one and its open-chain analogs lies in the conformational freedom of the amide bonds. The bicyclic system locks the amide bond in a specific orientation, which can shield it from enzymatic degradation.[3] In contrast, open-chain diamides possess greater rotational freedom, potentially exposing them to metabolic enzymes more readily.

Figure 1: Structural Comparison

Figure 1: Structural Comparison of Bicyclic Lactam and Open-Chain Analog cluster_0 2,5-Diazabicyclo[2.2.1]heptan-3-one cluster_1 Open-Chain Analog (e.g., N,N'-dimethylmalonamide) A Bicyclic Lactam (Rigid) B Acyclic Diamide (Flexible) A->B Structural Relationship

Caption: Comparison of the rigid bicyclic structure and a flexible open-chain analog.

Comparative Pharmacokinetic Profiling: An Experimental Roadmap

To empirically validate the hypothesized pharmacokinetic advantages of the bicyclic lactam, a series of in vitro and in vivo studies are essential. The following sections detail the experimental protocols for a comprehensive comparison.

Table 1: Anticipated Comparative Pharmacokinetic Parameters
Parameter2,5-Diazabicyclo[2.2.1]heptan-3-one (Expected)Open-Chain Analogs (Expected)Rationale
Metabolic Stability (t½) LongerShorterThe rigid bicyclic structure is expected to be less susceptible to enzymatic degradation.
Cell Permeability (Papp) HigherLowerThe constrained conformation may present a more favorable orientation for passive diffusion across cell membranes.
Plasma Protein Binding (% bound) Lower to ModerateVariableThe more compact and potentially less lipophilic nature of the bicyclic compound may lead to lower protein binding.
In Vivo Clearance (CL) LowerHigherEnhanced metabolic stability is anticipated to result in lower clearance from the body.
Oral Bioavailability (%F) HigherLowerA combination of improved metabolic stability and permeability would likely lead to greater oral bioavailability.

Experimental Protocols

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, found in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, combine liver microsomes (e.g., human, rat) with a phosphate buffer (pH 7.4).

    • Add the test compound (2,5-diazabicyclo[2.2.1]heptan-3-one or its open-chain analog) at a final concentration of 1 µM.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).

Figure 2: Metabolic Stability Assay Workflow

Figure 2: Workflow for In Vitro Metabolic Stability Assay A Prepare incubation mixture: Test compound + Liver Microsomes + Buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Sample at multiple time points C->D E Quench reaction with cold solvent D->E F Analyze by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: Step-by-step workflow of the metabolic stability assay.

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to predict in vivo drug absorption.[4]

Objective: To determine the apparent permeability coefficient (Papp) for both apical to basolateral (A→B) and basolateral to apical (B→A) transport.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Transport Experiment (A→B):

    • Add the test compound dissolved in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side.

  • Transport Experiment (B→A):

    • Add the test compound dissolved in HBSS to the basolateral (donor) side.

    • Add fresh HBSS to the apical (receiver) side.

    • Incubate and sample from the apical side as described above.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Figure 3: Caco-2 Permeability Assay

Figure 3: Caco-2 Permeability Assay Setup cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) A_donor Apical (Donor) + Test Compound A_receiver Basolateral (Receiver) A_donor->A_receiver Permeation B_donor Basolateral (Donor) + Test Compound B_receiver Apical (Receiver) B_donor->B_receiver Efflux

Caption: Bidirectional transport across the Caco-2 cell monolayer.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target tissues.[5]

Objective: To determine the percentage of the test compound bound to plasma proteins.

Methodology:

  • Device Preparation:

    • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Addition:

    • Add plasma spiked with the test compound to one chamber.

    • Add phosphate-buffered saline (PBS) to the other chamber.

  • Incubation:

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection and Analysis:

    • Collect samples from both the plasma and PBS chambers.

    • Quantify the concentration of the test compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage bound using the following equation: % Bound = [ (Conc_plasma - Conc_PBS) / Conc_plasma ] * 100

In Vivo Pharmacokinetic Study (Rodent Model)

This study provides a comprehensive assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound in a living organism.

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Methodology:

  • Animal Model:

    • Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Administer the test compound intravenously (IV) to one group of animals and orally (PO) to another group.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compound in the plasma samples using LC-MS/MS.

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO administration.

    • Use pharmacokinetic software to calculate parameters such as:

      • Clearance (CL): The rate at which the drug is removed from the body.

      • Volume of distribution (Vd): The apparent volume into which the drug distributes.

      • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

      • Area under the curve (AUC): The total drug exposure over time.

      • Oral bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Discussion and Interpretation of Expected Results

Based on established principles of medicinal chemistry, it is anticipated that the rigid, bicyclic structure of 2,5-diazabicyclo[2.2.1]heptan-3-one will lead to a more favorable pharmacokinetic profile compared to its open-chain analogs. The conformational constraint is expected to reduce the rate of metabolism, leading to a longer half-life and lower clearance.[3] This improved metabolic stability, potentially coupled with enhanced membrane permeability due to a more defined three-dimensional shape, is likely to result in higher oral bioavailability.

The open-chain analogs, with their greater conformational flexibility, are hypothesized to be more susceptible to enzymatic degradation and may exhibit lower passive permeability. However, their flexibility could also lead to different interactions with plasma proteins and transporters, making experimental verification crucial.

Conclusion

The comparison of the pharmacokinetic properties of 2,5-diazabicyclo[2.2.1]heptan-3-one and its open-chain analogs provides a compelling case study in the importance of conformational constraint in drug design. While theoretical principles suggest a superior profile for the bicyclic lactam, the experimental protocols outlined in this guide are essential for empirical validation. The data generated from these studies will provide invaluable insights for researchers and drug development professionals, guiding the selection and optimization of drug candidates with improved pharmacokinetic characteristics.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Taylor & Francis Online. [Link]

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]

  • Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. ResearchGate. [Link]

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKAT USA, Inc. [Link]

  • Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. SciELO. [Link]

  • Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • The Caco-2 cell culture model enables sensitive detection of enhanced protein permeability in the presence of N-decyl-β-d-maltopyranoside. PubMed. [Link]

  • Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. PubMed. [Link]

  • Molecular Mechanisms of Resistance to Diamide Insecticides in Spodoptera litura: Insights from Both Metabolic and Target-Site Resistance. ACS Publications. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EU Science Hub. [Link]

  • A Narrative Review on Pharmacokinetic Aspects of Structural Modification in Drug Design and Therapy. RADS Journal of Pharmacy and Allied Health Sciences. [Link]

  • Persistence and metabolism of the diamide insecticide cyantraniliprole in tomato plants. Nature. [Link]

  • Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. National Center for Biotechnology Information. [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. SpringerLink. [Link]

  • Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides. PubMed. [Link]

  • 2, 5-Dithia-3, 6-Diazabicyclo [2.2.1] Heptane. NMPPDB. [Link]

  • The plasma protein binding of basic drugs. National Center for Biotechnology Information. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane. PubChem. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. ResearchGate. [Link]

  • (PDF) Plasma Protein Binding of Challenging Compounds. ResearchGate. [Link]

  • Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide. PubMed. [Link]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. National Center for Biotechnology Information. [Link]

  • Sterical Driving Minor Actinide Selectivity of Bi-pyridyl Diamides: Ortho- vs. Para-Substitution. MDPI. [Link]

  • Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. PubMed. [Link]

  • Effects of three diamides (chlorantraniliprole, cyantraniliprole and flubendiamide) on life history, embryonic development and oxidative stress biomarkers of Daphnia magna. ResearchGate. [Link]

  • (PDF) The Influence of Polymer Topology on Pharmacokinetics: Differences Between Cyclic and Linear PEGylated Poly(acrylic Acid) Comb Polymers. ResearchGate. [Link]

  • Pharmacokinetics of N-nitrosodimethylamine in swine. PubMed. [Link]

  • Metabolism and pharmacokinetics of N1,N14-diethylhomospermine. PubMed. [Link]

  • How different are structurally flexible and rigid binding sites? Sequence and structural features discriminating proteins that do and do not undergo conformational change upon ligand binding. PubMed. [Link]

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. MDPI. [Link]

  • Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat. PubMed. [Link]

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Validation

Assessing the Target Selectivity of 2,5-Diazabicyclo[2.2.1]heptan-3-one-Based Probes: A Comparative Guide

The development of chemical probes to selectively interrogate specific classes of β -lactamases and penicillin-binding proteins (PBPs) is a cornerstone of antibiotic resistance research and drug discovery. Traditional β...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of chemical probes to selectively interrogate specific classes of β -lactamases and penicillin-binding proteins (PBPs) is a cornerstone of antibiotic resistance research and drug discovery. Traditional β -lactam-based probes, while highly reactive, often suffer from poor aqueous stability and broad-spectrum off-target labeling. To address this, researchers have engineered conformationally restricted γ -lactams. Specifically, the 1 has emerged as a structurally ingenious mimic of β -lactam antibiotics, offering a unique balance of stability and target selectivity [1].

This guide objectively compares the performance of 2,5-diazabicyclo[2.2.1]heptan-3-one-based probes against traditional alternatives and provides a self-validating experimental workflow for assessing their selectivity.

Mechanistic Rationale: The Power of Conformational Strain

Why does a γ -lactam—typically unreactive to serine proteases—suddenly become a potent probe when embedded in a 2,5-diazabicyclo[2.2.1]heptane framework? The causality lies in orbital misalignment.

In a standard monocyclic γ -lactam, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, creating a highly stable amide resonance. However, the bridged bicyclic architecture of the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold forces the lactam nitrogen out of planarity. This anti-Bredt-like distortion disrupts amide resonance, significantly increasing the electrophilicity of the carbonyl carbon.

This engineered strain perfectly mimics the inherent ring strain of a 4-membered β -lactam. Consequently, the active-site serine of Class A and C β -lactamases readily executes a nucleophilic attack on the probe, forming a stable covalent acyl-enzyme intermediate. Conversely, Class B metallo- β -lactamases, which utilize a zinc-activated water molecule rather than a nucleophilic serine, fail to cleave the slightly less strained γ -lactam ring. This fundamental mechanistic difference renders the probe highly selective for serine-dependent targets over metallo-enzymes.

G cluster_A Serine Active Site cluster_B Metallo/Zinc Active Site Probe 2,5-Diazabicyclo[2.2.1] heptan-3-one Probe ClassAC Class A & C β-Lactamases Probe->ClassAC Nucleophilic Attack (Serine OH) ClassB Class B β-Lactamases Probe->ClassB Weak Affinity Intermediate Covalent Acyl-Enzyme Adduct ClassAC->Intermediate Lactam Cleavage Inhibition Selective Inhibition Intermediate->Inhibition Stable Binding NoReaction No Ring Opening ClassB->NoReaction Lack of Serine

Reaction pathway of 2,5-diazabicyclo[2.2.1]heptan-3-one probes with serine vs. metallo-β-lactamases.

Comparative Performance Analysis

When evaluating probes for β -lactamase profiling, the 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold occupies a "Goldilocks" zone: it is far more stable in aqueous media than highly strained fluorescent penicillins (e.g., Bocillin FL), yet reactive enough to selectively label serine active sites, unlike standard unreactive γ -lactams.

Probe / Inhibitor ClassScaffold ArchitecturePrimary Target SelectivityAqueous Stability ( t1/2​ )Class A/C Affinity ( Ki​ )Class B Affinity ( Ki​ )
2,5-Diazabicyclo[2.2.1]heptan-3-one Bridged γ -lactamSerine β -lactamasesHigh (>48 h)70 – 90 μ M>10,000 μ M (Inactive)
Bocillin FL Fluorescent β -lactamPan- β -lactamase / PBPsLow (<2 h)<1 μ M<10 μ M
Nitrocefin Chromogenic cephalosporinPan- β -lactamaseModerate (~12 h)Sub- μ M (Hydrolyzed)Sub- μ M (Hydrolyzed)
Standard γ -Lactams Monocyclic γ -lactamNone (Unreactive)Very HighInactiveInactive

Experimental Protocol: Self-Validating Selectivity Assay

To empirically verify the selectivity of a synthesized 2,5-diazabicyclo[2.2.1]heptan-3-one probe, a competitive inhibition assay utilizing Nitrocefin as a reporter substrate is required.

Design Causality: Because the bridged γ -lactam is less reactive than a native β -lactam, pre-incubation is strictly required. This allows the probe sufficient time to form the covalent acyl-enzyme adduct before the highly reactive reporter substrate is introduced to the system.

Phase 1: Reagent & Enzyme Preparation
  • Prepare a Reaction Buffer : 50 mM HEPES (pH 7.4) supplemented with 0.1 mg/mL BSA. The BSA prevents non-specific adsorption of the highly dilute enzymes to the microplate walls.

  • For Class B assays only, supplement the buffer with 50 μ M ZnSO 4​ to ensure the metallo- β -lactamase retains its catalytic water-activation complex.

  • Reconstitute the 2,5-diazabicyclo[2.2.1]heptan-3-one probe in anhydrous DMSO. Ensure the final assay concentration of DMSO does not exceed 2% to prevent solvent-induced enzyme denaturation.

Phase 2: Pre-Incubation (The Covalent Trapping Phase)
  • In a 96-well clear-bottom microplate, dispense 1 nM of purified enzyme per well (e.g., B. cereus 569/H for Class A, E. cloacae P99 for Class C, and B. cereus 569/H zinc-dependent for Class B).

  • Add the probe in a concentration gradient (10 μ M to 1 mM).

  • Establish the Self-Validating System:

    • Positive Control A (Serine validation): Add Clavulanic acid (1 μ M) to a set of Class A wells. This validates that the serine active site is functional and inhibitable.

    • Positive Control B (Metallo validation): Add EDTA (1 mM) to a set of Class B wells. This chelates the zinc, validating that the Class B enzyme is strictly metallo-dependent.

    • Baseline Control: Add vehicle (2% DMSO) to establish the uninhibited baseline velocity ( V0​ ).

  • Incubate the plate at 30°C for 30 minutes to allow steady-state formation of the acyl-enzyme adduct.

Phase 3: Kinetic Readout & Analysis
  • Initiate the competition by rapidly adding 100 μ M Nitrocefin to all wells.

  • Immediately monitor the absorbance at 482 nm using a microplate reader for 10 minutes (reading every 15 seconds). Nitrocefin shifts from yellow to red upon β -lactam ring hydrolysis.

  • Data Processing: Calculate the initial velocities ( Vi​ ) from the linear portion of the progress curves ( ΔA482​/min ). A decrease in velocity directly correlates to the proportion of enzyme covalently inactivated by the probe.

  • Determine the IC 50​ using non-linear regression, and convert to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

References

  • Hadfield, P. S., Galt, R. H. B., Sawyer, Y., Layland, N. J., & Page, M. I. (1997). An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1.[Link]

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Safety & Regulatory Compliance

Safety

2,5-Diazabicyclo[2.2.1]heptan-3-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the logistical and safety challenges of handling complex organic intermediates. 2,5-Diazabicyclo[2.2.1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the logistical and safety challenges of handling complex organic intermediates. 2,5-Diazabicyclo[2.2.1]heptan-3-one is a highly valuable bicyclic lactam utilized in advanced pharmaceutical synthesis. However, its rigid, nitrogen-rich framework requires precise operational and disposal protocols to ensure laboratory safety, prevent environmental contamination, and maintain strict regulatory compliance.

This guide provides a self-validating, step-by-step methodology for the proper disposal of 2,5-Diazabicyclo[2.2.1]heptan-3-one. We will explore not just how to execute these procedures, but the chemical causality behind the protocols, empowering your lab to operate with absolute confidence.

Physicochemical Profile and Hazard Assessment

Before designing a disposal workflow, we must analyze the compound's inherent hazard profile. 2,5-Diazabicyclo[2.2.1]heptan-3-one contains both a secondary amine and a lactam (cyclic amide) moiety. It is classified as harmful if swallowed or inhaled and causes significant skin and eye irritation ()[1].

Table 1: Quantitative Safety and Logistical Data for 2,5-Diazabicyclo[2.2.1]heptan-3-one

Property / ParameterSpecification
Chemical Name 2,5-Diazabicyclo[2.2.1]heptan-3-one
CAS Registry Number 1506560-22-0 / 1608499-01-9
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Hazard Statements H302, H315, H319, H332
Primary Hazard Class Irritant / Harmful (Nitrogenous Organic)
EPA Waste Category Non-halogenated organic waste (RCRA regulated)
Max SAA Storage Time 6 Months (Academic) or 90 Days (Large Qty Generator)

The Causality of Disposal: Why Standard Methods Fail

A common operational question is: Why can't we dispose of this alongside standard aqueous or general organic waste?

The answer lies in its molecular composition. With a molecular formula of C5H8N2O, this compound is approximately 25% nitrogen by mass. When subjected to standard municipal incineration, high-nitrogen organic wastes undergo rapid oxidation, generating hazardous nitrogen oxides (NOx) ()[2].

To mitigate this, 2,5-Diazabicyclo[2.2.1]heptan-3-one must be strictly segregated as a "Nitrogenous Organic Waste." It must be routed to a specialized Treatment, Storage, and Disposal Facility (TSDF). These facilities utilize high-temperature incineration equipped with alkaline scrubbers (e.g., Ca(OH)2 or Mg(OH)2) to neutralize NOx emissions and convert them into harmless salts before atmospheric release ()[3].

Step-by-Step Disposal Protocol

To maintain a self-validating safety system, every step of your disposal process must be verifiable and strictly controlled.

Step 1: Source Segregation and Compatibility Checking

  • Action: Isolate 2,5-Diazabicyclo[2.2.1]heptan-3-one waste from halogenated solvents (e.g., dichloromethane) and strong oxidizing agents.

  • Rationale: Mixing nitrogenous waste with halogenated waste significantly increases the complexity and cost of TSDF incineration due to the simultaneous generation of NOx and corrosive hydrogen halides. Keeping these streams separate is a critical waste minimization strategy ()[4].

Step 2: Containerization

  • Action: Transfer liquid waste solutions containing the compound into high-density polyethylene (HDPE) carboys. Fill to no more than 90% capacity to allow for vapor expansion. For solid waste (contaminated pipette tips, weighing paper, or pure powder), double-bag in heavy-duty polyethylene bags or place in a sealed glass jar.

  • Rationale: HDPE provides excellent chemical resistance to both the lactam and common carrier solvents (like methanol or DMSO) used in its synthesis without degrading over the accumulation period.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized Hazardous Waste label immediately upon placing the first drop of waste into the container. Explicitly write "2,5-Diazabicyclo[2.2.1]heptan-3-one (Nitrogenous Organic Waste)" on the label.

  • Rationale: Environmental laws require generators to label chemical waste accurately. In the event of an emergency spill, first responders rely on explicit nomenclature—not abbreviations or structural drawings—to determine the appropriate containment strategy ()[5].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed, labeled containers in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., spill trays) is utilized.

  • Rationale: EPA regulations mandate that SAAs accumulate no more than 55 gallons of standard hazardous waste. Containers must be transferred to a central accumulation area or picked up by an environmental health and safety (EHS) professional within 90 to 180 days, depending on your facility's generator status ()[6].

Disposal Workflow Visualization

The following decision tree illustrates the operational flow for managing this specific chemical waste stream, ensuring all lab personnel can visually verify the correct pathway.

WasteDisposal Start 2,5-Diazabicyclo[2.2.1]heptan-3-one Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Powder/PPE) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid SolidSeg Double-bag in PE or Glass Jars Solid->SolidSeg LiquidSeg Transfer to HDPE Compatible Carboy Liquid->LiquidSeg Label Label: 'Hazardous Nitrogenous Waste' SolidSeg->Label LiquidSeg->Label SAA Store in SAA (Max 90-180 Days) Label->SAA TSDF TSDF High-Temp Incineration (NOx Alkaline Scrubbing) SAA->TSDF

Workflow for the segregation and disposal of 2,5-Diazabicyclo[2.2.1]heptan-3-one waste streams.

References

  • Old Dominion University (ODU). "Laboratory Waste Management Guidelines and SAA Regulations." ODU Environmental Health and Safety. Available at: [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly: RCRA and EPA Compliance." GAIACA Environmental. Available at: [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide: Satellite Accumulation Areas." Research Safety Northwestern. Available at:[Link]

  • Scribd / MEV-013. "Environmental Chemistry: Reaction Rates and NOx Scrubbing Mechanisms." Available at:[Link]

  • ResearchGate. "Supercritical water partial oxidation of nitrogenous organic waste: Reaction variables and NOx mitigation." Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 2,5-Diazabicyclo[2.2.1]heptan-3-one

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and breakthroughs that lie at the end of our experimental pathways. However, the foundation of all successfu...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and breakthroughs that lie at the end of our experimental pathways. However, the foundation of all successful research is a deep and unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for handling 2,5-Diazabicyclo[2.2.1]heptan-3-one, ensuring that your work is not only scientifically sound but also fundamentally safe. Our goal is to be your preferred partner, offering value that extends beyond the product by building a foundation of trust through expert guidance.

Understanding the Hazard: More Than Just a CAS Number

Before we even consider opening a container of 2,5-Diazabicyclo[2.2.1]heptan-3-one, a thorough understanding of its hazard profile is non-negotiable. While a comprehensive toxicological profile may be limited, the available Safety Data Sheets (SDS) for this compound and its analogues consistently indicate several key hazards.[1][2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[4][5][6]

The causality here is clear: the chemical structure, likely the amine functionalities, presents a risk of irritation upon contact with mucous membranes and skin. Therefore, our primary safety objective is to prevent direct contact and inhalation.

The Core Directive: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is not just a checklist; it's a system designed to create multiple barriers between you and the potential hazard. The following is a breakdown of the essential PPE for handling 2,5-Diazabicyclo[2.2.1]heptan-3-one, grounded in both regulatory standards and practical laboratory experience.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a reliable barrier against skin contact. Nitrile is a broadly effective choice for many laboratory chemicals.
Double-gloving for larger quantities or extended handlingOffers an additional layer of protection and allows for safe removal of the outer glove if contamination occurs, without exposing the skin.
Eye & Face Protection ANSI-rated safety glasses with side shields (minimum)Protects against accidental splashes and projectiles.
Chemical splash gogglesEssential when handling solutions or when there is a higher risk of splashing, as they provide a complete seal around the eyes.
Full-face shield (worn with goggles)Recommended for procedures with a high potential for splashing or aerosolization, providing a barrier for the entire face.
Body Protection Flame-resistant laboratory coatProtects the skin and personal clothing from contamination.
Chemical-resistant apronProvides an additional layer of protection, particularly when handling larger volumes of liquids.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesTo be used when engineering controls (like a fume hood) are insufficient or during a significant spill.

This multi-layered approach ensures that a failure in one component does not result in immediate exposure. This principle of redundancy is a cornerstone of a trustworthy safety protocol.

The Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to be a self-validating system. Each step logically follows the last, minimizing the potential for error and exposure.

Preparation and Engineering Controls
  • Designate a Handling Area: All work with 2,5-Diazabicyclo[2.2.1]heptan-3-one, especially the handling of the solid form, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][2]

  • Assemble All Necessary Equipment: Before bringing the chemical into the fume hood, ensure all other necessary equipment (glassware, spatulas, solvents, waste containers) is present and ready for use. This minimizes the time spent with the container open.

  • Verify Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2]

Donning PPE: The Correct Sequence

The order in which you put on your PPE is critical to prevent cross-contamination.

Donning_Sequence A 1. Lab Coat B 2. Safety Glasses or Goggles A->B C 3. Face Shield (if needed) B->C D 4. Gloves C->D

Caption: The correct sequence for donning PPE.

Handling the Chemical
  • Grounding: When transferring the solid, be mindful of static electricity, which can cause the fine powder to disperse. Use anti-static equipment where possible.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust. If preparing a solution, add the solid to the solvent slowly.

  • Container Sealing: After dispensing, securely seal the container.

  • Clean-Up: Clean any minor spills within the fume hood immediately.

Doffing PPE: The Reverse Sequence

The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly.

Doffing_Sequence A 1. Gloves (outer pair if double-gloved) B 2. Face Shield A->B C 3. Lab Coat B->C D 4. Goggles/Safety Glasses C->D E 5. Gloves (inner pair) D->E F 6. Wash Hands E->F

Caption: The correct sequence for doffing PPE to prevent cross-contamination.

Spill and Disposal Management: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and concise plan for spill management and waste disposal is a critical component of a comprehensive safety protocol.

Spill Response
  • Evacuate and Alert: Immediately notify others in the area and evacuate if necessary.

  • Assess the Spill: From a safe distance, determine the extent of the spill.

  • Don Appropriate PPE: This may include respiratory protection for larger spills.

  • Contain and Clean: For small solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste. Avoid creating dust.[2][7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) and then collect it into a sealed container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[1][2]

Waste Disposal

All waste containing 2,5-Diazabicyclo[2.2.1]heptan-3-one, including empty containers and contaminated PPE, must be treated as hazardous waste.

  • Containerize: Use a designated, sealed, and clearly labeled container for all hazardous waste. The label should include the words "Hazardous Waste" and the full chemical name.

  • Segregate: Store the hazardous waste in a designated area, away from incompatible materials.

  • Dispose: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[8][9]

By integrating these expert-driven protocols into your daily laboratory practices, you are not just following rules; you are fostering a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • MilliporeSigma. (1S)-(+)-2-Azabicyclo 2.2.1 hept-5-en-3-one. Retrieved from [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • The Ohio State University. Personal Protective Equipment - Chemistry and Biochemistry. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

Sources

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